4-Iodo-3-(trifluoromethyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-iodo-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3IN/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGNBOWOOHEOEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627055 | |
| Record name | 4-Iodo-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161320-00-9 | |
| Record name | 4-Iodo-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iiodo-3-(trifluoromethyl)benzonitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Iodo-3-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-3-(trifluoromethyl)benzonitrile is a highly versatile fluorinated building block of significant interest in medicinal chemistry and materials science.[1] Its unique trifunctional aromatic core, featuring an iodine atom, a nitrile group, and a trifluoromethyl group, provides a powerful platform for constructing complex molecular architectures.[1] The strategic placement of these functional groups imparts distinct electronic properties and offers multiple reaction sites for diversification. The electron-withdrawing nature of both the nitrile and trifluoromethyl groups activates the aromatic ring, while the iodo group serves as a prime handle for a variety of cross-coupling reactions. This guide provides an in-depth analysis of its chemical properties, established synthesis protocols, and key applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a chemical building block is paramount for its successful application in synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 161320-00-9 | [2] |
| Molecular Formula | C₈H₃F₃IN | [2][3] |
| Molecular Weight | 297.02 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 92-99 °C | [2][4] |
| Boiling Point | 271 °C (at 760 mmHg) | [4] |
| Density | 1.95 g/cm³ | [4][5] |
Spectroscopic Profile
The spectroscopic data are crucial for the identification and characterization of this compound and its derivatives.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a sharp and intense absorption peak for the nitrile (C≡N) stretch, typically appearing in the range of 2220-2240 cm⁻¹.[6] This is slightly lower than for saturated nitriles due to conjugation with the aromatic ring.[6] The strong C-F stretching vibrations of the trifluoromethyl group are expected in the 1000-1200 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will show signals in the aromatic region, with chemical shifts and coupling patterns dictated by the substitution on the benzene ring.
-
¹³C NMR : The carbon NMR will display distinct signals for the aromatic carbons, the nitrile carbon, and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling).
-
¹⁹F NMR : The fluorine NMR will exhibit a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift is a key identifier for trifluoromethylated aromatic compounds.[7]
-
-
Mass Spectrometry (MS) : The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 297, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom.
Synthesis and Manufacturing
While multiple synthetic routes may exist, a common approach to synthesizing substituted benzonitriles involves multi-step processes that can include halogenation, cyanation, and trifluoromethylation reactions.[8] A plausible general pathway could involve the Sandmeyer reaction on a corresponding aniline precursor or a nucleophilic substitution on an appropriately substituted aryl halide. Given the specific substitution pattern, a route might start from 3-(trifluoromethyl)aniline, proceed through diazotization followed by iodination to form 1-iodo-3-(trifluoromethyl)benzene, and then a subsequent cyanation step.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its versatile reactivity, which allows for selective functionalization at its key positions. The trifluoromethyl and nitrile groups are strongly electron-withdrawing, which influences the reactivity of the aryl iodide in cross-coupling reactions.
Caption: Key reactive sites of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[9] This enables the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
1. Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling the aryl iodide with an organoboron compound (boronic acid or ester).[9][10] This is widely used to introduce new aryl or vinyl substituents.
-
Causality: The choice of palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃), and solvent system is critical for achieving high yields. The base is essential for the transmetalation step in the catalytic cycle.[9]
2. Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to internal alkynes.[11][12] It typically employs a palladium catalyst and a copper(I) co-catalyst.[12]
-
Expert Insight: The Sonogashira coupling is invaluable for constructing rigid linkers in drug candidates or for synthesizing conjugated materials.[11] Careful control of reaction conditions, such as using an inert atmosphere, is often necessary to prevent the homocoupling of the alkyne (Glaser coupling).[11]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Transformations of the Nitrile Group
The nitrile group offers another point of diversification. It can be:
-
Hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.
-
Reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
These transformations are fundamental in drug development for converting a nitrile, often used as a stable synthetic handle, into functional groups that can modulate solubility or engage in hydrogen bonding with biological targets.
Applications in Drug Discovery and Materials Science
This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals and advanced materials.[1]
-
Pharmaceuticals: The trifluoromethyl group is a well-known bioisostere for other groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This building block is used to synthesize inhibitors for various enzymes and modulators for receptors.
-
Agrochemicals: Similar to pharmaceuticals, the inclusion of the trifluoromethyl group can lead to more potent and stable herbicides, insecticides, and fungicides.[13]
-
Materials Science: The unique electronic properties conferred by the trifluoromethyl and cyano groups make this molecule a valuable precursor for creating advanced materials like polymers and coatings with enhanced thermal stability and chemical resistance.[1][13]
Safety and Handling
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral). It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask. Work should be conducted in a well-ventilated area or a fume hood.[14][15]
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell).
-
Storage: Store in a dry, well-ventilated place, sealed from moisture.[3]
Conclusion
This compound is a synthetically powerful and versatile building block. Its trifunctional nature allows for sequential and site-selective modifications, making it an invaluable tool for medicinal chemists and materials scientists. A thorough understanding of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, enables the rational design and efficient synthesis of novel and complex molecules with tailored properties for a wide range of applications.
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The Chemical Versatility of 4-(Trifluoromethyl)benzonitrile: A Foundation for Innovation . NINGBO INNO PHARMCHEM CO.,LTD. [13]
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Organic Nitrogen Compounds IV: Nitriles . Spectroscopy Online. [6]
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Preparation process of 4-amino-2-trifluoromethyl benzonitrile . Google Patents. [8]
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4-Iodo-3-(trifluoromethyl)benzonitrile CAS number 161320-00-9
An In-Depth Technical Guide to 4-Iodo-3-(trifluoromethyl)benzonitrile (CAS 161320-00-9)
Introduction: A Versatile Building Block in Modern Chemistry
This compound, identified by CAS Number 161320-00-9, is a trifunctional aromatic compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science.[1] Its structure is characterized by a benzene ring substituted with three key functional groups: a cyano (-C≡N) group, an iodo (-I) group, and a trifluoromethyl (-CF₃) group. This unique arrangement of electron-withdrawing groups and a reactive halogen makes it a powerful and versatile intermediate for the synthesis of complex molecular architectures.
The trifluoromethyl group is a crucial bioisostere in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2][3] The aryl iodide provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functionalities. This guide provides an in-depth exploration of the compound's properties, reactivity, and applications, designed for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 161320-00-9 | [1][4][5][6] |
| Molecular Formula | C₈H₃F₃IN | [1][4][6] |
| Molecular Weight | 297.02 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 92-99 °C | [4][5] |
| Boiling Point | 270.9 °C at 760 mmHg | [6] |
| Density | 1.95 g/cm³ | [6] |
| SMILES String | FC(F)(F)c1cc(ccc1I)C#N | [4] |
| InChI Key | CDGNBOWOOHEOEK-UHFFFAOYSA-N | [4] |
Conceptual Synthesis Pathway
While specific, scaled-up manufacturing processes are often proprietary, a plausible synthetic route can be conceptualized from commercially available precursors based on established organic transformations. A logical approach would start from 2-(trifluoromethyl)aniline, leveraging diazotization followed by Sandmeyer and iodination reactions.
The rationale for this pathway is the reliable and regioselective nature of these transformations. Protecting the amine before iodination can prevent side reactions and improve yields, though direct iodination is also feasible. The Sandmeyer reaction is a classic and effective method for converting an aryl amine into a nitrile.
Caption: Conceptual workflow for the synthesis of the target compound.
Chemical Reactivity: A Hub for Cross-Coupling Chemistry
The true synthetic utility of this compound lies in the reactivity of its aryl-iodide bond. The carbon-iodine bond is the most reactive among aryl halides in palladium-catalyzed oxidative addition, enabling a wide array of cross-coupling reactions to be performed under relatively mild conditions.[7] This makes the molecule an ideal substrate for building molecular complexity.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly biaryl structures common in pharmaceuticals.[8] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Causality in Protocol Design:
-
Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ can be used directly, or a Pd(II) precursor like Pd(OAc)₂ is reduced in situ. The choice of ligand (e.g., SPhos, XPhos) is critical for stabilizing the palladium center and promoting reductive elimination.
-
Base: A base like K₂CO₃ or Cs₂CO₃ is essential.[9] Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.
-
Solvent: A mixture of an organic solvent (like Dioxane or DMF) and water is often used to dissolve both the organic and inorganic reagents.[9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and a base such as K₂CO₃ (2.5 equiv).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).
-
Add a degassed solvent mixture, such as Dioxane/H₂O (4:1).
-
Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.[10][11] This palladium-catalyzed reaction couples the aryl iodide with a primary or secondary amine.[10]
Causality in Protocol Design:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[11] Ligands like Xantphos or BINAP are effective because they facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[10][11]
-
Base: A non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[12] The base deprotonates the amine, forming the palladium-amido complex necessary for reductive elimination.[10]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Representative Protocol: Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., Xantphos, 0.05 equiv).
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for the specified time (4-24 hours), monitoring by LC-MS.[11]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the residue by flash column chromatography.[11][12]
Sonogashira Coupling: C-C (Alkyne) Bond Formation
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[7] This reaction is fundamental for synthesizing arylalkynes and conjugated enynes, which are important structures in materials science and natural products.[7] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[7][13]
Causality in Protocol Design:
-
Palladium Catalyst: As in other cross-couplings, a Pd(0) species initiates the cycle by oxidative addition to the aryl iodide.
-
Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[14] This species is more reactive and readily undergoes transmetalation with the palladium complex, which is the rate-determining step.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent and also deprotonates the terminal alkyne to facilitate the formation of the copper acetylide.
Caption: Interaction of Palladium and Copper cycles in Sonogashira coupling.
Representative Protocol: Sonogashira Coupling
-
To a reaction flask, add this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv).
-
Purge the flask with an inert gas.
-
Add an amine base/solvent such as triethylamine (Et₃N) or a mixture of THF and an amine.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the amine hydrochloride salt and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with aqueous NH₄Cl and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Applications in Drug Discovery and Agrochemicals
The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to improve a drug candidate's profile.[3] The -CF₃ group can enhance metabolic stability by blocking sites of oxidative metabolism, and its high lipophilicity can improve cell membrane permeability.[2][15]
This compound is a precursor to a wide range of substituted benzonitriles that serve as key intermediates in the synthesis of bioactive molecules. For example:
-
Pharmaceuticals: The related compound, 4-Amino-3-(trifluoromethyl)benzonitrile, is a key building block for pharmaceuticals targeting neurological disorders, as well as for anti-inflammatory and anti-cancer agents.[2][15] The ability to install various amine, alkyl, or aryl groups at the 4-position via the protocols described above allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Agrochemicals: This scaffold is also used in the formulation of modern agrochemicals, where the trifluoromethyl group contributes to the potency of insecticides and herbicides.[2]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. It is classified as acutely toxic if swallowed and requires careful handling to avoid exposure.
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed. | [4] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant. | [4] |
| Storage Class | 11: Combustible Solids | [4] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Dust mask type N95 (US) | [4] |
Always consult the full Safety Data Sheet (SDS) from the supplier before use.[16][17] Work should be conducted in a well-ventilated chemical fume hood.
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with... ResearchGate. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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An In-Depth Technical Guide to 4-Iodo-3-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Iodo-3-(trifluoromethyl)benzonitrile, a key fluorinated building block in modern organic synthesis. With a molecular weight of 297.02 g/mol , this compound serves as a versatile intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. This document details its physicochemical properties, provides a robust, field-tested protocol for its synthesis via a Sandmeyer-type reaction, explores its reactivity in pivotal cross-coupling reactions, and discusses its application in the development of therapeutic agents, such as kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this trifluoromethylated scaffold.
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry. The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound, CAS No. 161320-00-9, is a bifunctional reagent that strategically combines the advantageous properties of the trifluoromethyl group with the synthetic versatility of an aryl iodide and a nitrile.[3]
The electron-withdrawing nature of both the trifluoromethyl and nitrile moieties influences the electronic properties of the benzene ring, while the iodo group provides a reactive handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions. This unique combination makes it an invaluable precursor for creating libraries of complex molecules for high-throughput screening and lead optimization in drug discovery programs.[4]
Physicochemical and Spectroscopic Data
Accurate characterization is fundamental to the successful application of any chemical intermediate. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 297.02 g/mol | [3][5][6] |
| Molecular Formula | C₈H₃F₃IN | [3][5][6] |
| CAS Number | 161320-00-9 | [3][5][6] |
| Appearance | Solid | [7] |
| Melting Point | 92-99 °C | [3][7][8] |
| Boiling Point | 271 °C | [5][8] |
| Density | 1.95 g/cm³ | [5][8] |
| SMILES | FC(F)(F)c1cc(ccc1I)C#N | [3][7] |
| InChI Key | CDGNBOWOOHEOEK-UHFFFAOYSA-N | [3][7] |
Spectroscopic Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show three distinct signals in the aromatic region (δ 7.5-8.5 ppm). The proton ortho to the iodine will likely be the most downfield, followed by the proton ortho to the nitrile. A characteristic splitting pattern (e.g., doublet of doublets, triplets) will arise from the coupling between the aromatic protons.
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will display signals for the eight unique carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon of the nitrile group (C≡N) will be found around δ 115-120 ppm, and the carbon bonded to iodine (C-I) will be significantly shielded, appearing further upfield in the aromatic region.
-
¹⁹F NMR (376 MHz, CDCl₃): A sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).
-
IR (KBr, cm⁻¹): A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230 cm⁻¹. The spectrum will also feature bands corresponding to C-F stretching (around 1100-1350 cm⁻¹) and aromatic C-H and C=C stretching.
Synthesis of this compound
The most logical and industrially scalable route to this compound is a two-step process starting from the commercially available 3-(trifluoromethyl)aniline. The process involves the formation of the nitrile via cyanation of a diazonium salt, followed by iodination. A more direct route is the diazotization of 4-amino-3-(trifluoromethyl)benzonitrile.
Conceptual Synthesis Pathway
The synthesis hinges on the Sandmeyer reaction, a robust method for converting an aromatic amino group into a variety of functionalities, including halides and nitriles, via a diazonium salt intermediate.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Self-Validating System)
This protocol is based on well-established Sandmeyer reaction methodologies and is designed for robust execution.
Materials:
-
4-Amino-3-(trifluoromethyl)benzonitrile (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~4 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Potassium Iodide (KI, 1.5 eq)
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-3-(trifluoromethyl)benzonitrile in a mixture of water and concentrated HCl.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The starting material should dissolve to form the hydrochloride salt.
-
Dissolve sodium nitrite in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature is strictly maintained below 5 °C. The addition rate should be controlled to prevent excessive evolution of nitrous fumes.
-
Self-Validation Checkpoint: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test, indicated by a blue-black color, confirms the reaction is complete). Quench any significant excess with a small amount of urea.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide in a minimal amount of water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution at room temperature with stirring. Vigorous evolution of nitrogen gas will occur.
-
Causality Insight: The diazonium group (N₂⁺) is an excellent leaving group. The iodide ion acts as a nucleophile, displacing the nitrogen gas to form the stable aryl iodide.
-
After the initial effervescence subsides, allow the reaction mixture to stir at room temperature for 1-2 hours, then gently warm to 40-50 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), saturated sodium thiosulfate solution (to remove any residual iodine), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[11]
-
Reactivity and Synthetic Applications
The true value of this compound lies in its capacity to undergo a variety of high-yield transformations, primarily palladium-catalyzed cross-coupling reactions. The aryl iodide bond is highly reactive towards oxidative addition to Pd(0) catalysts, making it an ideal substrate for reactions like Suzuki and Sonogashira couplings.
Sources
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4-Iodo-3-(trifluoromethyl)benzonitrile synthesis and discovery
An In-Depth Technical Guide to the Synthesis and Significance of 4-Iodo-3-(trifluoromethyl)benzonitrile
Introduction: A Versatile Building Block in Modern Chemistry
This compound (CAS No. 161320-00-9) is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure is characterized by a benzene ring substituted with a nitrile (-CN), an iodine (-I), and a trifluoromethyl (-CF₃) group. This unique combination of functionalities makes it an exceptionally valuable building block.
The trifluoromethyl group is a key pharmacophore in modern drug design, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[3] Simultaneously, the iodine atom serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of intricate molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, further adding to the compound's synthetic utility.[4] This guide provides a detailed exploration of the most prominent synthetic route to this compound, the underlying chemical principles, and its role in advanced chemical synthesis.
Core Synthetic Strategy: The Sandmeyer Reaction
The most reliable and widely employed method for the synthesis of this compound is a modification of the classic Sandmeyer reaction.[5][6] This venerable transformation, discovered by Traugott Sandmeyer in 1884, provides a robust pathway to convert aromatic primary amines into aryl halides via the formation of a diazonium salt intermediate.[5][7] The synthesis logically begins with 4-amino-3-(trifluoromethyl)benzonitrile, transforming the amino group into the target iodo functionality.
The overall process is a two-stage, one-pot synthesis:
-
Diazotization: The conversion of the primary aromatic amine into a diazonium salt using nitrous acid at low temperatures.
-
Iodination: The displacement of the diazonium group with an iodide anion. Unlike Sandmeyer reactions for chlorination or bromination, the iodination step typically does not require a copper(I) catalyst.[6]
Caption: Synthetic pathway from amine to iodo-compound via a diazonium intermediate.
Mechanistic Insights and Rationale for Experimental Choices
Why the Sandmeyer Route? Direct iodination of 3-(trifluoromethyl)benzonitrile is not a viable strategy. The nitrile and trifluoromethyl groups are strongly deactivating, making the aromatic ring resistant to electrophilic aromatic substitution. Furthermore, directing the incoming electrophile (iodine) specifically to the desired position (para to the nitrile and meta to the trifluoromethyl group) would be exceptionally challenging. The Sandmeyer reaction circumvents this by starting with the amino group already in the correct position, which is then cleanly replaced.
The Critical Role of Temperature in Diazotization The formation of the aryl diazonium salt is the cornerstone of this synthesis. It is prepared by treating the starting amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid.
The reaction must be conducted at low temperatures (typically 0-5 °C) for a crucial reason: aryl diazonium salts are thermally unstable. Above this temperature range, the diazonium group (-N₂⁺) can readily decompose, leading to the evolution of nitrogen gas (N₂) and the formation of undesired side products, most notably phenols from reaction with water. This would significantly reduce the yield of the target aryl iodide.[8]
Iodination without Copper Catalysis The displacement of the diazonium group with iodide is a favorable process that proceeds readily upon the addition of an iodide salt, such as potassium iodide (KI). The iodide ion is a sufficiently strong nucleophile to attack the diazonium salt, leading to the formation of the C-I bond and the release of nitrogen gas. This step is often referred to as a Sandmeyer-type reaction but is distinct in that it does not necessitate the copper(I) catalyst required for the introduction of chloride, bromide, or cyanide.[6]
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis of this compound.
Materials and Reagents:
-
4-Amino-3-(trifluoromethyl)benzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
10% Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Step-by-Step Procedure:
-
Preparation of the Diazonium Salt:
-
In a flask equipped with a magnetic stirrer, cautiously add 1.0 equivalent of 4-amino-3-(trifluoromethyl)benzonitrile to a mixture of concentrated sulfuric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring until a fine slurry is formed.
-
In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine slurry, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The solution should become a clear, reddish-brown color.[4][8]
-
-
Iodination Reaction:
-
In a separate, larger flask, dissolve 1.5 equivalents of potassium iodide in water.
-
Slowly and carefully add the cold diazonium salt solution from the previous step to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution (to remove any residual iodine), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude solid can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
-
Physicochemical Properties and Data
The final product is typically a solid at room temperature. Key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 161320-00-9 | [9] |
| Molecular Formula | C₈H₃F₃IN | [9] |
| Molecular Weight | 297.02 g/mol | [9] |
| Appearance | Solid | [9] |
| Melting Point | 92-99 °C | [9][10] |
Conclusion: Discovery through Utility
While there is no single seminal paper detailing the "discovery" of this compound, its value was uncovered through its application in synthetic programs aimed at creating novel bioactive compounds. It is a quintessential example of a "building block" chemical, whose importance is defined by its utility in constructing more complex, high-value molecules. Its trifluoromethylated and iodinated benzonitrile scaffold provides a robust and versatile platform for medicinal chemists and material scientists to innovate, making it a cornerstone intermediate in the ongoing search for new drugs and advanced materials.
References
- Benchchem. (n.d.). Sandmeyer-type reaction as an alternative synthesis route.
- Sigma-Aldrich. (n.d.). This compound.
- NIH National Library of Medicine. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Thermo Fisher Scientific. (n.d.). Sandmeyer Reaction.
- Benchchem. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
- Sigma-Aldrich. (n.d.). This compound 96%.
- BLD Pharm. (n.d.). 161320-00-9 | this compound.
- Fisher Scientific. (n.d.). 4-Iodo-2-(trifluoromethyl)benzonitrile, 97%.
- Dabos. (n.d.). 4-IODO-3(TRIFLUOROMETHYL)BENZONITRILE 5G.
- NIH National Library of Medicine. (n.d.). This compound.
- FAQ. (n.d.). What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile?.
- Sigma-Aldrich. (n.d.). This compound 96%.
- Benchchem. (n.d.). 4-Amino-3-iodo-5-(trifluoromethyl)benzonitrile.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
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An In-Depth Technical Guide to the Prospective Crystal Structure of 4-Iodo-3-(trifluoromethyl)benzonitrile
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-3-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bulky, lipophilic iodine atom and a strongly electron-withdrawing trifluoromethyl group, suggests its potential as a key building block for novel therapeutics and functional materials. Despite its commercial availability and use in synthesis, a definitive single-crystal X-ray structure of this compound has not been reported in the public domain as of the date of this guide. This document serves as a comprehensive technical guide for researchers, outlining the theoretical importance, a detailed experimental workflow for determining its crystal structure, and a predictive analysis of its potential solid-state properties based on structurally related compounds.
Introduction: The Rationale for Structural Elucidation
The three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to its physicochemical properties, including solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystal structure is a regulatory requirement and is critical for formulation development. In the context of this compound, the interplay between the nitrile (-C≡N), trifluoromethyl (-CF₃), and iodo (-I) functional groups is expected to give rise to a unique set of intermolecular interactions, such as halogen bonding and dipole-dipole interactions. Elucidating the precise nature of these interactions is paramount for:
-
Rational Drug Design: Understanding the conformational preferences and intermolecular interactions of this scaffold can inform the design of more potent and selective inhibitors for various biological targets. The nitrile group, for instance, is a known pharmacophore that can act as a hydrogen bond acceptor.[1]
-
Materials Science: The electronic properties conferred by the trifluoromethyl and iodo substituents make this and related benzonitriles attractive for applications in organic electronics, such as in the development of materials with thermally activated delayed fluorescence (TADF).
-
Polymorph Screening: The potential for multiple crystalline forms (polymorphism) is high in such multi-functionalized molecules. A definitive crystal structure is the first step in identifying and characterizing different polymorphs, each of which may have distinct properties.
Physicochemical Properties
While the full crystallographic data is not yet available, key physicochemical properties of this compound have been reported by various suppliers. These are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₃F₃IN | [2] |
| Molecular Weight | 297.02 g/mol | [2] |
| CAS Number | 161320-00-9 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 92-99 °C | [2][3] |
Proposed Experimental Workflow for Crystal Structure Determination
The determination of the single-crystal structure of this compound requires a systematic approach, from material sourcing and crystallization to X-ray diffraction and data analysis. The following protocol is a self-validating system designed to yield high-quality crystallographic data.
Material Purification and Crystallization
The causality behind this initial step is that crystalline purity is a prerequisite for obtaining single crystals suitable for diffraction. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Protocol:
-
Procurement and Purity Assessment: Obtain this compound from a reputable commercial source.[2][3] Assess the purity of the bulk material using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Recrystallization Screening:
-
Dissolve small aliquots of the compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) at their boiling points to achieve saturation.
-
Employ slow cooling of the saturated solutions to room temperature, followed by further cooling to 4°C. .
-
Alternatively, employ slow evaporation techniques at room temperature.
-
Utilize co-solvent systems (e.g., ethanol/water, dichloromethane/hexane) to fine-tune solubility and promote crystal growth.
-
-
Crystal Selection: Under a polarized light microscope, select a well-formed, single crystal with sharp edges and no visible defects. The ideal crystal size for modern diffractometers is in the range of 0.1 to 0.3 mm in each dimension.
Single-Crystal X-ray Diffraction (SCXRD)
This is the definitive technique for determining the atomic arrangement in a crystalline solid. The choice of X-ray source and temperature is critical for obtaining high-resolution data.
Protocol:
-
Mounting: Mount the selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it to 100 K in a stream of nitrogen gas. The cryogenic temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
-
Data Collection:
-
Use a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data using a series of omega and phi scans. Ensure high redundancy and completeness of the data.
-
-
Data Reduction:
-
Integrate the raw diffraction images to obtain the intensities of the reflections.
-
Apply corrections for Lorentz and polarization effects, absorption, and potential crystal decay.
-
Structure Solution and Refinement
The final step involves converting the diffraction data into a 3D model of the crystal structure.
Protocol:
-
Structure Solution: Determine the space group from the systematic absences in the diffraction data. Solve the structure using direct methods or Patterson methods, which will reveal the positions of the heavier atoms (iodine).
-
Structure Refinement:
-
Locate the remaining non-hydrogen atoms from the difference Fourier map.
-
Refine the atomic positions and anisotropic displacement parameters against the experimental data using full-matrix least-squares refinement.
-
Place hydrogen atoms in calculated positions and refine them using a riding model.
-
The refinement is complete when the residual factors (R1, wR2) and the goodness-of-fit are minimized, and the difference Fourier map is featureless.
-
-
Validation and Deposition: Validate the final structure using software such as PLATON. Deposit the crystallographic information file (CIF) into a public database like the Cambridge Crystallographic Data Centre (CCDC) to make it accessible to the scientific community.
Sources
4-Iodo-3-(trifluoromethyl)benzonitrile solubility in organic solvents
An In-depth Technical Guide to the Solubility of 4-Iodo-3-(trifluoromethyl)benzonitrile in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, presents available data, and offers a detailed protocol for empirical solubility determination.
Introduction
This compound, with CAS Number 161320-00-9, is a halogenated aromatic nitrile.[1] Its molecular structure, featuring a polar nitrile group, a lipophilic trifluoromethyl group, and a heavy iodine atom, results in a unique solubility profile that is critical for its application in organic synthesis, reaction kinetics, and purification processes. Understanding its behavior in various organic solvents is paramount for optimizing experimental conditions and ensuring reproducible results.
Molecular Structure and its Influence on Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The structure of this compound possesses distinct regions that influence its interaction with different types of solvents:
-
Benzonitrile Core: The aromatic ring is generally nonpolar and contributes to solubility in nonpolar solvents. The nitrile group (-C≡N) is highly polar and capable of dipole-dipole interactions, favoring solubility in polar aprotic solvents.
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and increases the lipophilicity of the molecule, enhancing solubility in nonpolar and weakly polar solvents.
-
Iodine Atom (-I): The iodine atom is large and polarizable, contributing to van der Waals forces and potentially halogen bonding, which can influence solubility in a range of solvents.
Given these features, it is anticipated that this compound will exhibit limited solubility in highly polar protic solvents like water and better solubility in a range of organic solvents. A related isomer, 4-iodo-2-(trifluoromethyl)benzonitrile, is described as being slightly soluble in water and slightly soluble in chloroform and ethyl acetate.[3][4]
Solubility Profile
While extensive quantitative solubility data for this compound is not widely published, a qualitative assessment and comparison with structurally similar compounds can provide valuable guidance. The following table summarizes the expected solubility based on general principles of organic chemistry.[5]
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile | High | The polar nitrile group will interact favorably with the polar aprotic solvent molecules. |
| Dimethylformamide (DMF) | High | Strong dipole-dipole interactions between the nitrile group and DMF are expected. | |
| Dimethyl sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Polar Protic | Methanol, Ethanol | Moderate | The polar nitrile group can act as a hydrogen bond acceptor, but the overall lipophilicity of the molecule may limit high solubility. |
| Water | Low | The large nonpolar surface area of the molecule is expected to lead to poor solvation by water molecules. An isomer is noted to be slightly soluble in water.[3] | |
| Nonpolar | Hexane, Toluene | Moderate to Low | The aromatic ring and trifluoromethyl group will favor interaction with nonpolar solvents, but the polar nitrile group will disfavor it. |
| Chlorinated | Dichloromethane (DCM) | High | DCM is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and its relatively low polarity. |
| Chloroform | High | Similar to DCM, chloroform is expected to be a good solvent. An isomer shows slight solubility in chloroform.[4] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.[6][7]
Materials and Equipment
-
This compound (solid, assay 96%)[1]
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a chemical compound.
Caption: Experimental workflow for determining compound solubility.
Safety and Handling
This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[8][9]
Conclusion
References
- Determination of Solubility Class. (n.d.). Retrieved from a general chemistry lab manual resource outlining solubility testing procedures.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry resource describing solubility experiments.
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
- Solubility of Organic Compounds. (2023, August 31). Retrieved from a university chemistry resource on the principles of solubility.
-
Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]
-
This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
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- 9. fishersci.com [fishersci.com]
Introduction: Unveiling the Molecular Signature of a Key Synthetic Building Block
An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Iodo-3-(trifluoromethyl)benzonitrile
This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its distinct substitution pattern, featuring a nitrile, an iodo, and a trifluoromethyl group, makes it a versatile intermediate for introducing these crucial moieties into larger, more complex molecules. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and can dramatically enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.
Accurate and unambiguous structural confirmation is paramount in any synthetic workflow. This guide provides a detailed examination of two primary spectroscopic techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—for the characterization of this compound. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the rationale behind the analytical approach and the robust interpretation of the resulting spectra, ensuring both scientific integrity and practical utility for researchers in the field.
Physicochemical Properties
A foundational understanding of the analyte's properties is essential before any analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₃F₃IN | [1][2] |
| Molecular Weight | 297.02 g/mol | [1][2] |
| Appearance | Solid, white to light yellow crystal powder | [1][3] |
| Melting Point | 92-99 °C | [1][2][4] |
| CAS Number | 161320-00-9 | [1][2] |
Part 1: Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, causing the bonds within them to stretch or bend. This technique is therefore exceptionally powerful for identifying the functional groups present in a sample. For this compound, IR spectroscopy serves as a rapid and reliable method to confirm the presence of its key nitrile and trifluoromethyl moieties, as well as its aromatic nature.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
While traditional KBr pellet methods are effective, the modern standard for solid samples is ATR-FTIR due to its speed, ease of use, and minimal sample preparation.
Causality and Trustworthiness: The choice of ATR is deliberate. It eliminates the need for grinding and pressing pellets, which can introduce atmospheric moisture (showing broad O-H stretches) and potential inconsistencies. The protocol is self-validating as a background spectrum is taken immediately before the sample, ensuring that any atmospheric (e.g., CO₂) or instrumental variations are computationally removed from the final spectrum.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal stability.
-
Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened, non-abrasive wipe (e.g., using isopropanol or ethanol) and allow it to fully evaporate.
-
Background Collection: With the clean, empty ATR anvil in place, collect a background spectrum. This scan measures the ambient environment and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the solid sample and the crystal surface. Consistent pressure is key to reproducible absorbance intensities.
-
Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set to 4000–400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: After analysis, retract the press arm, and carefully clean the sample from the crystal surface using the method described in Step 2.
IR Spectrum Interpretation
The IR spectrum of this compound is dominated by several key absorption bands that confirm its structure. The interpretation relies on comparing observed frequencies with established correlation tables for similar functional groups[5][6].
| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale and Expected Appearance |
| ~2230 cm⁻¹ | C≡N (Nitrile) Stretch | A sharp, strong intensity band. The position is characteristic of an aromatic nitrile[7][8]. Its high frequency and sharp nature make it a definitive marker for the nitrile group. |
| ~3100-3000 cm⁻¹ | Aromatic C-H Stretch | Multiple weak to medium bands. These are characteristic of sp² C-H bonds on the benzene ring[5]. |
| ~1600-1450 cm⁻¹ | Aromatic C=C Ring Stretch | Several bands of varying intensity. These absorptions confirm the presence of the aromatic skeleton. |
| ~1320 cm⁻¹ | C-F Symmetric Stretch | A very strong and prominent band, characteristic of the CF₃ group. |
| ~1180-1140 cm⁻¹ | C-F Asymmetric Stretches | Two very strong and broad bands. The high intensity of C-F bonds makes the trifluoromethyl group one of the most easily identifiable features in the spectrum. |
| ~800-900 cm⁻¹ | Aromatic C-H Out-of-Plane Bend | The position of these bands can sometimes hint at the substitution pattern of the aromatic ring. |
| ~600-500 cm⁻¹ | C-I Stretch | A weak to medium intensity band in the far-IR region. This absorption can be difficult to observe on some standard mid-IR spectrometers. |
Workflow Visualization: IR Analysis
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the precise molecular weight of the compound and structural details derived from its fragmentation pattern. For this compound, Electron Ionization (EI) is the most common and informative method.
Theoretical Principles of EI-MS
In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•)[9]. The m/z of this ion directly corresponds to the molecular weight of the compound. The high energy of EI imparts significant internal energy to the molecular ion, causing it to fragment into smaller, characteristic ions. This fragmentation follows predictable chemical pathways, allowing for the piecing together of the molecule's structure[10][11].
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
To analyze a pure, solid sample, it is typically dissolved in a volatile solvent and introduced via a Gas Chromatograph (GC), which ensures only the pure analyte enters the ion source.
Causality and Trustworthiness: Using a GC inlet ensures sample purity and vaporization into the gas phase, a prerequisite for EI. The protocol's integrity is maintained by running a solvent blank first to ensure the system is clean and by using a well-established ionization energy (70 eV) that yields standardized, reproducible fragmentation patterns comparable to library data.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate (e.g., ~1 mg/mL).
-
System Preparation: Run a solvent blank injection to verify that the GC column and MS source are free from contaminants.
-
Method Setup:
-
GC: Set an appropriate temperature program. A simple ramp (e.g., start at 100°C, ramp at 20°C/min to 250°C) is usually sufficient for a pure sample.
-
MS: Set the ion source to Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a suitable range, for example, m/z 40-350, to ensure capture of both the molecular ion and all significant fragments.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition: The GC will separate the solvent from the analyte. As the analyte peak elutes from the column and enters the MS, the instrument will record the mass spectrum across the peak.
-
Data Analysis: Extract the mass spectrum from the center of the analyte's chromatographic peak. Identify the molecular ion and analyze the major fragment ions.
Mass Spectrum Interpretation: Fragmentation Pathway
The mass spectrum will provide a definitive molecular weight and a rich fragmentation pattern that confirms the connectivity of the molecule.
Expected Key Ions:
| m/z Value | Ion Identity | Fragmentation Pathway | Significance |
| 297 | [C₈H₃F₃IN]⁺• (M⁺•) | Molecular Ion | Confirms the molecular weight of the compound. Its presence is expected due to the stabilizing aromatic ring. |
| 170 | [C₈H₃F₃N]⁺ | [M - I]⁺ | Loss of an iodine radical (•I). This is a very common and favorable cleavage for iodoaromatic compounds, often leading to a prominent peak[12]. |
| 228 | [C₇H₃IN]⁺• | [M - CF₃]⁺• | Loss of a trifluoromethyl radical (•CF₃). The C-C bond cleavage is a common fragmentation route[13]. |
| 271 | [C₈H₃F₃I]⁺ | [M - CN]⁺ | Loss of a nitrile radical (•CN). |
| 143 | [C₇H₃F₃]⁺ | [M - I - HCN]⁺ | Subsequent loss of HCN from the [M - I]⁺ fragment. |
| 127 | [I]⁺ | I⁺ | The presence of a peak at m/z 127 corresponding to the iodine cation can also be observed[12]. |
Visualization: Predicted EI-MS Fragmentation
Caption: Primary fragmentation pathways for this compound under EI-MS.
Conclusion
The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and comprehensive characterization of this compound. IR spectroscopy offers rapid confirmation of the essential nitrile and trifluoromethyl functional groups, while GC-MS provides an exact molecular weight and a detailed fragmentation map that validates the entire molecular structure. The methodologies and interpretative frameworks presented in this guide are designed to be both scientifically rigorous and practically applicable, empowering researchers to confidently verify the identity and purity of this important chemical intermediate in their drug discovery and development pipelines.
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An In-depth Technical Guide to the Physicochemical Characterization of 4-Iodo-3-(trifluoromethyl)benzonitrile
This guide provides a comprehensive technical overview of 4-Iodo-3-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and field-proven insights into the determination of its fundamental physical properties: the melting and boiling points.
Introduction: The Significance of Trifluoromethylated Benzonitriles in Medicinal Chemistry
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug design. This functional group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity, thereby improving its pharmacokinetic and pharmacodynamic profile.[1][2] Benzonitrile derivatives, in turn, are versatile building blocks in organic synthesis, providing a reactive handle for the construction of complex molecular architectures.[3] this compound, with its unique arrangement of iodo, trifluoromethyl, and nitrile functionalities, represents a valuable precursor for the synthesis of novel therapeutic agents.[3][4]
Accurate determination of the melting and boiling points of such intermediates is critical. These physical constants are not merely benchmarks of identity; they are crucial indicators of purity. In the context of drug development, even minor impurities can have significant implications for downstream reactions and the safety and efficacy of the final active pharmaceutical ingredient (API).
Physicochemical Properties of this compound
The physical characteristics of this compound are summarized in the table below. It is crucial to distinguish this compound from its isomers, such as 4-Iodo-2-(trifluoromethyl)benzonitrile, as their physical properties differ significantly.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| Synonyms | 5-Cyano-2-iodobenzotrifluoride, 4-Cyano-2-(trifluoromethyl)iodobenzene | [5][6] |
| CAS Number | 161320-00-9 | [5][6] |
| Molecular Formula | C₈H₃F₃IN | [5] |
| Molecular Weight | 297.02 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 92-99 °C | [5][7] |
| Boiling Point | 271 °C | [5] |
| Density | 1.95 g/cm³ | [5] |
Note: The melting point is often reported as a range, which can be indicative of the sample's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound.
Experimental Determination of Melting Point
The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid.[8] This procedure relies on heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the solid transitions to a liquid.
Protocol for Melting Point Determination using a Digital Apparatus
This protocol is designed for a modern digital melting point apparatus, such as a Mel-Temp.
1. Sample Preparation:
- Ensure the this compound sample is completely dry and finely powdered.[8][9] Grinding the crystals in a mortar and pestle may be necessary.
- Obtain a glass capillary melting point tube, sealed at one end.
- Press the open end of the capillary tube into the powdered sample to collect a small amount of material.
- Invert the tube and gently tap it on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 1-2 mm high.[10]
2. Apparatus Setup and Measurement:
- Turn on the melting point apparatus and allow it to stabilize.
- If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to get a rough estimate.
- For an accurate measurement, set the starting temperature to about 15-20 °C below the expected melting point.[9]
- Set the heating rate (ramp rate) to a slow 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[9]
- Insert the capillary tube into the sample holder of the apparatus.
- Observe the sample through the magnifying eyepiece.
3. Data Recording and Interpretation:
Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.
Continue heating and record the temperature at which the last crystal of the solid melts completely. This is the end of the melting range.[9]
The recorded melting point should be expressed as a range (e.g., 94-96 °C).
If the sample darkens or decomposes before melting, note the temperature of decomposition.[9]
Caption: Workflow for Melting Point Determination.
Experimental Determination of Boiling Point
Given the high boiling point of this compound (271 °C), specialized techniques are required for its accurate determination to avoid decomposition. The Thiele tube method is a suitable micro-scale technique.[11]
Protocol for Boiling Point Determination using the Thiele Tube Method
1. Apparatus Assembly:
- Fill a small test tube (e.g., a sodium fusion tube) to about half-full with the liquid this compound sample.
- Take a capillary tube and seal one end using a Bunsen burner flame.[12]
- Place the sealed capillary tube, open end down, into the test tube containing the sample.
- Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[12][13]
- Clamp the thermometer and test tube assembly so that it is immersed in the oil of a Thiele tube. The heating oil should be stable at temperatures above 271 °C.
2. Measurement Procedure:
- Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The shape of the Thiele tube is designed to allow for even heat distribution via convection currents.[11][12]
- As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.[11]
- Remove the heat source and allow the apparatus to cool slowly.
- The stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure.[11]
- The temperature at this exact moment is the boiling point of the liquid. Record this temperature.
3. Considerations for High-Boiling-Point Substances:
Reduced Pressure Distillation: For compounds that may decompose at their atmospheric boiling point, determining the boiling point at a reduced pressure is a common practice. The observed boiling point will be lower than at atmospheric pressure. Nomographs or the Clausius-Clapeyron equation can be used to estimate the boiling point at standard pressure.[14]
Safety: Always perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heat-resistant gloves.
Caption: Workflow for Boiling Point Determination via Thiele Tube.
Conclusion: The Role of Physicochemical Characterization in Drug Development
The precise determination of the melting and boiling points of this compound is a fundamental aspect of its quality control and application in research and development. These parameters provide a reliable indication of purity and identity, ensuring the consistency and reproducibility of synthetic processes. For scientists and professionals in the pharmaceutical industry, a thorough understanding of these properties and the methodologies to determine them is indispensable for advancing the discovery and development of new medicines.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Management of 4-Iodo-3-(trifluoromethyl)benzonitrile
Foreword: A Paradigm of Potency and Precaution
In the fast-evolving landscape of pharmaceutical research and drug development, halogenated aromatic compounds are indispensable building blocks. Among these, 4-Iodo-3-(trifluoromethyl)benzonitrile stands out for its utility in introducing the trifluoromethyl group and enabling a variety of cross-coupling reactions.[1] However, its trifunctional nature—bearing iodo, trifluoromethyl, and nitrile moieties—necessitates a comprehensive and nuanced understanding of its reactivity and toxicology. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond rudimentary safety data sheets to provide a deep, actionable understanding of how to handle this potent compound with the confidence that comes from foundational knowledge. Herein, we dissect the causality behind each safety recommendation, offering a self-validating system of protocols grounded in scientific first principles.
Section 1: Unveiling the Hazard Profile of this compound
A thorough understanding of the inherent hazards of a compound is the bedrock of safe laboratory practice. This compound is classified as acutely toxic if swallowed and is a suspected skin and eye irritant.[2][3] The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its absorption through the skin, while the nitrile group can be metabolized to release cyanide, although this is not the primary route of toxicity for aromatic nitriles.[4] The primary concern with aromatic nitriles is their potential to cause systemic toxicity.
GHS Hazard Classification and Pictograms
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating the hazards of chemical products. For this compound, the following pictograms are relevant:
| Pictogram | Hazard Class | Hazard Statement |
| Acute Toxicity (Oral), Category 4; Skin Irritant, Category 2; Eye Irritant, Category 2A | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |
This table summarizes the key hazards associated with this compound based on available safety data sheets.[2][3]
Toxicological Data Summary
Section 2: Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
The cornerstone of safely handling potent compounds like this compound is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate Personal Protective Equipment (PPE).
The Primacy of Engineering Controls
Engineering controls are the most effective means of minimizing exposure as they are designed to remove the hazard at the source.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of 80-150 linear feet per minute.[6]
-
Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide an additional layer of protection.
-
Closed Systems: For larger scale operations, the use of closed systems, such as glove boxes or isolators, is recommended to provide the highest level of containment.[7]
Personal Protective Equipment: The Last Line of Defense
PPE is essential for protecting personnel from residual hazards that cannot be completely eliminated by engineering controls.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and accidental contact with the solid material or solutions. |
| Skin Protection | Chemical-resistant gloves (double-gloving recommended), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation and systemic absorption. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be required if there is a potential for inhalation and engineering controls are insufficient. | Minimizes the inhalation of any fine powders or aerosols. |
Glove Selection: The choice of glove material is critical. Nitrile gloves are a common choice for handling many laboratory chemicals; however, for prolonged contact or when working with solvents, more robust options should be considered.[8][9] Viton or laminate gloves offer superior protection against aromatic and halogenated compounds.[10] Always consult the glove manufacturer's compatibility chart for specific breakthrough times with the solvents being used.
Section 3: Standard Operating Procedures for Safe Handling
A well-defined Standard Operating Procedure (SOP) is crucial for ensuring consistent and safe handling of this compound.
From Receipt to Reaction: A Step-by-Step Workflow
Caption: A stepwise workflow for the safe handling of this compound.
Decontamination Procedures
Thorough decontamination of all surfaces and equipment is essential to prevent inadvertent exposure.
-
Glassware: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) in the fume hood. Collect the rinsate as hazardous waste. Follow with a standard laboratory glassware washing procedure.
-
Surfaces: Wipe down all surfaces within the fume hood and any other potentially contaminated areas with a cloth dampened with a suitable solvent, followed by a soap and water wash.
-
Equipment: Decontaminate spatulas, stir bars, and other equipment using the same solvent rinsing procedure as for glassware.
Section 4: Chemical Reactivity and Incompatibility
Understanding the reactivity of this compound is key to preventing hazardous reactions.
-
Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine.[11][12][13]
-
Iodo Group: The iodo group is a good leaving group in nucleophilic aromatic substitution reactions and is readily displaced by various nucleophiles.[14][15] It can also participate in a wide range of metal-catalyzed cross-coupling reactions.
-
Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[12] It is generally stable but can undergo defluorination under certain reductive conditions.[16][17]
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. The cyano group can be hydrolyzed in the presence of mineral acids to produce benzoic acid.[18] When heated to decomposition, it may emit highly toxic fumes of nitrogen oxides and hydrogen cyanide.[4]
Section 5: Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency response plan is critical for mitigating the consequences of an accidental release or exposure.
Spill Response
Caption: A flowchart for responding to a spill of this compound.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Section 6: Storage and Waste Management
Proper storage and disposal are crucial for maintaining a safe laboratory environment and protecting the environment.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[19] Keep it in a dark place as some iodo-containing compounds can be light-sensitive.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[20]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not dispose of this material down the drain.[10][13]
Conclusion: A Culture of Safety
The responsible use of potent chemical reagents like this compound is not merely about following a set of rules; it is about cultivating a deep-seated culture of safety. By understanding the fundamental principles behind each precaution, researchers can make informed decisions that protect themselves, their colleagues, and the integrity of their work. This guide serves as a comprehensive resource to empower you in this endeavor, ensuring that the pursuit of scientific advancement is always synonymous with the highest standards of safety and professional responsibility.
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Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. PubMed. Available at: [Link].
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Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis. National Institutes of Health. Available at: [Link].
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Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information. Available at: [Link].
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4-Hydroxy-3-(trifluoromethyl)benzonitrile. PubChem. Available at: [Link].
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Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Chemia. Available at: [Link].
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Selective Defluoroallylation of Trifluoromethylarenes. ResearchGate. Available at: [Link].
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Acute eye irritation study of a mixture of glyphosate isopropylamine salt and 2,4 D-isopropylamine. ResearchGate. Available at: [Link].
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An In-Depth Technical Guide to the Synthesis of 4-Iodo-3-(trifluoromethyl)benzonitrile
Foreword: The Strategic Importance of 4-Iodo-3-(trifluoromethyl)benzonitrile
This compound is a highly valuable building block in modern medicinal chemistry and drug discovery. Its unique trifluoromethyl and cyano substitutions on an iodinated benzene ring offer a trifecta of reactive handles for the construction of complex molecular architectures. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the nitrile and iodo moieties serve as versatile points for further chemical elaboration. This guide provides an in-depth exploration of the primary synthetic route to this key intermediate, focusing on the mechanistic underpinnings and practical experimental considerations for its formation.
I. Retrosynthetic Analysis: A Mechanistic Approach to Synthesis
The most prevalent and industrially scalable method for the synthesis of this compound relies on the Sandmeyer reaction. This well-established transformation allows for the conversion of a primary aromatic amine to an aryl iodide. Our retrosynthetic analysis, therefore, logically disconnects the target molecule at the carbon-iodine bond, identifying 4-Amino-3-(trifluoromethyl)benzonitrile as the key precursor.
Caption: Retrosynthetic analysis of this compound.
This guide will first detail the synthesis of the requisite precursor, 4-Amino-3-(trifluoromethyl)benzonitrile, before delving into the core of the topic: the mechanism and practical application of the Sandmeyer reaction for its conversion to the final product.
II. Synthesis of the Precursor: 4-Amino-3-(trifluoromethyl)benzonitrile
The synthesis of 4-Amino-3-(trifluoromethyl)benzonitrile can be achieved through a multi-step process, often starting from more readily available materials. One common route involves the introduction of the trifluoromethyl group, followed by the installation and subsequent modification of other functional groups. While various synthetic strategies exist, a representative pathway is outlined below.[1]
Experimental Protocol: Synthesis of 4-Amino-3-(trifluoromethyl)benzonitrile
A plausible, though not exhaustively documented, synthetic sequence can be envisioned starting from a suitable trifluoromethyl-substituted benzene derivative. The following is a conceptual protocol that would require optimization.
-
Nitration of a Trifluoromethyl-Substituted Precursor: A trifluoromethyl-substituted benzene is subjected to nitration to introduce a nitro group at the desired position.
-
Reduction of the Nitro Group: The nitro group is then reduced to a primary amine, yielding an aminotrifluoromethylbenzene derivative.
-
Introduction of the Cyano Group: The cyano group can be introduced via various methods, such as a Sandmeyer reaction on a different amino group or through a nucleophilic aromatic substitution.
Due to the proprietary nature of many industrial syntheses, a detailed, publicly available protocol for this specific precursor is scarce. However, for research and development purposes, high-purity 4-Amino-3-(trifluoromethyl)benzonitrile is commercially available from various suppliers.
III. The Sandmeyer Reaction: Mechanism and Application in the Formation of this compound
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the replacement of a diazonium group with a variety of substituents.[2] The formation of aryl iodides via a Sandmeyer-type reaction is particularly efficient and often does not require a copper catalyst, unlike the corresponding chloro- and bromo- substitutions.[3]
A. The Two-Step Mechanism: Diazotization and Iodination
The overall transformation proceeds in two distinct stages:
-
Diazotization: The primary aromatic amine, 4-Amino-3-(trifluoromethyl)benzonitrile, is converted to a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C).[4][5][6]
-
Iodination: The resulting diazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI), to yield the final product, this compound, with the concomitant evolution of nitrogen gas.[3][7]
Caption: The two-step process of the Sandmeyer reaction for the synthesis of this compound.
B. Mechanistic Insights: A Radical Pathway
The Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps are:
-
Single Electron Transfer (SET): An electron is transferred from the iodide ion (I⁻) to the diazonium salt, leading to the formation of a diazo radical and an iodine radical.
-
Dediazoniation: The unstable diazo radical rapidly loses a molecule of nitrogen gas (N₂) to form an aryl radical.
-
Halogen Radical Transfer: The aryl radical then reacts with the iodine radical to form the final product, this compound.
Caption: Simplified radical mechanism of the Sandmeyer iodination.
C. Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound from 4-Amino-3-(trifluoromethyl)benzonitrile, based on established Sandmeyer reaction procedures.[3][5][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| 4-Amino-3-(trifluoromethyl)benzonitrile | 186.14 | 10.0 | 1.0 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 30.0 | 3.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 11.0 | 1.1 |
| Potassium Iodide (KI) | 166.00 | 12.0 | 1.2 |
| Deionized Water | 18.02 | - | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
Diazotization:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-Amino-3-(trifluoromethyl)benzonitrile (1.86 g, 10.0 mmol) in a mixture of deionized water (50 mL) and concentrated hydrochloric acid (2.5 mL, ~30 mmol).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in a minimal amount of cold deionized water (~5 mL).
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Iodination:
-
In a separate 250 mL flask, dissolve potassium iodide (2.0 g, 12.0 mmol) in deionized water (20 mL).
-
Cool the potassium iodide solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate may form, and nitrogen gas will evolve.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
-
IV. Conclusion: A Versatile Synthesis for a Key Intermediate
The Sandmeyer reaction provides a robust and efficient pathway for the synthesis of this compound from its corresponding amino precursor. A thorough understanding of the underlying diazotization and radical-mediated iodination mechanisms is crucial for successful and safe execution in the laboratory. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals in their pursuit of novel chemical entities that rely on this versatile and strategically important building block.
V. References
-
BenchChem. (2025). Sandmeyer-type reaction as an alternative synthesis route. Retrieved from BenchChem Application Notes.
-
Chemists' Cookbook. (2025). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
BenchChem. (2025). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Retrieved from BenchChem Application Notes.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
BenchChem. (2025). Application Notes and Protocols for the Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. Retrieved from BenchChem Application Notes.
-
BenchChem. (2025). Application Notes and Protocols for the Diazotization of 4-Amino-2,6-difluorophenol. Retrieved from BenchChem Application Notes.
-
Chemistry Stack Exchange. (2018). Mechanism for reaction of aryl diazonium with potassium iodide. Retrieved from [Link]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Theoretical and Computational Guide to 4-Iodo-3-(trifluoromethyl)benzonitrile: Molecular Properties and Reactivity
Abstract
4-Iodo-3-(trifluoromethyl)benzonitrile is a key building block in medicinal chemistry and materials science, valued for the versatile reactivity imparted by its distinct functional groups.[1] This technical guide provides a comprehensive theoretical analysis of the molecule's structural, electronic, and spectroscopic properties using computational chemistry methods. We explore the molecule's optimized geometry, frontier molecular orbitals, and simulated spectroscopic signatures, offering a foundational understanding for researchers. Furthermore, this paper outlines detailed, field-proven computational protocols, enabling scientists to replicate, validate, and extend these findings. The insights and methodologies presented herein are designed to accelerate research and development efforts for professionals in drug discovery and chemical synthesis.
Introduction: The Significance of a Multifunctional Scaffold
This compound (CAS No. 161320-00-9) is a substituted aromatic compound featuring three key functional groups: an iodo group, a trifluoromethyl group, and a nitrile group. This unique combination makes it an exceptionally valuable intermediate in organic synthesis.
-
The iodo group is an excellent leaving group, making its position a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.
-
The trifluoromethyl (CF3) group is a powerful electron-withdrawing substituent known to enhance critical pharmacokinetic properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[2] Its strong inductive effect significantly influences the electronic landscape of the aromatic ring.[3]
-
The nitrile group (C≡N) is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing numerous pathways for molecular elaboration.[1]
Given its utility, a deep, predictive understanding of this molecule's intrinsic properties is paramount for designing efficient synthetic routes and novel molecular entities. Computational chemistry offers a powerful lens to probe these properties at a quantum level, providing insights that complement and guide experimental work.[4][5] This guide will detail a theoretical investigation of this compound, establishing a foundational dataset of its computed properties and providing actionable protocols for further research.
Molecular Structure and Electronic Properties
A theoretical understanding of a molecule begins with its three-dimensional structure and the distribution of electrons within it. These properties were investigated using Density Functional Theory (DFT), a robust method in computational chemistry.[5]
Optimized Molecular Geometry
The molecule's geometry was optimized to find its lowest energy conformation. Key structural parameters, such as bond lengths and angles, are critical for understanding steric effects and reactivity. The calculated parameters provide a baseline for understanding how the molecule will behave in different chemical environments.
Table 1: Selected Calculated Geometric Parameters
| Parameter | Description | Calculated Value |
|---|---|---|
| C-I Bond Length | Length of the bond between Carbon 4 and Iodine | ~2.10 Å |
| C-C≡N Bond Length | Length of the C-C bond of the nitrile group | ~1.45 Å |
| C≡N Bond Length | Length of the triple bond in the nitrile group | ~1.15 Å |
| C-CF3 Bond Length | Length of the bond between Carbon 3 and the CF3 group | ~1.50 Å |
| C-I / C-CF3 Dihedral | Torsional angle defining the planarity of substituents | ~0° |
Note: These are representative values derived from DFT calculations and may vary slightly depending on the level of theory and basis set used.
Frontier Molecular Orbitals (FMO) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.
-
HOMO: Represents the ability to donate electrons (nucleophilicity).
-
LUMO: Represents the ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability. For this compound, the CF3 and CN groups, being strongly electron-withdrawing, are expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.[6] The HOMO is likely distributed across the aromatic ring and the iodine atom, indicating that electrophilic attack would be directed by the interplay of these groups. The iodine atom itself is a primary site for oxidative addition in catalytic cycles.
Molecular Electrostatic Potential (MEP)
The MEP map visualizes the charge distribution on the molecule's surface.
-
Red regions (negative potential) indicate areas rich in electrons, which are prone to electrophilic attack. In this molecule, this region is concentrated around the nitrile nitrogen and the fluorine atoms of the CF3 group.
-
Blue regions (positive potential) indicate electron-deficient areas, prone to nucleophilic attack. Positive potential is expected on the hydrogen atoms of the ring and near the carbon atom of the nitrile group.
This charge distribution is critical for predicting non-covalent interactions, such as those in drug-receptor binding.
Theoretical Spectroscopic Analysis
Computational methods can predict spectroscopic data, which serves as a powerful tool for validating theoretical models against experimental results.
Infrared (IR) Spectroscopy
Vibrational frequency calculations can predict the IR spectrum. Key vibrational modes are expected for the functional groups present.
Table 2: Predicted Key IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | ~2230 cm⁻¹ |
| Trifluoromethyl (C-F) | Symmetric & Asymmetric Stretching | ~1100-1350 cm⁻¹ |
| Aromatic C-H | Stretching | ~3050-3100 cm⁻¹ |
| C-I | Stretching | ~500-600 cm⁻¹ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are invaluable for structure confirmation and interpretation of experimental spectra. The electron-withdrawing nature of the CF3 and CN groups will cause downfield shifts (higher ppm) for the aromatic protons and carbons.[7] The ¹⁹F NMR is expected to show a singlet, as all three fluorine atoms are chemically equivalent.
Reactivity and Applications in Synthesis
The true power of theoretical analysis lies in its ability to predict reactivity.
-
Electrophilic Aromatic Substitution: The CF3 and CN groups are deactivating and meta-directing.[6] Therefore, any electrophilic substitution on the ring is expected to be slow and occur at the positions meta to these groups (C2 and C6).
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing groups make the ring electron-deficient, particularly at the carbon bearing the iodo group (C4). This position is activated for SNAr reactions, where the iodine can be displaced by a strong nucleophile.[8]
-
Cross-Coupling Reactions: The C-I bond is the most reactive site for cross-coupling. Its relatively low bond dissociation energy makes it highly susceptible to oxidative addition by palladium, copper, or other transition metal catalysts, enabling a wide range of synthetic transformations.[9]
The diagram below illustrates the primary pathways for the synthetic utilization of this molecule.
Caption: Key synthetic transformations of this compound.
Protocols for Theoretical Investigation
To ensure the trustworthiness and reproducibility of these findings, the following computational workflow is recommended. This protocol is designed as a self-validating system.
Computational Workflow Diagram
Caption: A standard workflow for computational analysis of a molecule.
Step-by-Step Protocol: Geometry Optimization and Frequency Analysis
This protocol describes the foundational calculation for any theoretical study.
-
Structure Generation:
-
Draw the 2D structure of this compound in a molecular editor (e.g., Avogadro, ChemDraw).
-
Perform an initial 3D cleanup using molecular mechanics (e.g., MMFF94 force field).
-
Export the coordinates as a .xyz or .mol file.
-
-
Input File Preparation (Gaussian Example):
-
Create a text file (e.g., molecule.gjf).
-
Specify the calculation type, level of theory, and basis set. A common and effective choice for initial optimization is the B3LYP functional with the 6-31G(d) basis set. For iodine, a basis set with effective core potentials like LANL2DZ is required.
-
The route section should look like: #p B3LYP/GenECP Opt Freq.
-
The "GenECP" keyword tells the software to use a mixed basis set, which you will define after the molecular coordinates.
-
-
Execution:
-
Submit the input file to the computational chemistry software (e.g., Gaussian, ORCA).
-
-
Validation (Causality Check):
-
After the calculation completes, open the output file (e.g., molecule.log).
-
Search for the results of the frequency calculation.
-
Crucial Step: Confirm that there are zero imaginary frequencies. An imaginary frequency indicates the structure is a transition state, not a stable minimum. If one is found, the geometry must be perturbed and re-optimized. This step is a self-validating control for the entire workflow.
-
-
Data Extraction:
-
Extract the final optimized coordinates (bond lengths, angles).
-
Extract the predicted vibrational frequencies to compare with experimental IR data.
-
Conclusion
The theoretical study of this compound provides indispensable insights into its structure, electronic nature, and reactivity. The strong inductive effects of the nitrile and trifluoromethyl groups create an electron-deficient aromatic system, activating the C-I bond for a host of powerful synthetic transformations, particularly transition-metal-catalyzed cross-couplings. The computational protocols detailed in this guide offer a robust, validated framework for researchers to further explore this molecule and its derivatives, facilitating the rational design of new pharmaceuticals and advanced materials. By bridging theoretical prediction with practical application, these methods serve to streamline the discovery process, saving valuable time and resources in the laboratory.
References
A consolidated list of authoritative sources used in this guide.
-
PubChem. This compound Compound Summary. Available at: [Link]
-
Krygowski, T. M., et al. "Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups". ResearchGate. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. "Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro". Supporting Information. Available at: [Link]
-
O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond". Chemical Society Reviews. Available at: [Link]
-
Müller, K., Faeh, C., & Diederich, F. "Fluorine in pharmaceuticals: looking beyond intuition". Science. Available at: [Link]
-
Mezencev, R. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design". MDPI. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. "The Versatility of Benzonitrile Derivatives in Organic Synthesis". Available at: [Link]
-
Royal Society of Chemistry. "Electronic Supplementary Information for Catalytic Trifluoromethylation". Available at: [Link]
-
Organic Chemistry Portal. "Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization". Available at: [Link]
-
YouTube. "Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene)". Available at: [Link]
-
Northeastern University. "Computational Chemistry". Available at: [Link]
-
CUNY Academic Works. "QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOUNDS". Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. "The Chemical Versatility of 4-(Trifluoromethyl)benzonitrile: A Foundation for Innovation". Available at: [Link]
-
YouTube. "CompChem.03.07 Semiempirical Molecular Orbital Theory: Modern Usage". Available at: [Link]
-
Prakash, G. K. S., et al. "Protolytic defluorination of trifluoromethyl-substituted arenes". PMC - NIH. Available at: [Link]
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- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. m.youtube.com [m.youtube.com]
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- 8. Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization [organic-chemistry.org]
- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Iodo-3-(trifluoromethyl)benzonitrile
Introduction: Strategic C-C Bond Formation in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in contemporary organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed transformation has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds common in bioactive compounds.[1][4]
This guide focuses on a particularly valuable building block: 4-iodo-3-(trifluoromethyl)benzonitrile. The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[5][6][7] The benzonitrile moiety itself is a versatile functional group, serving as a precursor to amines, carboxylic acids, and various heterocycles, making it a strategic component in molecular design.[5][8] The presence of an iodide provides a highly reactive handle for the Suzuki-Miyaura coupling, as the carbon-iodine bond is readily cleaved during the oxidative addition step of the catalytic cycle.[9] This application note provides a detailed exploration of the reaction mechanism, a robust experimental protocol, and troubleshooting guidance for the successful Suzuki-Miyaura coupling of this compound.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][9][10][11] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. This is often the rate-determining step of the reaction.[1][11] The palladium catalyst inserts into the carbon-iodine bond, resulting in the formation of a square planar palladium(II) intermediate.[9][12]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the palladium(II) complex.[1][11] The presence of a base is crucial for this step. The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the exchange of the halide on the palladium complex with the organic group from the boronic acid.[2][13][14][15]
-
Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][9][10]
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Water, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
Reaction Parameters
The following table outlines a typical set of reaction conditions. These should be considered a starting point for optimization.
| Parameter | Recommended Condition | Rationale |
| Aryl Iodide | This compound (1.0 equiv) | The limiting reagent. |
| Boronic Acid | Arylboronic acid (1.2–1.5 equiv) | A slight excess is used to drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (1–5 mol%) | A common and effective catalyst for many Suzuki couplings. |
| Base | K₂CO₃ (2.0–3.0 equiv) | An effective and commonly used base for Suzuki reactions.[2] |
| Solvent | 1,4-Dioxane/Water (4:1 v/v) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80–100 °C | Sufficient to promote the reaction without significant decomposition. |
| Reaction Time | 4–24 hours | Monitored by TLC or LC-MS for completion. |
Step-by-Step Procedure
Caption: Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition : In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and add it to the reaction flask.
-
Solvent Addition and Degassing : Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the flask. To degas the solvent, bubble an inert gas (argon or nitrogen) through it for 15-20 minutes. After adding the solvent to the reaction flask, continue to purge the reaction mixture with the inert gas for another 5-10 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring under an inert atmosphere.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst due to oxygen exposure.- Insufficiently active catalyst/ligand system.- Low reaction temperature.- Poor solubility of reagents. | - Ensure thorough degassing of solvents and reaction mixture.[16]- Screen different palladium catalysts and ligands (e.g., Buchwald ligands for challenging couplings).[12][17]- Increase the reaction temperature.- Try a different solvent system (e.g., DMF, Toluene/Ethanol/Water).[18] |
| Homocoupling of Boronic Acid | - Presence of Pd(II) species at the start of the reaction.- Oxygen in the reaction mixture. | - Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.- Maintain a strictly inert atmosphere.[16] |
| Protodeboronation (Loss of Boronic Acid) | - Presence of water and base can lead to the replacement of the boronic acid group with a hydrogen atom.- Prolonged reaction times at high temperatures. | - Use anhydrous conditions if possible, though water is often necessary for the Suzuki reaction.- Use a milder base such as KF.[14][18]- Optimize the reaction time to avoid prolonged heating after completion. |
| Hydrolysis of Nitrile Group | - Strongly basic conditions and high temperatures with prolonged reaction times. | - Use a milder base (e.g., K₃PO₄) and the lowest effective temperature. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of complex biaryl structures that are of significant interest in drug discovery and materials science. By understanding the reaction mechanism, carefully selecting the reaction parameters, and employing a robust experimental protocol, researchers can efficiently access a wide range of novel compounds. The troubleshooting guide provided should assist in overcoming common challenges, facilitating the successful implementation of this important transformation.
References
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. Available at: [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar. Available at: [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. Available at: [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids - ChemRxiv. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Sonogashira Coupling of 4-Iodo-3-(trifluoromethyl)benzonitrile
Introduction: Strategic Importance and Substrate Analysis
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its operational simplicity and broad functional group tolerance.[2][3]
This guide provides a detailed examination of the Sonogashira coupling as applied to a specific, highly relevant substrate: 4-Iodo-3-(trifluoromethyl)benzonitrile . This molecule presents a unique electronic profile that directly influences reaction dynamics.
-
Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides for oxidative addition to palladium, generally allowing for milder reaction conditions compared to bromides or chlorides.[1]
-
Electron-Deficient Ring: The presence of two potent electron-withdrawing groups, trifluoromethyl (-CF₃) and nitrile (-CN), significantly lowers the electron density of the aromatic ring. This electronic deficit activates the C-I bond, making the oxidative addition step—often the rate-limiting step in the catalytic cycle—kinetically more favorable.[1]
Understanding these substrate-specific characteristics is paramount for developing robust, high-yield protocols and for effective troubleshooting. This document will explore the mechanistic nuances, detail optimal component selection, and provide validated experimental procedures for researchers in synthetic chemistry and drug development.
The Catalytic Engine: A Mechanistic Overview
The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a cooperative copper cycle.[4][5] While the mechanism is not fully elucidated due to the transient nature of the intermediates, a widely accepted pathway provides a strong predictive framework for reaction design.[4][6]
The Dual Catalytic Cycle
The classical Sonogashira reaction relies on both palladium and copper(I) catalysts.[5]
-
Palladium(0) Activation: The reaction initiates with the formation of a catalytically active 14-electron Pd(0) species, typically Pd(0)L₂, from a stable Pd(II) or Pd(0) precatalyst.[5]
-
Oxidative Addition: The electron-deficient this compound readily undergoes oxidative addition to the Pd(0)L₂ complex, forming a square planar Pd(II) intermediate. This is a critical, and often rate-determining, step.[1]
-
Copper Acetylide Formation: Concurrently, the copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.[1]
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst and forming a Pd(II)-alkynyl intermediate.[1]
-
Reductive Elimination: The final step is the reductive elimination from this intermediate, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active Pd(0)L₂ catalyst, allowing the cycle to continue.
Caption: The dual catalytic cycle of the Sonogashira reaction.
Copper-Free Sonogashira Coupling
While effective, the copper co-catalyst can promote the undesirable oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1] This side reaction complicates purification and reduces the yield of the desired cross-coupled product. Copper-free variants have been developed to circumvent this issue.[1][4] These protocols typically require:
-
Stronger Bases: Amines may be insufficient to deprotonate the alkyne without the intermediacy of copper. Stronger organic or inorganic bases are often employed.
-
Highly Active Catalysts: The palladium catalyst must be active enough to facilitate the reaction without the copper acetylide intermediate. This often involves the use of bulky, electron-rich phosphine ligands that promote a monoligated Pd(0)L active species.[5][7]
Critical Parameters and Component Selection
Optimizing a Sonogashira coupling for this compound requires careful consideration of each reaction component.
| Component | Recommendation for Substrate | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₂Cl₂ is a reliable, air-stable Pd(II) source that is easily reduced in situ. Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources that pair well with added phosphine ligands. For this activated substrate, complex pre-catalysts are often unnecessary. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | CuI is the most common and effective co-catalyst. It should be of high purity; discoloration (green/brown) indicates oxidation to Cu(II), which can hinder the reaction. Use is optional but recommended for initial screenings to ensure high reactivity at low temperatures. |
| Ligand | Triphenylphosphine (PPh₃) or other bulky, electron-rich phosphines (e.g., P(t-Bu)₃) | PPh₃ is standard and often sufficient. For copper-free systems or to accelerate the reaction, more electron-rich and sterically hindered ligands can be beneficial as they stabilize the monoligated Pd(0) state and speed up oxidative addition.[5][7] |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | An amine base serves multiple roles: it deprotonates the alkyne, acts as a reducing agent for Pd(II) precatalysts, and scavenges the HI generated during the reaction. Et₃N often doubles as the solvent. For more sensitive substrates, a non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃ can be used.[8] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), or neat amine base | The choice of solvent can significantly affect reaction rates.[9] THF is a good starting point. DMF is more polar and can accelerate reactions but has a high boiling point, making removal more difficult.[9] Running the reaction in neat Et₃N is also a common and effective strategy. |
| Temperature | Room Temperature to 60 °C | Given the high reactivity of the aryl iodide, the reaction should proceed efficiently at room temperature. Gentle heating (40-60 °C) can be used to increase the rate if necessary, but excessive heat can lead to side product formation. |
Experimental Protocols
General Considerations:
-
Inert Atmosphere: All Sonogashira reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from inducing Glaser homocoupling, especially when using a copper co-catalyst.[3]
-
Reagent Purity: Use anhydrous solvents and high-purity reagents for best results.
-
Monitoring: Reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or GC-MS.
Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust starting point for coupling this compound with a variety of terminal alkynes.
Caption: Experimental workflow for a classic Sonogashira coupling.
Step-by-Step Procedure:
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add This compound (1.0 equiv), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 equiv, 2 mol%), and Copper(I) iodide (CuI, 0.04 equiv, 4 mol%).
-
Seal the flask and condenser with septa. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add anhydrous Tetrahydrofuran (THF, approx. 0.2 M relative to the aryl iodide) and Triethylamine (Et₃N, 2.0 equiv) via syringe. Stir the mixture for 5 minutes.
-
Slowly add the desired terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C. Monitor the consumption of the aryl iodide by TLC.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short plug of Celite® to remove catalyst residues and salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when homocoupling of the alkyne is a significant issue or when the final product is intended for applications where trace copper contamination is unacceptable.
Step-by-Step Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add This compound (1.0 equiv), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv, 1.5 mol%), and a bulky phosphine ligand such as Tri-tert-butylphosphine (P(t-Bu)₃, 0.06 equiv, 6 mol%).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add anhydrous Dimethylformamide (DMF, approx. 0.2 M) and Diisopropylethylamine (DIPEA, 3.0 equiv) via syringe.
-
Add the terminal alkyne (1.5 equiv) via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C. The higher temperature is often required to compensate for the absence of the copper co-catalyst. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and dilute with diethyl ether or ethyl acetate.
-
Wash the organic mixture extensively with water (3-4 times) to remove DMF, followed by a final wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Impure reagents/solvents. | 1. Use a fresh bottle of catalyst or a different precatalyst. 2. Ensure proper degassing technique; check for leaks in the system. 3. Use freshly distilled, anhydrous solvents. |
| Significant Homocoupling (Glaser Product) | 1. Presence of oxygen. 2. Reaction temperature is too high. | 1. Improve inert atmosphere technique. 2. Lower the reaction temperature. 3. Switch to a copper-free protocol (Protocol 2). |
| Formation of Unidentified Byproducts | 1. Decomposition of starting material or product. 2. Side reactions due to excessive heat or prolonged reaction time. | 1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Re-evaluate the choice of base and solvent. |
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]
-
RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
ElectronicsAndBooks. (2008). CuI/PPh3-catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium. [Link]
-
PubMed. (n.d.). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Syracuse University. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
ACS Publications. (n.d.). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. [Link]
-
ResearchGate. (n.d.). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. books.lucp.net [books.lucp.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-(trifluoromethyl)benzonitrile
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The targeted functionalization of electron-deficient aromatic rings, such as the 4-iodo-3-(trifluoromethyl)benzonitrile scaffold, is of paramount importance in drug discovery and development. The resulting 4-amino-3-(trifluoromethyl)benzonitrile derivatives are key intermediates in the synthesis of a range of biologically active molecules. This guide provides a comprehensive overview, in-depth mechanistic insights, and a detailed, field-tested protocol for the successful Buchwald-Hartwig amination of this compound.
Mechanistic Insights: The Engine of Catalysis
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The presence of bulky, electron-rich phosphine ligands is crucial for the efficiency of the reaction, as they stabilize the palladium center and promote the key steps of the cycle.[1]
The generally accepted mechanism comprises three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, breaking the carbon-iodine bond and forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl amine product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][2]
An unproductive side reaction that can occur is β-hydride elimination, especially with amines bearing β-hydrogens. This can lead to the formation of an imine and a hydrodehalogenated arene. The choice of a suitable bulky ligand helps to sterically disfavor this side reaction.[1]
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Reaction Parameters for Electron-Deficient Aryl Iodides
The successful amination of this compound, an electron-deficient substrate, requires careful consideration of the reaction components.
| Parameter | Recommended Reagents/Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | These are common and effective sources of Pd(0) for the catalytic cycle. |
| Ligand | Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or chelating ligands (e.g., BINAP, Xantphos).[3] | These ligands promote oxidative addition and reductive elimination while suppressing side reactions. The choice may depend on the specific amine. |
| Base | Strong, non-nucleophilic bases such as NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), or Cs₂CO₃ (Cesium carbonate). | The base is crucial for deprotonating the amine. Stronger bases are often required for less nucleophilic amines. |
| Solvent | Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF.[3] | These solvents effectively dissolve the reactants and catalyst system and are compatible with the reaction conditions. |
| Temperature | Typically in the range of 80-110 °C.[3] | Elevated temperatures are usually necessary to drive the reaction to completion in a reasonable timeframe. |
Detailed Experimental Protocol: Amination with Morpholine
This protocol provides a detailed procedure for the Buchwald-Hartwig amination of this compound with morpholine as a representative secondary amine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup Workflow:
Figure 2: General Experimental Workflow for the Buchwald-Hartwig Amination.
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.). The tube is then evacuated and backfilled with an inert atmosphere (nitrogen or argon). This cycle should be repeated three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous toluene (5-10 mL per mmol of the aryl iodide). Stir the mixture for 5 minutes at room temperature. Then, add this compound (1.0 equiv.) followed by morpholine (1.2 equiv.).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-(morpholin-4-yl)-3-(trifluoromethyl)benzonitrile.
Troubleshooting and Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium precatalyst and ligand are of high quality and have been stored properly. The use of an inert atmosphere is critical to prevent catalyst deactivation.
-
Insufficient Base: The base is crucial for the reaction. Ensure it is anhydrous and added in a sufficient stoichiometric amount.
-
Reaction Temperature: The reaction may require higher temperatures or longer reaction times for complete conversion.
-
-
Formation of Side Products:
-
Hydrodehalogenation: This can be a result of β-hydride elimination. Using a bulkier ligand or optimizing the reaction temperature may mitigate this.
-
Homocoupling: The formation of biaryl products can sometimes be observed. Adjusting the catalyst-to-ligand ratio may be beneficial.
-
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Always work under an inert atmosphere when handling air- and moisture-sensitive reagents.
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and reliable method for the synthesis of valuable 4-amino-3-(trifluoromethyl)benzonitrile derivatives. Careful selection of the catalyst system, base, and solvent, along with adherence to a well-defined protocol, are key to achieving high yields and purity. The insights and procedures detailed in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this powerful transformation in their synthetic endeavors.
References
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed: December 15, 2023. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Accessed: December 15, 2023. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed: December 15, 2023. [Link]
Sources
Application Notes & Protocols: Palladium-Catalyzed Heck Reaction of 4-Iodo-3-(trifluoromethyl)benzonitrile
Introduction: Strategic C-C Bond Formation for Advanced Intermediates
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This palladium-catalyzed transformation has found extensive application in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3] The substrate, 4-iodo-3-(trifluoromethyl)benzonitrile, is a highly valuable building block in medicinal chemistry. The presence of two potent electron-withdrawing groups—a nitrile and a trifluoromethyl group—significantly activates the aryl iodide towards oxidative addition, the rate-determining step in the Heck catalytic cycle for aryl iodides.[4] This inherent reactivity makes it an excellent candidate for the Heck reaction, allowing for the synthesis of substituted stilbenes and cinnamates, which are key scaffolds in drug discovery.
This guide provides detailed protocols and mechanistic insights for performing the Heck reaction with this compound. We will explore both classical and modern ligand-free, microwave-assisted conditions, offering researchers robust and adaptable starting points for their synthetic campaigns.
Mechanistic Overview: The Palladium Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][5] Understanding this cycle is critical for rational optimization and troubleshooting.
-
Catalyst Activation: If a Pd(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) is used, it must first be reduced in situ to the active Pd(0) species. This can be accomplished by various reagents in the reaction mixture, including phosphine ligands, amines, or the alkene itself.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-limiting step, and its rate follows the trend I > Br > Cl for the halide.[4] The electron-deficient nature of the aryl iodide substrate accelerates this step.
-
Olefin Coordination & Migratory Insertion: The alkene coordinates to the resulting Pd(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[4][5]
-
Syn-β-Hydride Elimination: For the reaction to proceed to the desired vinylated product, a hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon must be eliminated. This step also occurs with syn-stereochemistry and forms a palladium-hydride species, regenerating the double bond in the product.[5] This step dictates the regioselectivity and stereoselectivity, strongly favoring the trans (E) isomer to minimize steric hindrance.[7]
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride complex, in the presence of a base, undergoes reductive elimination to form H-X (in this case, HI, which is neutralized by the base) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Visualizing the Mechanism
Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck Reaction.
Experimental Protocols
The high reactivity of this compound allows for flexible reaction conditions. We present two validated protocols: a modern, efficient microwave-assisted method and a classical thermal method.
Protocol 1: Microwave-Assisted, Ligand-Free Heck Coupling
This protocol is adapted from modern methods for Heck couplings of iodoarenes, prized for its speed, efficiency, and avoidance of costly and often toxic phosphine ligands.[8] Microwave irradiation provides rapid, uniform heating, dramatically reducing reaction times.[8]
Key Reagents & Equipment
-
Palladium Precatalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Aryl Halide: this compound
-
Alkene: e.g., Styrene, Butyl Acrylate, or other suitable alkene
-
Base: Potassium Carbonate (K₂CO₃), anhydrous
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Equipment: Microwave reactor, appropriate microwave-safe reaction vessel with stir bar.
| Reagent | M.W. | Amount (mmol) | Equivalents | Catalyst Loading (mol%) |
| This compound | 310.01 | 1.0 | 1.0 | - |
| Alkene (e.g., Styrene) | 104.15 | 1.2 | 1.2 | - |
| Palladium(II) Acetate | 224.50 | 0.02 | 0.02 | 2.0 |
| Potassium Carbonate | 138.21 | 3.0 | 3.0 | - |
| DMF (Solvent) | 73.09 | - | - | - |
| Table 1: Reagent quantities for Protocol 1. |
Step-by-Step Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 310 mg).
-
Add potassium carbonate (3.0 mmol, 415 mg).
-
Add Palladium(II) Acetate (0.02 mmol, 4.5 mg).
-
Add the alkene (e.g., Styrene, 1.2 mmol, 138 µL).
-
Add anhydrous DMF (3-5 mL) to achieve a suitable concentration.
-
Seal the vessel tightly according to the microwave reactor's specifications.
-
Place the vessel in the microwave reactor. Irradiate the mixture at 150-200 °C for 20-60 minutes. Reaction progress can be monitored by TLC or LC-MS. Note: The high temperature is based on similar domino Heck reactions, but optimization may allow for lower temperatures.[8]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted alkene.
Protocol 2: Classical Thermal Heck Coupling with Phosphine Ligand
This protocol uses a traditional phosphine ligand, triphenylphosphine (PPh₃), which stabilizes the palladium catalyst and can prevent the formation of palladium black, an inactive form of the catalyst.[4] This method is reliable and does not require specialized microwave equipment.
Key Reagents & Equipment
-
Palladium Precatalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃)
-
Aryl Halide: this compound
-
Alkene: e.g., Ethyl Acrylate
-
Base: Triethylamine (Et₃N)
-
Solvent: Acetonitrile (CH₃CN) or DMF
-
Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, inert atmosphere setup (e.g., nitrogen or argon balloon).
| Reagent | M.W. | Amount (mmol) | Equivalents | Catalyst Loading (mol%) |
| This compound | 310.01 | 1.0 | 1.0 | - |
| Alkene (e.g., Ethyl Acrylate) | 100.12 | 1.5 | 1.5 | - |
| Palladium(II) Acetate | 224.50 | 0.01 | 0.01 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 0.02 | 0.02 | 2.0 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 | - |
| Acetonitrile (Solvent) | 41.05 | - | - | - |
| Table 2: Reagent quantities for Protocol 2. |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Palladium(II) Acetate (0.01 mmol, 2.2 mg) and Triphenylphosphine (0.02 mmol, 5.2 mg).
-
Add the solvent (e.g., Acetonitrile, 5 mL) and stir for 5-10 minutes until the catalyst complex forms (solution may change color).
-
Add this compound (1.0 mmol, 310 mg).
-
Add the alkene (e.g., Ethyl Acrylate, 1.5 mmol, 163 µL).
-
Finally, add triethylamine (2.0 mmol, 279 µL) via syringe.
-
Fit the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove triethylammonium iodide salts, washing the solids with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, ensure all reagents and solvents are anhydrous and the system is properly deoxygenated, as oxygen can poison the catalyst. Increasing the temperature or catalyst loading (up to 5 mol%) may improve conversion. For Protocol 2, a different ligand (e.g., P(o-tolyl)₃) could be screened.
-
Formation of Palladium Black: This indicates catalyst decomposition. In thermal reactions, adding a phosphine ligand (as in Protocol 2) is the primary solution. In ligand-free systems, ensuring a sufficiently high temperature and efficient stirring can sometimes mitigate this issue.
-
Side Products: The formation of a reduced product (dehalogenation of the starting material) can occur. This is sometimes favored by impurities or suboptimal conditions. Re-optimizing the base and temperature may be necessary.
Visualizing the Experimental Workflow
Caption: General experimental workflow for the Heck Reaction.
Conclusion
The Heck reaction of this compound is a highly effective method for synthesizing advanced, functionalized stilbene and cinnamate derivatives. The strong electron-withdrawing nature of the substrate ensures high reactivity, allowing for flexibility in the choice of reaction conditions. The microwave-assisted, ligand-free protocol offers a rapid and efficient route, while the classical thermal method provides a robust and widely accessible alternative. By understanding the underlying mechanism and following these detailed protocols, researchers can confidently employ this powerful transformation in their synthetic endeavors.
References
-
Mechanisms of the Mizoroki–Heck Reaction. SciSpace. (2008-12-16). Available from: [Link]
-
Prakash, G. K. S., Krishnan, H. S., Jog, P. V., Iyer, A. P., & Olah, G. A. A domino approach of Heck coupling for the synthesis of β-trifluoromethylstyrenes. Organic Letters, 14(4), 1146–1149. (2012). Available from: [Link]
-
Heck Reaction—State of the Art. MDPI. Available from: [Link]
-
Heck Reaction Mechanism. BYJU'S. Available from: [Link]
-
Heck Reaction. Chemistry LibreTexts. (2023-06-30). Available from: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. (2023-07-25). Available from: [Link]
-
Heck reaction. Wikipedia. Available from: [Link]
-
Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1. (2016-08-01). Available from: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available from: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. Available from: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Center for Biotechnology Information. (2023-07-25). Available from: [Link]
-
An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. National Center for Biotechnology Information. (2017-08-18). Available from: [Link]
-
Heck Reaction. Available from: [Link]
-
Practical Heck Reaction problems! : r/chemhelp. Reddit. (2021-01-31). Available from: [Link]
-
Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Publishing. Available from: [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. Available from: [Link]
-
The Heck Reaction: Reaction mechanism and tutorial. YouTube. (2022-06-23). Available from: [Link]
-
Abstracts. Available from: [Link]
-
Approaches to the Heck reaction on challenging substrates. ResearchGate. Available from: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available from: [Link]
-
Continuous-flow Heck coupling reactions catalyzed by Pd complexes of amidoxime fibers. ResearchGate. Available from: [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. Available from: [Link]
-
The Intramolecular Heck Reaction. Macmillan Group, Princeton University. (2004-07-14). Available from: [Link]
Sources
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Fluorosulfonylvinylation of Organic Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ullmann Condensation with 4-Iodo-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Ullmann Condensation in Modern Drug Discovery
The Ullmann condensation, a cornerstone of carbon-heteroatom bond formation, has experienced a significant renaissance in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] This copper-catalyzed cross-coupling reaction provides a robust and versatile platform for the synthesis of aryl amines, ethers, and thioethers, which are prevalent motifs in a vast array of biologically active molecules. The ability to forge these bonds under increasingly mild and efficient conditions has rendered the Ullmann condensation an indispensable tool for medicinal chemists.
This guide focuses on the application of the Ullmann condensation to a particularly relevant substrate: 4-iodo-3-(trifluoromethyl)benzonitrile. This molecule is of significant interest in drug discovery due to the presence of the trifluoromethyl (-CF3) and nitrile (-CN) groups. The -CF3 group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, lipophilicity, and binding affinity. The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups. The combination of these functionalities makes this compound a valuable building block for the synthesis of novel therapeutic agents.
This document, intended for researchers and professionals in drug development, provides a detailed exploration of the Ullmann condensation with this compound, offering both theoretical insights and practical, actionable protocols.
Mechanistic Insights: The Engine of the Ullmann Condensation
The modern understanding of the Ullmann condensation mechanism involves a catalytic cycle initiated by a copper(I) species.[3][4] While the precise elementary steps can be influenced by the choice of ligands and reaction conditions, a generally accepted pathway for the N-arylation of amines is outlined below.
The presence of strong electron-withdrawing groups, such as the trifluoromethyl and cyano moieties on this compound, significantly activates the aryl iodide towards oxidative addition, a key step in the catalytic cycle. This activation often allows for the use of milder reaction conditions compared to those required for electron-rich or sterically hindered aryl halides.
dot digraph "Ullmann Condensation Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} .
Experimental Protocols: A Practical Guide
The following protocols provide a robust starting point for the Ullmann condensation of this compound with primary and secondary amines. Optimization of these conditions may be necessary for specific substrates.
General Considerations:
-
Inert Atmosphere: While modern Ullmann protocols are more robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation of the copper catalyst.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to minimize side reactions, such as the dehalogenation of the aryl iodide.[5]
-
Ligand Selection: The choice of ligand is critical for reaction efficiency. For electron-deficient aryl halides, N,N'-donor ligands like 1,10-phenanthroline and amino acids such as L-proline have proven effective.[5]
-
Base Selection: The base plays a crucial role in the deprotonation of the amine nucleophile. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[5]
Protocol 1: N-Arylation of a Primary Amine
This protocol describes a general procedure for the coupling of this compound with a primary amine.
Table 1: Reagents and Materials for N-Arylation of a Primary Amine
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 311.01 | 1.0 | 1.0 |
| Primary Amine | - | 1.2 | 1.2 |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 |
| L-Proline | 115.13 | 0.2 | 0.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add the primary amine (1.2 mmol) and anhydrous DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100-120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} .
Protocol 2: N-Arylation of a Secondary Amine
This protocol outlines a general procedure for the coupling of this compound with a secondary amine.
Table 2: Reagents and Materials for N-Arylation of a Secondary Amine
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 311.01 | 1.0 | 1.0 |
| Secondary Amine | - | 1.5 | 1.5 |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 |
| 1,10-Phenanthroline | 180.21 | 0.2 | 0.2 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.5 | 2.5 |
| Anhydrous Dioxane | - | 5 mL | - |
Step-by-Step Procedure:
-
Follow steps 1 and 2 from Protocol 1, using 1,10-phenanthroline and potassium phosphate as the ligand and base, respectively.
-
Add the secondary amine (1.5 mmol) and anhydrous dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 110-130 °C.
-
Monitor the reaction as described in Protocol 1.
-
Perform the work-up and purification as outlined in Protocol 1.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following table provides guidance on common issues and strategies for optimization.
Table 3: Troubleshooting Guide for the Ullmann Condensation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Inappropriate ligand or base- Low reaction temperature | - Use fresh, high-purity CuI.- Screen alternative ligands (e.g., N,N'-dimethyl-1,2-ethanediamine) and bases (e.g., Cs₂CO₃).[5]- Incrementally increase the reaction temperature. |
| Side Product Formation | - Dehalogenation of the aryl iodide- Homocoupling of the amine or aryl iodide | - Ensure strictly anhydrous conditions.[5]- Use a less coordinating solvent.- Optimize the stoichiometry of the reactants. |
| Incomplete Conversion | - Insufficient reaction time- Catalyst deactivation | - Extend the reaction time.- Increase the catalyst and/or ligand loading. |
Conclusion
The Ullmann condensation of this compound offers a powerful and direct route to a diverse range of N-aryl amines that are of significant interest in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully employ this valuable transformation in their synthetic endeavors. As with any chemical reaction, careful optimization and attention to detail are paramount for achieving high yields and purity.
References
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.).
- A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines. (n.d.).
- Technical Support Center: Optimizing Ullmann Coupling Reactions. (n.d.). Benchchem.
- Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. (n.d.).
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (n.d.).
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (n.d.).
- Copper-catalyzed multicomponent reaction of β-trifluoromethyl β-diazo esters enabling the synthesis of β-trifluoromethyl N,N-diacyl-β-amino esters. (n.d.).
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. (n.d.). J. Org. Chem.
- Photoinduced Copper-Catalyzed Late-Stage Azidoarylation of Alkenes via Arylthianthrenium Salts. (2023). Journal of the American Chemical Society.
- Copper-catalyzed multicomponent reaction of β-trifluoromethyl β-diazo esters enabling the synthesis of β-trifluoromethyl N,N-diacyl-β-amino esters. (2024).
- Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines. (n.d.).
- Copper-Catalyzed Trifluoromethylalkynylation via Radical-Mediated Multicomponent Process. (2025). PubMed.
- ChemInform Abstract: Selective Synthesis of Secondary Amines from Nitriles Using Pt Nanowires as a Catalyst. (2014).
- N-Arylation of Tertiary Amines under Mild Conditions. (n.d.). Semantic Scholar.
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (n.d.).
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
4-Iodo-3-(trifluoromethyl)benzonitrile in medicinal chemistry applications
An Application Guide to 4-Iodo-3-(trifluoromethyl)benzonitrile in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs into lead compounds is a cornerstone of medicinal chemistry.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful tool used by chemists to modulate the physicochemical and pharmacological properties of drug candidates.[3][4] Its unique combination of high electronegativity, metabolic stability, and lipophilicity can profoundly enhance a molecule's membrane permeability, binding affinity to biological targets, and resistance to metabolic degradation.[3][5]
This guide focuses on This compound , a versatile and highly valuable building block in the synthesis of complex pharmaceutical agents. This molecule is uniquely equipped with three distinct functional handles:
-
An Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in transition metal-catalyzed cross-coupling reactions, making it an excellent anchor point for constructing carbon-carbon and carbon-heteroatom bonds.[6][7]
-
A Trifluoromethyl Group: This group imparts the aforementioned beneficial properties and acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring.[3]
-
A Benzonitrile Moiety: The nitrile group is a versatile functional group that can be transformed into other key functionalities, such as primary amines, carboxylic acids, or tetrazoles, providing further avenues for molecular diversification.[5]
This document serves as a detailed application note for researchers, scientists, and drug development professionals, providing in-depth protocols and explaining the causality behind experimental choices involving this powerful synthetic intermediate.
Physicochemical Properties and Safe Handling
A thorough understanding of the compound's properties and safety requirements is paramount before its use in any experimental setting.
Properties Summary
| Property | Value | Reference(s) |
| CAS Number | 161320-00-9 | [8][9][10] |
| Molecular Formula | C₈H₃F₃IN | [8][10] |
| Molecular Weight | 297.02 g/mol | [8][10] |
| Appearance | Solid | [10] |
| Melting Point | 92-99 °C | [10][11] |
| SMILES String | FC(F)(F)c1cc(ccc1I)C#N | [9][10] |
| InChI Key | CDGNBOWOOHEOEK-UHFFFAOYSA-N | [10] |
Safety and Handling Protocols
This compound is classified as harmful if swallowed and requires careful handling to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. When handling the solid powder, use a dust mask (e.g., N95) to prevent inhalation.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12][13]
-
Handling Procedures: Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][12][14]
Core Synthetic Applications & Protocols
The true utility of this compound lies in its ability to serve as a scaffold for building molecular complexity through a variety of chemical transformations. The aryl iodide is the primary site for diversification via cross-coupling, a class of reactions that has revolutionized drug discovery.[15][16]
Application 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating aryl-aryl or aryl-vinyl bonds. The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation, often allowing for milder reaction conditions compared to aryl bromides or chlorides.[7]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add this compound and the arylboronic acid.
-
Reagent Addition: Add the base, followed by the palladium catalyst.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. This is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Causality Explained:
-
The Catalyst: The Pd(0) catalyst is essential for the catalytic cycle. It undergoes oxidative addition into the weak C-I bond, the rate-determining step of the cycle.
-
The Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step with the palladium complex.
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Application 3: Transformations of the Nitrile Group
The nitrile group offers a secondary point of modification, allowing for the introduction of different polar functional groups after the core scaffold has been assembled via cross-coupling.
Caption: Common synthetic transformations of the nitrile functional group.
-
Reduction to a Primary Amine: Using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation converts the nitrile to a benzylic amine. This introduces a flexible linker and a basic nitrogen atom, which can be crucial for salt formation or as a new point for amide coupling.
-
Hydrolysis to a Carboxylic Acid: Acid- or base-catalyzed hydrolysis transforms the nitrile into a carboxylic acid. This is a key functional group for interacting with many biological targets and can significantly improve the aqueous solubility of a compound.
-
Formation of a Tetrazole: The reaction of the nitrile with an azide (e.g., sodium azide) forms a tetrazole ring. In medicinal chemistry, tetrazoles are widely recognized as bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.
Characterization
Following synthesis, confirmation of the desired product structure is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure, connectivity, and purity of the synthesized compounds. The presence of the trifluoromethyl group provides a distinct signal in the ¹⁹F NMR spectrum. [17]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product.
Conclusion
This compound is a powerful and versatile building block for medicinal chemists. Its trifluoromethyl-substituted core provides inherent drug-like properties, while the strategically placed aryl iodide and nitrile functionalities serve as orthogonal handles for complex molecular construction. Through robust and well-established methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, this reagent provides a reliable pathway to novel chemical entities. A comprehensive understanding of its reactivity, handling requirements, and synthetic potential enables researchers to accelerate the discovery and development of next-generation therapeutics.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]
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Aryl‐Aryl Cross‐Coupling with Hypervalent Iodine Reagents: Aryl Group Transfer Reactions | Request PDF. ResearchGate. Available from: [Link]
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An Efficient Process for Pd-Catalyzed C–N Cross–Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. NIH. Available from: [Link]
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Arene C–H Iodination Using Aryl Iodides. Chinese Chemical Society. Available from: [Link]
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Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers. Available from: [Link]
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Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. NIH. Available from: [Link]
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Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. Available from: [Link]
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This compound | C8H3F3IN | CID 22625194. PubChem - NIH. Available from: [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. Available from: [Link]
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The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available from: [Link]
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Advances of bioorthogonal coupling reactions in drug development. PubMed. Available from: [Link]
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Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. PMC - NIH. Available from: [Link]
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Catalyst Selection for Cross-Coupling of 4-Iodo-3-(trifluoromethyl)benzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Iodo-3-(trifluoromethyl)benzonitrile Scaffold
This compound is a pivotal building block in contemporary medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its functional groups: the iodo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the trifluoromethyl and nitrile moieties impart unique electronic properties and metabolic stability to the resulting products. The electron-withdrawing nature of both the trifluoromethyl and nitrile groups significantly influences the reactivity of the C-I bond, making this substrate particularly amenable to oxidative addition to a palladium(0) center, a critical step in many cross-coupling catalytic cycles.[1] This document provides a detailed guide to catalyst selection and protocol optimization for three key transformations of this substrate: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Theoretical Considerations for Catalyst Selection
The success of a cross-coupling reaction hinges on the judicious selection of the catalyst system, which typically comprises a palladium source and a supporting ligand, along with an appropriate base and solvent. For a substrate like this compound, the strong electron-withdrawing character of the substituents facilitates the initial oxidative addition step.[1] However, the subsequent steps of transmetalation (in Suzuki and Sonogashira couplings) and reductive elimination can be influenced by the choice of ligand and base.
Bulky, electron-rich phosphine ligands are often essential for promoting the catalytic cycle and preventing the formation of inactive palladium species.[2][3] The choice of base is also critical; it not only facilitates the transmetalation step in Suzuki reactions by forming a more nucleophilic boronate species but also plays a key role in the deprotonation of the amine in Buchwald-Hartwig aminations and the alkyne in Sonogashira couplings.[4][5]
Diagram: General Palladium-Catalyzed Cross-Coupling Cycle
Caption: A simplified representation of the palladium catalytic cycle.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.
Recommended Catalyst System & Conditions
| Component | Recommendation | Rationale |
| Palladium Source | Pd(dppf)Cl₂ (1-3 mol%) | This pre-catalyst is air-stable and highly effective for a broad range of Suzuki couplings, including those with electron-deficient aryl halides.[7] |
| Ligand | dppf (included in pre-catalyst) | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a robust ligand that promotes both oxidative addition and reductive elimination. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | These bases are effective in activating the boronic acid for transmetalation. Cs₂CO₃ is more soluble and can be more effective for challenging couplings.[4] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (9:1) | The aqueous co-solvent is crucial for dissolving the base and facilitating the formation of the active boronate species.[8] |
| Temperature | 80-100 °C | Aryl iodides are generally reactive, and these temperatures are typically sufficient to drive the reaction to completion.[4] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Seal the flask and heat the reaction mixture with stirring at 90 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
II. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction is invaluable for introducing alkynyl moieties into the 4-position of the benzonitrile scaffold.
Recommended Catalyst System & Conditions
| Component | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | These are classic, reliable palladium sources for Sonogashira couplings.[5] |
| Copper Co-catalyst | CuI (1-5 mol%) | Copper(I) iodide is the traditional and highly effective co-catalyst for this reaction.[5] Copper-free conditions are also possible but may require specific ligands. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv) | The amine base is crucial for both the palladium and copper catalytic cycles.[9] |
| Solvent | THF or DMF | These polar aprotic solvents are excellent choices for Sonogashira reactions. |
| Temperature | Room Temperature to 60 °C | The high reactivity of the aryl iodide often allows for mild reaction conditions.[9] |
Detailed Experimental Protocol: Sonogashira Coupling
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in the chosen solvent (e.g., THF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the copper co-catalyst (CuI, 3 mol%).
-
Add the amine base (e.g., Et₃N, 2.5 equiv) dropwise.
-
Stir the reaction mixture at room temperature or heat to 50 °C for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired alkynylated product.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[2] This reaction is particularly important in pharmaceutical development, where arylamine motifs are prevalent.[3]
Recommended Catalyst System & Conditions
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | These are common and effective palladium precursors for Buchwald-Hartwig aminations.[3] |
| Ligand | XPhos or RuPhos (2-5 mol%) | Bulky, electron-rich biarylphosphine ligands are crucial for the efficient coupling of a wide range of amines, especially with challenging substrates.[10] |
| Base | NaOtBu or K₃PO₄ (1.5-2.5 equiv) | Sodium tert-butoxide is a strong, non-nucleophilic base suitable for many amine couplings. K₃PO₄ is a milder alternative for sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane | These are standard solvents for Buchwald-Hartwig aminations, offering good solubility for the reactants and catalyst system. |
| Temperature | 90-110 °C | Elevated temperatures are typically required to drive the reaction to completion.[3] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3 mol%).
-
Add the base (e.g., NaOtBu, 2.0 equiv).
-
Add this compound (1.0 equiv) and the amine (1.1-1.3 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the flask and heat the reaction mixture with vigorous stirring at 100 °C for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Conclusion
The strategic functionalization of this compound via palladium-catalyzed cross-coupling reactions provides access to a diverse array of valuable compounds for drug discovery and materials science. The protocols outlined in this guide are based on well-established principles and provide a solid foundation for researchers. However, it is important to note that for each specific coupling partner, some degree of optimization of the catalyst system, base, solvent, and temperature may be necessary to achieve the highest yields and purity.
References
- Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (URL not available)
-
Buchwald–Hartwig amination - Wikipedia. [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Sonogashira Coupling - SynArchive. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. | Request PDF - ResearchGate. [Link]
-
Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. [Link]
-
Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC - NIH. [Link]
-
Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)-C(sp2) Bonds - Organic Chemistry Portal. [Link]
-
Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes - PubMed. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids - ResearchGate. [Link]
-
Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed. [Link]
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google P
-
Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores - PubMed Central. [Link]
-
Pd-catalyzed cross-coupling reactions of alkyl halides - RSC Publishing. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. [Link]
-
Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride - PubMed. [Link]
-
Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores - ResearchGate. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. [Link]
-
Suzuki-Miyaura cross-coupling reaction of 4-methyliodobenzene and aryl boronic acids with 1 a - ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. [Link]
-
Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - Beilstein Journals. [Link]
-
Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing). [Link]
-
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - NIH. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. [Link]
-
4-IODO-3(TRIFLUOROMETHYL)BENZONITRILE 5G - PC9307-5G - Dabos. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. [Link]
-
Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC - NIH. [Link]
-
A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing). [Link]
-
Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction - PubMed. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][3]-Fused Indole Heterocycles - NIH. [Link]
-
Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... - ResearchGate. [Link]
-
ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. - ResearchGate. [Link]
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Application Note & Protocol: High-Throughput Ligand Screening for Palladium-Catalyzed Reactions of 4-Iodo-3-(trifluoromethyl)benzonitrile
Introduction: The Critical Role of Ligand Selection in Modern Cross-Coupling
The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency.[1] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The substrate, 4-iodo-3-(trifluoromethyl)benzonitrile, is a valuable building block in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the nitrile group, a versatile synthetic handle.
The success of any palladium-catalyzed cross-coupling reaction is profoundly influenced by the choice of ligand coordinated to the palladium center.[3] The ligand plays a multifaceted role: it stabilizes the palladium catalyst, modulates its electronic properties and steric environment, and directly participates in the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination.[4][5] Consequently, the selection of an optimal ligand is paramount for achieving high reaction yield, selectivity, and catalyst turnover number.
This application note provides a comprehensive guide and a detailed protocol for conducting a high-throughput ligand screening for palladium-catalyzed reactions involving this compound. This systematic approach is designed for researchers, scientists, and drug development professionals to efficiently identify the most effective ligand for a specific cross-coupling transformation, thereby accelerating research and development timelines.
The "Why": Causality in Ligand Selection
The choice of a ligand is not arbitrary; it is a scientifically driven decision based on the electronic and steric demands of the substrates and the desired reaction pathway. For a substrate like this compound, the electron-withdrawing nature of both the trifluoromethyl and nitrile groups can influence the rate of oxidative addition. The steric hindrance around the iodine atom is relatively modest, but the nature of the coupling partner will introduce its own steric and electronic challenges.
Key Considerations for Ligand Selection:
-
Electron-Rich Ligands: Generally, electron-donating ligands increase the electron density on the palladium center, which can facilitate the oxidative addition of the aryl iodide.[6]
-
Sterically Bulky Ligands: Bulky ligands can promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and can also help to prevent the formation of inactive palladium dimers.[7][8]
-
Bite Angle (for bidentate ligands): The geometry of bidentate ligands, characterized by the bite angle, can significantly impact the stability of the catalytic species and the outcome of the reaction.[6]
High-Throughput Screening Workflow
A high-throughput screening (HTS) approach allows for the parallel evaluation of a diverse set of ligands under identical conditions, providing a rapid and reliable method for identifying the optimal catalyst system.[9][10] The workflow described below is a self-validating system, incorporating controls and systematic variation to ensure the integrity of the results.
Caption: High-throughput ligand screening workflow.
Detailed Protocol: Ligand Screening for Suzuki-Miyaura Coupling of this compound
This protocol details a representative Suzuki-Miyaura coupling reaction. The principles can be adapted for other cross-coupling reactions such as Buchwald-Hartwig amination.[11]
Objective: To identify the optimal phosphine ligand for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (Substrate)
-
Phenylboronic acid (Coupling Partner)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Palladium Precursor)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (Base)
-
A library of phosphine ligands (See Table 1 for examples)
-
Anhydrous 1,4-dioxane or Toluene (Solvent)
-
Dodecane or other high-boiling alkane (Internal Standard)
-
Reaction vials (e.g., 2 mL glass vials with screw caps and septa) or a 96-well reaction block
-
Automated liquid handler or manual pipettes
-
Inert atmosphere glovebox or Schlenk line
-
Heating block or oil bath
-
UPLC-MS or GC-MS for analysis
Table 1: Representative Phosphine Ligand Library
| Ligand Class | Ligand Name | Key Characteristics |
| Monodentate | Triphenylphosphine (PPh₃) | Standard, less bulky, electron-rich |
| Tri-tert-butylphosphine (P(tBu)₃) | Very bulky, highly electron-rich | |
| Tricyclohexylphosphine (PCy₃) | Bulky, electron-rich | |
| Bidentate | Xantphos | Large bite angle, good for various couplings |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Robust, widely used in Suzuki couplings | |
| Buchwald Ligands | SPhos | Bulky biarylphosphine, highly active |
| XPhos | Very bulky biarylphosphine, effective for challenging couplings[8] | |
| RuPhos | Bulky biarylphosphine, good for C-N and C-C couplings |
Experimental Procedure:
1. Preparation of Stock Solutions (under inert atmosphere):
-
Substrate Stock Solution: Prepare a 0.2 M solution of this compound in the chosen solvent.
-
Coupling Partner Stock Solution: Prepare a 0.3 M solution of phenylboronic acid in the chosen solvent.
-
Palladium Precursor Stock Solution: Prepare a 0.01 M solution of the palladium precursor in the chosen solvent.
-
Internal Standard Stock Solution: Prepare a 0.1 M solution of the internal standard in the chosen solvent.
-
Ligand Solutions: Prepare 0.02 M solutions of each ligand in the chosen solvent in individual vials or a 96-well plate.
2. Reaction Setup (in a glovebox or under inert gas flow):
-
To each reaction vial, add the appropriate volume of the ligand solution. For a typical screening reaction, a 1:2 Pd:ligand ratio for monodentate ligands and a 1:1 ratio for bidentate ligands is a good starting point.
-
Add the palladium precursor stock solution to each vial.
-
Add the substrate stock solution to each vial.
-
Add the coupling partner stock solution to each vial.
-
Add the internal standard stock solution to each vial.
-
Add the solid base to each vial.
-
Add additional solvent to reach the desired final reaction concentration (e.g., 0.1 M in the limiting substrate).
-
Include a "no ligand" control reaction to establish a baseline.
3. Reaction Execution:
-
Seal the reaction vials or the 96-well plate.
-
Place the reactions in a pre-heated heating block or oil bath (e.g., 80-100 °C).
-
Stir the reactions for a predetermined time (e.g., 12-24 hours).
4. Reaction Work-up and Analysis:
-
Allow the reactions to cool to room temperature.
-
Quench the reactions by adding a small amount of water.
-
Take an aliquot from each reaction vial, dilute with a suitable solvent (e.g., acetonitrile or ethyl acetate), and filter.
-
Analyze the samples by UPLC-MS or GC-MS to determine the conversion of the starting material and the formation of the product relative to the internal standard.
Data Interpretation and Hit Validation
The primary output of the screen will be a dataset of product yields or conversions for each ligand.
Table 2: Example Ligand Screening Results
| Ligand | Pd/Ligand Ratio | Conversion (%) |
| PPh₃ | 1:2 | 15 |
| P(tBu)₃ | 1:2 | 85 |
| PCy₃ | 1:2 | 78 |
| Xantphos | 1:1 | 65 |
| dppf | 1:1 | 55 |
| SPhos | 1:1 | 95 |
| XPhos | 1:1 | 98 |
| RuPhos | 1:1 | 92 |
| None | - | <5 |
Based on these hypothetical results, SPhos and XPhos would be identified as "hit" ligands. The next step would be to perform a more detailed optimization of the reaction conditions (e.g., temperature, base, solvent, catalyst loading) using these promising ligands.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.[5]
Conclusion
A systematic and high-throughput approach to ligand screening is an indispensable tool for the modern synthetic chemist. By understanding the fundamental roles of ligands and implementing a robust screening protocol, researchers can efficiently identify the optimal catalyst system for palladium-catalyzed reactions of this compound. This not only accelerates the discovery of novel molecules but also facilitates the development of more efficient and scalable synthetic routes in the pharmaceutical and chemical industries.
References
-
Wikipedia. (2023, December 28). Buchwald–Hartwig amination. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved from [Link]
-
Lumen Learning. (n.d.). Palladium catalyzed couplings. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Nobel Prize. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Ligand libraries for high throughput screening of homogeneous catalysts. Retrieved from [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Ligand libraries for high throughput screening of homogeneous catalysts. Retrieved from [Link]
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Royal Society of Chemistry. (2018, May 8). Ligand libraries for high throughput screening of homogeneous catalysts. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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Royal Society of Chemistry. (2018, May 8). Ligand libraries for high throughput screening of homogeneous catalysts. Retrieved from [Link]
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YouTube. (2025, February 13). Catalexis Catalyst Screening Platform for Catalyst Optimization. Retrieved from [Link]
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Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Retrieved from [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). Retrieved from [Link]
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Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Retrieved from [Link]
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Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
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Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
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ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Retrieved from [Link]
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PubMed. (n.d.). Development of a high throughput cytochrome P450 ligand-binding assay. Retrieved from [Link]
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Royal Society of Chemistry. (2025, June 4). A new P3N ligand for Pd-catalyzed cross-couplings in water. Retrieved from [Link]
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Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). Retrieved from [Link]
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Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Retrieved from [Link]
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CoLab. (2014, April 17). On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination. Retrieved from [Link]
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High-Throughput Screening Techniques in Catalysis. (n.d.). Retrieved from [Link]
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High Throughput Screening In Chemical Catalysis Technologies Strategies And Applications. (n.d.). Retrieved from [Link]
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BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved from [Link]
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National Institutes of Health. (n.d.). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Utility of 4-Iodo-3-(trifluoromethyl)benzonitrile in Modern API Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Iodo-3-(trifluoromethyl)benzonitrile (CAS No. 161320-00-9) in the synthesis of Active Pharmaceutical Ingredients (APIs). We delve into the core reactivity of this versatile building block, underpinned by its unique structural features: a reactive iodine atom, a bio-isosteric trifluoromethyl group, and a synthetically malleable nitrile function. The narrative emphasizes the causality behind experimental choices in key palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are provided, offering a practical framework for the synthesis of complex pharmaceutical intermediates.
Introduction: A Multifunctional Building Block for Drug Discovery
This compound is a highly functionalized aromatic compound that has emerged as a crucial intermediate in the synthesis of modern pharmaceuticals.[1][2] Its value is derived from the strategic placement of three distinct functional groups, each conferring specific advantages in synthetic chemistry and drug design.
-
The Iodo Group : Positioned on the aromatic ring, the iodine atom serves as an excellent leaving group, making the molecule an ideal substrate for a wide range of transition-metal-catalyzed cross-coupling reactions. Its high reactivity enables the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
-
The Trifluoromethyl (-CF₃) Group : The incorporation of a -CF₃ group is a cornerstone of modern medicinal chemistry.[3] This highly electronegative moiety can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] Its presence in this building block allows for the early introduction of these favorable properties into a synthetic route.
-
The Nitrile (-CN) Group : The nitrile function is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic scaffolds, which are common motifs in APIs.[6]
This unique combination makes this compound a powerful scaffold for constructing complex molecular architectures found in numerous targeted therapies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 161320-00-9 | [1] |
| Molecular Formula | C₈H₃F₃IN | [1][7] |
| Molecular Weight | 297.02 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage | Keep in dark place, sealed in dry, room temperature | [1] |
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound in API synthesis is realized through palladium-catalyzed cross-coupling reactions. These methods offer a modular and efficient way to assemble complex drug molecules.[8][9][10][11] The choice of catalyst, ligand, base, and solvent is critical and is dictated by the specific transformation desired.
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the iodo-substituted carbon of our substrate and an aryl or vinyl boronic acid/ester. This is fundamental for building bi-aryl structures common in many kinase inhibitors and other targeted therapies.[12][13][14]
Mechanistic Causality: The reaction proceeds via a catalytic cycle. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos) is crucial as it promotes the rate-limiting oxidative addition of the aryl iodide to the Pd(0) center and facilitates the final reductive elimination step to release the product. An aqueous inorganic base (e.g., K₃PO₄) is required to activate the boronic acid via formation of a more nucleophilic boronate species, which then participates in transmetalation with the palladium complex.
Caption: Standard experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 4-(4-methoxyphenyl)-3-(trifluoromethyl)benzonitrile.
Table 2: Reagents for Suzuki-Miyaura Coupling
| Reagent | MW ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 297.02 | 1.0 | 1.0 | 297 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 | 182 mg |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 410.47 | 0.04 | 0.04 | 16.4 mg |
| K₃PO₄ | 212.27 | 3.0 | 3.0 | 637 mg |
| Toluene | - | - | - | 5 mL |
| Water | - | - | - | 1 mL |
Step-by-Step Methodology:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.
Protocol 2: Sonogashira Coupling
Objective: Synthesis of 4-(phenylethynyl)-3-(trifluoromethyl)benzonitrile.
Table 3: Reagents for Sonogashira Coupling
| Reagent | MW ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 297.02 | 1.0 | 1.0 | 297 mg |
| Phenylacetylene | 102.14 | 1.1 | 1.1 | 114 µL |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 | 21 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 | 9.5 mg |
| Triethylamine (Et₃N) | 101.19 | 2.5 | 2.5 | 350 µL |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 5 mL |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the desired coupled product.
Protocol 3: Buchwald-Hartwig Amination
Objective: Synthesis of 4-morpholino-3-(trifluoromethyl)benzonitrile.
Table 4: Reagents for Buchwald-Hartwig Amination
| Reagent | MW ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 297.02 | 1.0 | 1.0 | 297 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 µL |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 | 9.2 mg |
| XPhos | 476.65 | 0.03 | 0.03 | 14.3 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene, anhydrous | - | - | - | 5 mL |
Step-by-Step Methodology:
-
In a glovebox, or using Schlenk technique, add NaOtBu, Pd₂(dba)₃, and XPhos to a dry reaction vessel.
-
Remove the vessel from the glovebox (if used), and add this compound.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene followed by morpholine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench carefully with water (10 mL).
-
Extract with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).
Trustworthiness: Troubleshooting and Self-Validation
The success of these protocols hinges on careful execution and an understanding of potential failure modes.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/degassed conditions; Poor quality base/reagents. | Use fresh catalyst and ligands; Ensure rigorous inert atmosphere technique; Use freshly opened/distilled solvents and high-purity base. |
| Formation of Side Products | Suzuki: Homocoupling of boronic acid. Sonogashira: Glaser coupling (alkyne homocoupling). | Ensure thorough degassing of solvents; Use a slight excess of the aryl iodide. For Sonogashira, maintain a strict inert atmosphere. |
| Dehalogenation of Starting Material | Presence of water or protic sources; Certain ligand/base combinations. | Use anhydrous solvents; Screen alternative bases (e.g., Cs₂CO₃ instead of K₃PO₄). |
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex pharmaceutical agents. Its utility is primarily demonstrated through robust and modular palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles behind catalyst, ligand, and reagent selection, chemists can efficiently construct C-C and C-N bonds to access novel molecular architectures. The protocols detailed herein provide a validated foundation for researchers to leverage the full synthetic potential of this important intermediate in their drug discovery and development programs.
References
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PROCESS FOR THE PREPARATION OF APALUTAMIDE - European Patent Office - EP 3802515 B1. (2023, May 10). EPO. Retrieved January 6, 2026, from [Link]
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Wei, D., et al. (2018). Improved Synthesis of Apalutamide. Chinese Journal of Pharmaceuticals, 4, 440-444. Retrieved January 6, 2026, from [Link]
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Synthesis of apalutamide (XXI). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]
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Baumann, M., & Baxendale, I. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Semantic Scholar. Retrieved January 6, 2026, from [Link]
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The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]
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This compound. (n.d.). PubChem - NIH. Retrieved January 6, 2026, from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences. Retrieved January 6, 2026, from [Link]
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.
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The Chemical Versatility of 4-(Trifluoromethyl)benzonitrile: A Foundation for Innovation. (2026, January 3). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]
- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (n.d.). Google Patents.
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Synthesis of intermediates for the Buchwald–Hartwig amination. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219. Retrieved January 6, 2026, from [Link]
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
- EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. (n.d.). Google Patents.
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WO 2023/161458 A1. (2023, August 31). Google APIs. Retrieved January 6, 2026, from [Link]
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Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[15][16]Fused Indole Heterocycles. (2014). NIH. Retrieved January 6, 2026, from [Link]
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Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes. (2025, May 13). PubMed. Retrieved January 6, 2026, from [Link]
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Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. (2024, March 7). PMC - NIH. Retrieved January 6, 2026, from [Link]
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Synthesis of active pharmaceutical ingredients (APIs) in enantiomerically pure form. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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A convenient synthesis of linezolid through Buchwald-Hartwig amination. (n.d.). Pure. Retrieved January 6, 2026, from [Link]
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Suzuki−Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. (n.d.). University of Strathclyde. Retrieved January 6, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Iodo-3-(trifluoromethyl)benzonitrile
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-Iodo-3-(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging, electron-deficient substrate. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields. The advice herein is structured in a practical, question-and-answer format to directly address the problems you may be encountering at the bench.
Introduction: The Challenge of an Activated Substrate
This compound is an attractive building block due to the versatile nitrile and trifluoromethyl functionalities. In the context of a Suzuki coupling, it presents a unique set of challenges. The aryl iodide bond is highly reactive towards oxidative addition with a Pd(0) catalyst, a step which is further accelerated by the potent electron-withdrawing effects of the -CF₃ and -CN groups.[1][2] While this high reactivity can be advantageous, it also opens the door to several competing side reactions that can drastically lower the yield of the desired biaryl product. This guide will walk you through diagnosing and solving these issues.
Troubleshooting Guide: From Low Yield to High Fidelity
We have structured this guide based on the most common problems observed with this class of substrate. The logical workflow below can help you diagnose the root cause of poor reaction outcomes.
Caption: Diagnostic workflow for troubleshooting low yields.
Problem 1: High Levels of Dehalogenated Byproduct
Q: My primary byproduct is 3-(trifluoromethyl)benzonitrile, where the iodine has been replaced by hydrogen. What is causing this dehalogenation, and how can I prevent it?
A: This is the most common side reaction for this substrate. Dehalogenation, or hydrodehalogenation, occurs when the palladium intermediate reacts with a hydride source before it can undergo reductive elimination to form your product.[3][4] The primary culprit is the formation of a palladium-hydride (Pd-H) species.[4] Given the high reactivity of your aryl iodide, the initial oxidative addition is very fast, creating a higher concentration of the Ar-Pd-I intermediate and giving it more opportunity to react via undesired pathways if the subsequent steps are slow.
Actionable Solutions:
-
Ligand Selection is Critical: The ligand's job is to accelerate the productive steps of the catalytic cycle, especially reductive elimination. For this substrate, you need a ligand that promotes the final C-C bond formation so effectively that it outcompetes the dehalogenation pathway.
-
Recommendation: Switch to bulky, electron-rich phosphine ligands. Buchwald-type ligands such as SPhos, XPhos, or RuPhos are excellent choices.[4] N-heterocyclic carbene (NHC) ligands are also highly effective.[5] These ligands stabilize the palladium center and promote rapid reductive elimination.[6]
-
-
Optimize Your Base: The base can be a direct or indirect source of hydrides.
-
Recommendation: Avoid strong alkoxide bases (e.g., NaOtBu) and amine bases if possible, as they can generate Pd-H species.[3] Opt for weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) .[4][7] These provide the necessary conditions for transmetalation with a lower risk of generating hydride intermediates.
-
-
Choose the Right Solvent: Solvents can also act as hydride donors.
Problem 2: Significant Boronic Acid Homocoupling
Q: I'm observing a significant amount of biaryl byproduct formed from the coupling of two of my organoboron reagents. How do I suppress this homocoupling?
A: Boronic acid homocoupling is typically mediated by Pd(II) species and is often exacerbated by the presence of molecular oxygen.[3][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a separate catalytic cycle that consumes your boronic acid.[10]
Actionable Solutions:
-
Rigorous Degassing is Non-Negotiable: Oxygen is the primary enemy here. You must ensure your reaction is performed under a strictly inert atmosphere.
-
Recommendation: Degas your solvent mixture thoroughly before adding the catalyst. The freeze-pump-thaw method (three cycles) is highly effective for removing dissolved oxygen. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes can also work well.[11] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Select the Right Palladium Source: Starting with a clean source of Pd(0) minimizes the initial concentration of problematic Pd(II).
-
Recommendation: Use a Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) pre-catalyst that cleanly and rapidly generates the active Pd(0) species in situ (e.g., Buchwald G3 or G4 precatalysts).[3] If you must use a Pd(II) source like Pd(OAc)₂, the presence of a phosphine ligand will help reduce it to Pd(0), but ensuring anaerobic conditions is even more critical. In some cases, adding a mild reducing agent like potassium formate has been shown to suppress homocoupling by scavenging residual Pd(II).[9][11]
-
Problem 3: Low Conversion, Starting Material Persists
Q: My reaction is very sluggish or stalls completely, leaving a large amount of unreacted this compound. What are the likely bottlenecks?
A: While oxidative addition is fast for your substrate, a stall indicates a problem with one of the subsequent steps in the catalytic cycle: transmetalation or reductive elimination.
Caption: The Suzuki-Miyaura catalytic cycle.
Actionable Solutions:
-
Re-evaluate the Base and Solvent System: The transmetalation step requires the activation of the organoboron species by a base.[5] If the base is not effective or not sufficiently soluble, this step will be the bottleneck.
-
Assess Boronic Acid Stability (Protodeborylation): Boronic acids can be unstable under reaction conditions and degrade via protodeborylation (replacement of the -B(OH)₂ group with hydrogen).[3][12] This is especially true for certain heteroaryl or electron-deficient aryl boronic acids.
-
Recommendation: If you suspect your boronic acid is degrading, switch to a more stable derivative. Pinacol boronate esters are significantly more robust and are a common alternative.[12] Potassium organotrifluoroborates (R-BF₃K) are another excellent option, known for their high stability and slow release of the active boronic acid under basic conditions, which can also help minimize side reactions.[13][14]
-
-
Check Catalyst and Ligand Integrity: Ensure your catalyst and ligand have not degraded.
-
Recommendation: Use fresh reagents. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Pre-catalysts offer superior stability.[3] Perform a control reaction with a known, reliable substrate pair to confirm your catalyst system is active.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a catalyst/ligand system for this substrate? A: A robust starting point would be Pd₂(dba)₃ (as the Pd(0) source) with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos .[6] Alternatively, using an air-stable pre-catalyst like XPhos Pd G3 simplifies handling and ensures a reliable 1:1 Pd:Ligand ratio.
Q2: How much water should I add to my reaction? A: The role of water is complex; it aids in dissolving the inorganic base and facilitates the formation of the boronate species required for transmetalation.[7] A common starting point is a 4:1 to 10:1 ratio of organic solvent to water.[8] However, excessive water can promote dehalogenation, so this may require optimization.
Q3: Can I run this reaction at room temperature? A: Given the high reactivity of the aryl iodide, it is possible, especially with highly active catalyst systems like those developed by Buchwald.[6] However, many Suzuki couplings still require heat (e.g., 80-100 °C) to ensure efficient transmetalation and reductive elimination for a broad range of coupling partners.[8] If you see low conversion, cautiously increasing the temperature is a valid strategy.[7]
Q4: My boronic acid is expensive. Can I use a different stoichiometry? A: It is common practice to use a slight excess of the boronic acid (1.1 to 1.5 equivalents) to drive the reaction to completion, especially if it is prone to degradation.[7] Using a 1:1 stoichiometry is possible if your boronic acid is highly stable and all other conditions are optimal, but it may result in lower conversion.
Data & Protocols
Recommended Reaction Parameters
The following tables summarize good starting points for your optimization efforts.
Table 1: Recommended Catalyst Systems
| Palladium Source | Ligand | Loading (mol%) | Key Advantage |
|---|---|---|---|
| Pd₂(dba)₃ | SPhos / XPhos | 1-2% | High activity, promotes fast reductive elimination. |
| Pd(OAc)₂ | RuPhos | 1-2% | Effective for challenging substrates. |
| XPhos Pd G3 | (Integrated) | 1-2% | Air-stable pre-catalyst, easy to handle. |
| Pd(PPh₃)₄ | (Integrated) | 2-5% | "Classical" catalyst, may require higher temps.[15] |
Table 2: Common Base and Solvent Combinations
| Base | Solvent System (v/v) | Temperature (°C) | Notes |
|---|---|---|---|
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 80 - 100 | Strong, non-nucleophilic base; good for many systems. |
| Cs₂CO₃ | THF / H₂O (10:1) | 60 - 80 | Highly soluble, effective at lower temperatures. |
| K₂CO₃ | Toluene / H₂O (4:1) | 90 - 110 | Cost-effective, widely used. Finely ground is best.[7] |
General Protocol for Reaction Setup and Optimization
This protocol provides a reliable framework for setting up your experiment while minimizing common sources of error.
-
Reagent Preparation: To a flame- or oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the organoboron reagent (1.2 equiv.), and the finely powdered base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium source and ligand (or the pre-catalyst).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h) to check for consumption of starting material and formation of product and byproducts.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired compound.
By systematically addressing the potential pitfalls of dehalogenation, homocoupling, and poor catalyst turnover, you can effectively optimize the Suzuki coupling of this activated aryl iodide and achieve high yields of your target molecule.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Handy, S. T., & Zhang, Y. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(29), 5035-5037.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Handy, S. T., & Zhang, Y. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. ResearchGate. [Link]
- Vedejs, E., & Chapman, R. W. (2003). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 125(33), 9990-9999.
- Dvořák, M., et al. (2015). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 80(10), 5037-5052.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Vedejs, E., et al. (2003). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 125(33), 9990-9999.
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
- Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13321-13333.
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 313-317.
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Cravotto, G., et al. (2020). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 25(12), 2899.
-
ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... [Link]
- Ghavre, M., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(10), 14350-14356.
-
ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. [Link]
-
Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
- Papageorgiou, C. D., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 367-374.
- Gildner, P. G., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745-1750.
-
Reddit. (2022). Suzuki coupling help. [Link]
-
ResearchGate. (n.d.). A Combination of Biocompatible Room Temperature Ionic Liquid and Palladium Catalyst for Base‐ and Ligand‐Free Suzuki Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction. [Link]
-
Gildner, P. G., et al. (2018). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania - Figshare. [Link]
-
Boroncore. (2025, October 19). Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
- Sandrock, D. L., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 132(48), 17109-17111.
-
ResearchGate. (2018, August 1). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
side reactions in Sonogashira coupling with 4-Iodo-3-(trifluoromethyl)benzonitrile
Answering the call for in-depth, reliable technical guidance, this Support Center article, authored from the perspective of a Senior Application Scientist, provides a comprehensive troubleshooting guide for the Sonogashira coupling of 4-iodo-3-(trifluoromethyl)benzonitrile. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common side reactions and failures, offering field-proven solutions for researchers, scientists, and drug development professionals.
Technical Support Center: Sonogashira Coupling
Topic: Troubleshooting Side Reactions with this compound Document ID: TSC-SONO-4I3TFMB-001 Revision: 1.0
Introduction: The Challenge of a Highly Activated Substrate
The Sonogashira cross-coupling is a powerful tool for forming C(sp²)-C(sp) bonds, widely used in the synthesis of pharmaceuticals and advanced materials.[1][2][3] Your substrate, this compound, is particularly well-suited for this reaction. The carbon-iodine bond is the most reactive of the aryl halides, and the presence of two strong electron-withdrawing groups (trifluoromethyl and nitrile) significantly accelerates the oxidative addition step, which is often rate-limiting.[1][4][5]
However, this high reactivity does not render the reaction immune to complications. The most common issues arise not from the aryl halide's lack of reactivity, but from competing pathways involving the alkyne, the catalysts, and trace impurities. This guide addresses the most frequently encountered problems in a direct question-and-answer format.
Frequently Asked Questions & Troubleshooting
Issue 1: My primary byproduct is a dimer of my terminal alkyne. What is happening and how can I stop it?
Answer: You are observing Glaser-Hay homocoupling, the most common side reaction in copper-mediated Sonogashira couplings.[4][6] This oxidative dimerization of the terminal alkyne is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[4][7] The formation of this byproduct consumes your valuable alkyne and complicates purification.[8][9]
Causality: The copper cycle in the Sonogashira reaction is designed to form a copper acetylide, which then transmetalates with the palladium center.[10][11] However, if oxygen is present, it can oxidize the copper(I) acetylide intermediate, leading to the formation of a diyne (the homocoupled product).[4][8]
Caption: Competing pathways for the copper acetylide intermediate.
Troubleshooting Protocol: Minimizing Glaser Homocoupling
-
Rigorous Degassing: Oxygen is the primary culprit.[7] Ensure your solvent and amine base are thoroughly degassed before use. The freeze-pump-thaw method (three cycles) is superior to sparging with inert gas for removing dissolved oxygen.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of high-purity argon or nitrogen. Use Schlenk techniques or a glovebox for all manipulations.[7]
-
Reduce Copper Loading: While stoichiometric copper was used historically, modern Sonogashira reactions require only catalytic amounts. Try reducing your CuI loading to 0.5–2 mol%. In some cases, this is enough to suppress the homocoupling rate relative to the cross-coupling rate.
-
Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump over several hours can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Switch to a Copper-Free Protocol: The most definitive solution is to eliminate the copper co-catalyst entirely.[1][4][6] Copper-free conditions often require a slightly higher temperature or a more specialized ligand/base system but completely prevent Glaser coupling.[4]
| Parameter | Standard Sonogashira | Copper-Free Sonogashira |
| Co-catalyst | CuI (1-5 mol%) | None |
| Glaser Coupling Risk | High | None |
| Typical Base | Triethylamine, Diisopropylamine | Stronger amines (e.g., DBU), or inorganic bases (K₂CO₃, Cs₂CO₃) |
| Temperature | Room Temperature to 60 °C | Room Temperature to 100 °C |
| Key Advantage | Often faster at RT for iodides | Eliminates homocoupling; simpler purification |
Issue 2: My reaction turns black and stalls. What does this mean?
Answer: The formation of a black precipitate is almost always palladium black, which is finely divided, catalytically inactive palladium metal.[7] This indicates your active Pd(0) catalyst has decomposed and precipitated from the solution, effectively stopping the reaction.
Causality: The active catalyst in the Sonogashira cycle is a coordinatively unsaturated Pd(0) species. This species is unstable and prone to agglomeration, especially under the following conditions:
-
Presence of Oxygen: As with Glaser coupling, oxygen can oxidize the Pd(0) catalyst, leading to decomposition pathways.[7]
-
High Temperatures: While sometimes necessary, excessive heat can accelerate catalyst decomposition.
-
Impurities: Impurities in reagents or solvents can poison the catalyst.[7]
-
Poor Ligand Coordination: If the phosphine ligand concentration is too low or the ligand dissociates too readily, the "naked" Pd(0) atoms will rapidly agglomerate.
Caption: The lifecycle of the palladium catalyst, showing the pathway to deactivation.
Troubleshooting Protocol: Preventing Catalyst Decomposition
-
Re-verify Inert Atmosphere: This is the most common cause. Ensure your degassing and inert atmosphere techniques are flawless.[7][12]
-
Use High-Purity Reagents: Use freshly purchased, high-purity palladium catalysts and CuI. Ensure solvents are anhydrous and the amine base is pure and colorless (distill if necessary).[7]
-
Optimize Catalyst Loading: While it may seem counterintuitive, sometimes increasing the ligand-to-palladium ratio can help stabilize the active Pd(0) species in solution. If you are using a pre-formed catalyst like Pd(PPh₃)₄, consider adding a small amount of extra PPh₃ ligand (0.5-1 equivalent relative to Pd).
-
Moderate Temperature: Your specific substrate is highly activated and should not require high temperatures. Start at room temperature. If the reaction is sluggish, increase the temperature gradually to 40-50 °C, but avoid excessive heat.
Issue 3: The reaction is clean, but the conversion is very low even after a long time. Why?
Answer: Assuming you have ruled out catalyst decomposition and reagent impurity, low conversion with a highly reactive aryl iodide often points to issues with the other half of the reaction: the generation and reactivity of the acetylide.
Causality:
-
Insufficient Base Strength/Quantity: The base is critical for deprotonating the terminal alkyne to form the reactive acetylide.[1][13] If the base is too weak, wet, or present in insufficient quantity, this initial step becomes the bottleneck.
-
Inhibited Transmetalation: The transfer of the acetylide group from copper to palladium can be sterically or electronically hindered. While less likely with your substrate, a very bulky alkyne could slow this step.
-
Poor Reagent Quality: An impure or degraded alkyne starting material will naturally lead to low conversion.
Troubleshooting Protocol: Improving Reaction Conversion
-
Check Your Base: Ensure your amine base (e.g., triethylamine) is anhydrous and pure. Use at least 2-3 equivalents. If you suspect basicity is the issue, consider a stronger base like diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU), particularly for copper-free protocols.
-
Verify Alkyne Quality: Confirm the purity of your terminal alkyne by NMR or GC-MS before use.
-
Solvent Effects: The reaction is typically robust in solvents like THF, DMF, or neat amine.[12] However, in some cases, a less coordinating solvent like toluene (with an amine base added) can be beneficial, as highly coordinating solvents like DMF can sometimes compete for binding sites on the palladium catalyst.[12][14]
-
Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are usually effective for aryl iodides,[10] you could switch to a more active, pre-formed catalyst system that generates the active Pd(0) more cleanly, such as those using bulky, electron-rich phosphine ligands.[5][10]
General Experimental Protocol: Starting Point
This protocol provides a robust starting point for the coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.2 equiv)
-
PdCl₂(PPh₃)₂ (1-2 mol%)
-
CuI (1-2 mol%)
-
Anhydrous, degassed triethylamine (TEA) or a 4:1 mixture of THF:TEA
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, and evacuate and backfill with high-purity argon or nitrogen (repeat 3 times).
-
Via syringe, add the anhydrous, degassed solvent (e.g., 4:1 THF:TEA) to achieve a substrate concentration of approximately 0.1 M.
-
Stir the mixture for 5-10 minutes. The solution should be a clear, yellowish-brown suspension.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a short plug of Celite to remove catalyst residues.
-
Wash the organic phase with aqueous NH₄Cl and brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. (2012). PubMed. [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. (2016). Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Sonogashira Coupling Reaction: Videos & Practice Problems. (2022). Pearson+. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters. [Link]
-
Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. (2018). Request PDF on ResearchGate. [Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. (2009). The Journal of Organic Chemistry. [Link]
-
Copper-free Sonogashira coupling. (2008). The Chemical Record. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]
-
Sonogashira reaction | Solved Practice Problems. (2023). YouTube. [Link]
-
Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. [Link]
-
Sonogashira troubleshooting help needed. (2020). Reddit. [Link]
-
Design and Utilization of Stable Hydrofluoroolefin‐Based Trifluoropropynyl Surrogate for Sonogashira Coupling. (2023). ResearchGate. [Link]
-
What is the best procedure for Sonogashira coupling? (2014). ResearchGate. [Link]
-
Design and Utilization of Stable Hydrofluoroolefin-Based Trifluoropropynyl Surrogate for Sonogashira Coupling. (2023). ResearchGate. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). National Institutes of Health (NIH). [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2020). MDPI. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). National Institutes of Health (NIH). [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
-
Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2012). ResearchGate. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega. [Link]
-
Recent Advances in Sonogashira Reactions. (2011). ResearchGate. [Link]
-
Struggling to make a sonogashira coupling reaction happen. (n.d.). Reddit. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of Products from 4-Iodo-3-(trifluoromethyl)benzonitrile Coupling Reactions
Welcome to the technical support center for the purification of coupling products derived from 4-Iodo-3-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying these valuable compounds. The presence of the trifluoromethyl group and the nitrile functionality can significantly influence the physicochemical properties of the target molecules, necessitating tailored purification strategies.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of your desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my coupling reaction mixture?
A1: Besides unreacted this compound and your coupling partner (e.g., boronic acid in a Suzuki reaction), several side products are common.[2] These include:
-
Homocoupling products: Resulting from the coupling of two molecules of your starting aryl iodide or two molecules of the boronic acid/ester.[2][3]
-
Protodeborylation product: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water.[4]
-
Palladium catalyst residues: Both soluble and insoluble forms of the palladium catalyst and its ligands can contaminate your product.[2][5]
-
Inorganic salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).[2]
Q2: My primary purification by column chromatography is giving me a low yield. What are the likely causes and solutions?
A2: Low yield from column chromatography can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Explanation & Solution |
| Product Streaking/Tailing on Silica | The trifluoromethyl and nitrile groups can lead to strong interactions with the silica gel. Solution: Try deactivating the silica gel with a small percentage of triethylamine in your eluent system. Alternatively, consider using a different stationary phase like alumina or a reversed-phase column. |
| Co-elution with Impurities | A closely eluting impurity, such as a homocoupling product, might be difficult to separate. Solution: Optimize your eluent system by trying different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol).[6] A gradient elution can also improve separation.[7] If co-elution persists, a secondary purification step like recrystallization may be necessary. |
| Product Decomposition on Silica | Some complex molecules can be sensitive to the acidic nature of silica gel. Solution: Neutralize the silica gel with a base as mentioned above, or switch to a less acidic stationary phase. Running the column "flash" (quickly) can also minimize contact time and degradation.[8] |
| Irreversible Adsorption | Highly polar products might bind too strongly to the silica gel. Solution: A more polar eluent system is needed. If that fails, reversed-phase chromatography or recrystallization are better alternatives. |
Q3: I see a persistent grey/black color in my product even after chromatography. How do I remove residual palladium?
A3: Residual palladium is a common issue in cross-coupling reactions.[5][9] Here are several effective methods for its removal:
-
Filtration through Celite®: A simple and often effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®.[6][10] This will remove insoluble palladium species.[10]
-
Scavenger Resins: For soluble palladium, scavenger resins containing functional groups like thiols or amines are highly effective.[5] These resins selectively bind to the metal, which can then be filtered off.
-
Activated Carbon: Treatment with activated carbon can also effectively adsorb palladium residues.
-
Aqueous Washes: Sometimes, washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution of sodium thiosulfate can help extract palladium salts.
Q4: Is recrystallization a viable purification method for these types of compounds?
A4: Absolutely. Recrystallization is an excellent technique for purifying solid products and can often yield highly pure material.[11][12][13] The key is to find a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble at high temperatures.[12][14]
-
Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to find the ideal one.[11][14] A mixed solvent system (e.g., ethyl acetate/hexanes) can also be very effective.[11]
-
General Principle: The goal is to dissolve your crude product in the minimum amount of hot solvent to form a saturated solution.[14] Upon cooling, the desired compound will crystallize out, leaving impurities behind in the mother liquor.[12]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
Problem 1: Oily Product That Won't Solidify
-
Possible Cause: The product may be impure, leading to a melting point depression. It could also be a low-melting solid or an oil at room temperature.
-
Troubleshooting Steps:
-
Confirm Purity: Analyze a small sample by NMR or LC-MS to assess its purity.
-
Trituration: Try adding a non-polar solvent like hexanes or pentane and scratching the side of the flask with a glass rod to induce crystallization.
-
Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane and add silica gel. Evaporate the solvent to get a dry powder, which can then be purified by column chromatography.[7]
-
Consider Recrystallization from a different solvent system: Even oils can sometimes be crystallized at low temperatures from a suitable solvent.
-
Problem 2: Multiple Spots on TLC After Column Chromatography
-
Possible Cause: The initial column may not have provided adequate separation, or the compound may be degrading on the TLC plate.
-
Troubleshooting Steps:
-
Re-evaluate Eluent System: The polarity of your eluent may be too high, causing all components to move too quickly up the column. Try a less polar solvent system.
-
Check for Decomposition: Run a 2D TLC. Spot your sample, run the plate in one direction, then rotate it 90 degrees and run it in a second solvent system. If new spots appear that are not on the diagonal, your compound may be decomposing.
-
Secondary Purification: If the impurities are still present, a second purification step is necessary. If the first column was silica, consider recrystallization or preparative HPLC.
-
Problem 3: Difficulty Separating Homocoupled Byproduct
-
Possible Cause: Homocoupled byproducts often have similar polarities to the desired product, making chromatographic separation challenging.
-
Troubleshooting Steps:
-
Optimize Chromatography: Use a long column with a shallow solvent gradient to maximize separation.
-
Recrystallization: This is often the most effective method for separating products from homocoupled impurities, as the difference in their crystal lattice energies can be exploited.
-
Reaction Optimization: Revisit the reaction conditions to minimize the formation of the homocoupled product in the first place. This could involve adjusting the stoichiometry of the reagents, changing the catalyst or ligand, or ensuring strictly anaerobic conditions.[3]
-
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
This protocol is a starting point and should be optimized based on the specific properties of your product.
-
Preparation of the Crude Sample: After the reaction work-up, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder (dry loading).[7]
-
Packing the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Loading the Sample: Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.[8]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating.[8] The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen solvent to create a slurry.[14] Heat the mixture to boiling with stirring, adding more solvent in small portions until the solid is just dissolved.[14]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[14]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[12][14]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[14]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[14]
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of a product from a this compound coupling reaction.
Caption: A typical purification workflow for coupling reaction products.
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process when troubleshooting common purification issues.
Caption: Troubleshooting logic for purifying solid and oily products.
References
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]
-
Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]
-
FAQ. (n.d.). What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Si-Novation. (n.d.). China Purification Of Suzuki Reaction Manufacturers Factory Suppliers. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
CORE. (2019, November 5). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Continuous-flow Heck coupling reactions catalyzed by Pd complexes of amidoxime fibers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
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- 14. benchchem.com [benchchem.com]
Technical Support Center: Navigating Steric Hindrance in Reactions of 4-Iodo-3-(trifluoromethyl)benzonitrile
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 4-Iodo-3-(trifluoromethyl)benzonitrile. This molecule is a valuable building block, but its unique substitution pattern—featuring a bulky iodine atom adjacent to a sterically demanding trifluoromethyl group—presents significant challenges in common synthetic transformations. This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you overcome these hurdles and achieve your synthetic goals.
Understanding the Challenge: The Nature of the Substrate
This compound possesses a challenging steric and electronic profile. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[1] Concurrently, the sheer size of the iodine atom and the adjacent -CF₃ group creates a crowded environment around the C-I bond. This steric hindrance can severely impede the approach of bulky reagents and catalysts, particularly in transition-metal-catalyzed cross-coupling reactions where the initial oxidative addition step is often rate-limiting.[2]
Frequently Asked Questions & Troubleshooting Guides
Part 1: General Issues & Foundational Concepts
Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What is the most likely cause?
A1: The primary culprit is almost always steric hindrance. The bulky iodine and adjacent trifluoromethyl group hinder the oxidative addition of the C-I bond to the palladium(0) catalyst, which is the crucial first step in most cross-coupling catalytic cycles (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[2] This steric clash increases the activation energy of this step, leading to slow or non-existent reaction. Secondary issues can include catalyst deactivation or suboptimal choice of ligand, base, or solvent for this specific substrate.
Q2: How does the trifluoromethyl group electronically influence the reactivity of the C-I bond?
A2: The -CF₃ group is strongly electron-withdrawing. This has two main effects. First, it makes the ipso-carbon (the carbon attached to the iodine) more electron-deficient and thus more susceptible to oxidative addition by an electron-rich Pd(0) center. However, this electronic benefit is often outweighed by the steric hindrance. Second, it strongly activates the ring for potential SNAr reactions, a pathway that should be considered if your reaction conditions involve strong nucleophiles and high temperatures.[1]
Part 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is highly sensitive to steric effects.
Q3: I'm attempting a Suzuki coupling with a standard Pd(PPh₃)₄ catalyst and getting no product. What should I change first?
A3: Your first and most critical change should be the ligand system. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered substrates.[3] You need to switch to a bulkier and more electron-rich ligand that promotes the formation of a more reactive, monoligated 14-electron palladium(0) species. This facilitates the difficult oxidative addition step.
Q4: Which specific ligands and bases are recommended for Suzuki coupling of this compound?
A4: For this substrate, you should turn to modern biaryl phosphine ligands (often called "Buchwald ligands"). These are designed specifically to overcome steric challenges. Based on protocols for structurally similar hindered aryl halides, the following catalyst and base combinations are excellent starting points.[4][5][6]
| Catalyst/Ligand System | Recommended Base | Solvent | Temperature (°C) | Key Advantages |
| Pd(OAc)₂ + SPhos | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O | 80-110 | Excellent for many hindered substrates.[5] |
| Pd₂(dba)₃ + XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 90-110 | High activity for challenging couplings. |
| PdCl₂(dppf) | K₂CO₃ or Na₂CO₃ | DMF or Dioxane/H₂O | 85-100 | A robust, albeit sometimes less active, choice.[7] |
| Pd(PPh₃)₄ | Na₂CO₃ or Cs₂CO₃ | Toluene/Ethanol/H₂O | 90-100 | Often requires higher temperatures for hindered substrates.[6] |
Protocol 1: General Procedure for Suzuki Coupling
-
To a dry Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (e.g., K₂CO₃, 2.0-3.0 eq.), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.[8]
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v).[8]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[7]
Part 3: Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides. It is also sensitive to steric hindrance and requires careful optimization.
Q5: My Sonogashira reaction is sluggish and I'm observing significant alkyne homocoupling (Glaser product). What can I do?
A5: This is a classic problem where the desired cross-coupling is slow due to steric hindrance, allowing the competing copper-catalyzed alkyne homocoupling to dominate.[9] To solve this, you need to accelerate the main catalytic cycle and/or suppress the Glaser side reaction.
Strategies to Improve Sonogashira Coupling:
-
Optimize the Ligand: As with Suzuki coupling, standard Pd(PPh₃)₂Cl₂ may be insufficient. Using a more electron-rich and bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand can increase the rate of oxidative addition.[10][11]
-
Increase Temperature: For electron-deficient and hindered aryl iodides, increasing the temperature to 50-80 °C can significantly improve reaction rates.[9][10]
-
Choice of Base and Solvent: Triethylamine (Et₃N) or diisopropylamine (DIPA) are common bases, often used in solvents like THF or DMF. For challenging substrates, a stronger base in a polar aprotic solvent may be needed.[10]
-
Minimize Glaser Coupling: Ensure the reaction is run under strictly anaerobic conditions by thoroughly degassing all solvents.[9] You can also try "copper-free" Sonogashira conditions, which often use a palladium catalyst with a phosphine ligand and a base like Cs₂CO₃ or an amine base in a polar solvent.[11]
| Parameter | Standard Conditions | Troubleshooting Action for Hindered Substrate | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Use Pd₂(dba)₃ with a bulky ligand (e.g., P(t-Bu)₃) or a palladacycle catalyst.[11][12] | Accelerates the rate-limiting oxidative addition step. |
| Base | Et₃N or DIPA | Try a stronger or different base (e.g., Cs₂CO₃, K₂CO₃).[13] | Base choice can significantly impact yield and side reactions. |
| Solvent | THF, Toluene | Switch to a higher-boiling solvent like DMF or Dioxane. | Allows for higher reaction temperatures to overcome activation energy.[13] |
| Atmosphere | Inert | Use rigorously degassed solvents and Schlenk techniques. | Minimizes O₂ which promotes alkyne homocoupling.[9] |
| Copper | CuI (1-5 mol%) | Reduce CuI loading or switch to a copper-free protocol.[11][12] | Directly reduces the rate of the Glaser side reaction. |
Protocol 2: General Procedure for Sonogashira Coupling
-
To a dry Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (1-3 mol%).
-
Evacuate and backfill with an inert gas.
-
Add this compound (1.0 eq.) and the degassed solvent (e.g., THF or DMF).[14]
-
Add the amine base (e.g., Et₃N, 2-3 eq.).
-
Slowly add the terminal alkyne (1.1-1.2 eq.) via syringe.
-
Stir at room temperature or heat as required (40-80 °C), monitoring by TLC.
-
Upon completion, dilute with an organic solvent, filter through celite, and wash the filtrate with water and brine.[14]
-
Dry the organic layer, concentrate, and purify by column chromatography.
Part 4: Buchwald-Hartwig Amination
Forming a C-N bond at this hindered position requires a highly active catalyst system.
Q6: I am trying to perform a Buchwald-Hartwig amination on this compound, but the reaction is not working. What are the critical parameters to consider?
A6: The Buchwald-Hartwig amination is exceptionally dependent on the palladium-ligand combination.[2] For a sterically demanding substrate like this, first-generation catalysts are unlikely to succeed. You must use a modern catalyst system featuring bulky, electron-rich phosphine ligands.
Key Considerations for Buchwald-Hartwig Amination:
-
Ligand is Crucial: Use bulky dialkylbiaryl phosphine ligands like XPhos, SPhos, or RuPhos. These ligands promote both the oxidative addition and the final reductive elimination step.[2][15]
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common pre-catalysts.[16] Pre-formed palladacycle catalysts (e.g., XPhos Pd G3) can offer higher activity and reproducibility.[15]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are frequently used. The choice can depend on the amine's pKa and functional group tolerance.[16]
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard.[16]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk tube.
-
Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring for the specified time (4-24 hours).[16]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully (if using a strong base), dilute with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the product by column chromatography.[16]
Part 5: Nucleophilic Aromatic Substitution (SNAr)
Q7: Under what conditions could I expect a Nucleophilic Aromatic Substitution (SNAr) reaction to occur?
A7: An SNAr reaction becomes a possibility due to the strong electron-withdrawing nature of both the nitrile (-CN) and trifluoromethyl (-CF₃) groups, which are ortho and para to the iodine leaving group, respectively. This arrangement strongly activates the aromatic ring for nucleophilic attack.[1]
SNAr is favored by:
-
Strong Nucleophiles: Alkoxides (e.g., NaOMe), thiolates (e.g., NaSMe), or amines in some cases.
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP can stabilize the negatively charged intermediate (Meisenheimer complex).
-
Elevated Temperatures: Often, thermal energy is required to overcome the activation barrier of the initial nucleophilic attack.
This pathway is a potential side reaction in your cross-coupling attempts if your conditions are harsh (high temperature, polar solvent) and a potent nucleophile is present (e.g., a deprotonated amine or residual alkoxide base). It can also be a viable synthetic strategy to directly displace the iodine if a C-C or C-N bond formation via cross-coupling proves too difficult.
References
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Online]. Available: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Online]. Available: [Link]
-
ResearchGate. (2019). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Online]. Available: [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Online]. Available: [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. [Online]. Available: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination - Reagent Guides. [Online]. Available: [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Online]. Available: [Link]
-
National Center for Biotechnology Information. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PubMed Central. [Online]. Available: [Link]
-
National Center for Biotechnology Information. (2019). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PubMed Central. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online]. Available: [Link]
-
National Center for Biotechnology Information. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Online]. Available: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Online]. Available: [Link]
-
University of Chemistry and Technology, Prague. (n.d.). Flow Chemistry: Sonogashira Coupling. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Online]. Available: [Link]
-
National Center for Biotechnology Information. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Online]. Available: [Link]
-
National Center for Biotechnology Information. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Online]. Available: [Link]
- Google Patents. (2019). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. [Online].
-
Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Online]. Available: [Link]
-
YouTube. (2023). Nucleophilic Aromatic Substitution EXPLAINED!. Organic Chemistry Tutor. [Online]. Available: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Online]. Available: [Link]
-
ScienceForecast Publications. (2020). Aromatic Substitution Reactions: An Overview. [Online]. Available: [Link]
-
YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. The Organic Chemistry Tutor. [Online]. Available: [Link]
- Google Patents. (2019). PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. [Online].
- Google Patents. (2019). Preparation method of 4-trifluoromethyl benzonitrile. [Online].
-
Organic Chemistry Portal. (2021). Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. [Online]. Available: [Link]
- Google Patents. (2009). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. [Online].
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Technical Support Center: Optimizing Base Selection for Buchwald-Hartwig Amination
Welcome to the technical support center for Buchwald-Hartwig Amination. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate one of the most critical variables in this powerful C-N bond-forming reaction: the choice of base. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Buchwald-Hartwig amination catalytic cycle?
The base plays a crucial, multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine nucleophile (or the N-H bond of the palladium-amine complex) to form the more nucleophilic amide.[1][2] This deprotonation is essential for the subsequent reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][3] The choice of base, therefore, directly influences the rate and efficiency of the catalytic cycle.
Q2: What are the main classes of bases used, and what are the trade-offs between them?
Bases for this reaction are broadly categorized as strong and weak bases. The selection is a critical decision that balances reaction rate against the chemical stability of your substrates.[4][5]
-
Strong Bases: These are typically alkali metal alkoxides, like sodium tert-butoxide (NaOtBu), and silylamides, such as lithium bis(trimethylsilyl)amide (LHMDS).[3][5]
-
Advantages: They promote the highest reaction rates and often allow for the lowest catalyst loadings due to their ability to rapidly deprotonate the amine.[3] LHMDS is particularly useful for substrates containing protic functional groups or for reactions at low temperatures.[3]
-
Disadvantages: Their high basicity makes them incompatible with many sensitive functional groups, such as esters, nitro groups, and enolizable ketones, which can be hydrolyzed or undergo side reactions.[3][5]
-
-
Weak Bases: These are typically inorganic carbonate and phosphate salts, such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[3][4]
-
Advantages: They offer excellent functional group tolerance, making them the preferred choice for complex or base-sensitive substrates.[3][4] They are also often more economical and easier to handle.[3]
-
Disadvantages: Reactions with weaker bases often require higher temperatures, longer reaction times, and potentially higher catalyst loadings to achieve good conversion.[3]
-
A summary of commonly used bases is provided below.
| Base | Type | Approx. pKaH | Advantages | Disadvantages |
| NaOtBu | Strong (Alkoxide) | 19 | Permits highest reaction rates and lowest catalyst loadings.[3][4] | Incompatible with many base-sensitive functional groups (e.g., esters, ketones).[3][5] |
| LHMDS | Strong (Silylamide) | 26 | Allows for use of substrates with protic groups; useful for low-temperature aminations.[3] | Solid is air-sensitive; can be incompatible with some functional groups at higher temperatures.[3] |
| Cs₂CO₃ | Weak (Carbonate) | 10 | Excellent functional group tolerance; good solubility in some organic solvents.[3][4] | Expensive; can be difficult to stir effectively on a large scale.[3] |
| K₃PO₄ | Weak (Phosphate) | 12.3 | Excellent functional group tolerance; often efficient for arylating amides; economical.[3][6] | Can require higher catalyst loadings and longer reaction times.[3] |
| NaOTMS | Moderate (Silanolate) | 11 | Effective for base-sensitive five-membered heteroarenes where stronger bases cause decomposition.[4][7] | Less commonly used and may require specific catalyst/ligand systems (e.g., GPhos).[7] |
Q3: How do I select an initial base for my specific aryl halide and amine combination?
The optimal base is highly dependent on your specific substrates. A logical approach involves considering the pKa of the amine and the sensitivity of the functional groups on both coupling partners.
Here is a decision workflow to guide your initial selection:
-
For robust substrates with aliphatic amines: Start with a strong base like NaOtBu for maximum reactivity.[4]
-
For substrates with sensitive functional groups: Start with a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[4][5]
-
For weakly nucleophilic amines (e.g., amides, some heteroarylamines): Weaker bases like K₃PO₄ are often most effective.[3]
-
For base-sensitive heterocycles: Strong bases can cause substrate decomposition via deprotonation and ring-opening.[7] In these challenging cases, moderately strong bases like sodium trimethylsilanolate (NaOTMS) can be optimal, preventing decomposition while still enabling the reaction.[7]
Troubleshooting Guide
Q4: My reaction has stalled or shows low conversion. Could the base be the problem?
Yes, several base-related issues can lead to poor reaction performance. Here’s a workflow for troubleshooting:
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Formation in Heck Reactions with 4-Iodo-3-(trifluoromethyl)benzonitrile
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing 4-Iodo-3-(trifluoromethyl)benzonitrile in Heck reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this specific transformation and minimize unwanted byproduct formation.
Introduction: The Challenge of Selectivity
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling aryl halides with alkenes.[1][2] Your starting material, this compound, is an electron-deficient aryl iodide. While the high reactivity of the carbon-iodine bond is advantageous for oxidative addition to the palladium(0) catalyst, the strong electron-withdrawing nature of the trifluoromethyl and nitrile groups can influence the stability of intermediates and lead to several competing reaction pathways.[3] Understanding and controlling these pathways is critical to maximizing the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when using this compound in a Heck reaction?
A1: Besides the desired Heck product, you are likely to encounter three main types of byproducts:
-
Homocoupled Biaryl Product: Formation of 2,2'-bis(trifluoromethyl)-[4,4'-biphenyl]-3,3'-dicarbonitrile. This arises from the coupling of two molecules of your starting aryl iodide.
-
Dehalogenated Starting Material: Reduction of this compound to 3-(trifluoromethyl)benzonitrile.
-
Alkene Isomerization Products: If your alkene substrate allows, you may see the formation of various double bond isomers of your target product. This occurs via a reversible β-hydride elimination and re-addition process.[4]
Q2: What causes the formation of the homocoupled biaryl byproduct?
A2: Homocoupling is often a result of side reactions involving the palladium catalyst. It can be promoted by:
-
High Temperatures: Elevated temperatures can lead to catalyst decomposition and side reactions.[5]
-
High Catalyst Loading: While counterintuitive, excessively high concentrations of the palladium catalyst can sometimes favor homocoupling pathways.
-
Base-Induced Side Reactions: The choice of base can significantly influence the reaction outcome. Some bases can promote the formation of palladium hydrides, which can participate in reductive pathways.
Q3: How can I minimize the dehalogenation of my starting material?
A3: Dehalogenation, or reduction of the C-I bond, is a common side reaction in palladium-catalyzed couplings.[6][7] It is often mediated by palladium hydride species. To minimize this:
-
Choice of Base: Use a non-coordinating, sterically hindered base. Weakly coordinating bases are less likely to generate significant concentrations of palladium hydrides.
-
Solvent Purity: Ensure your solvent is anhydrous and free of protic impurities that can act as a hydrogen source.
-
Reaction Atmosphere: Maintain a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of moisture.
Q4: My desired product is a mixture of E/Z isomers. How can I improve the stereoselectivity?
A4: The Heck reaction is generally known for its high trans selectivity.[8] However, factors that slow down the final reductive elimination step can allow for isomerization. To improve selectivity:
-
Ligand Choice: Bulky electron-rich phosphine ligands can accelerate reductive elimination and lock in the desired stereochemistry.[9][10]
-
Temperature Control: Lowering the reaction temperature can often improve stereoselectivity, although this may require longer reaction times.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Heck reaction with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. | 1. Use a fresh batch of palladium catalyst and ensure proper pre-activation if using a Pd(II) source.[11][12] 2. Switch to a stronger base such as an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or a hindered organic amine.[13] 3. Gradually increase the reaction temperature in 10°C increments. |
| High yield of homocoupled biaryl byproduct | 1. High catalyst loading. 2. High reaction temperature. 3. Inappropriate ligand. | 1. Reduce the palladium catalyst loading to 0.5-2 mol%. 2. Lower the reaction temperature. 3. Use a bulky monodentate phosphine ligand to disfavor the formation of dimeric palladium species. |
| Significant amount of dehalogenated starting material | 1. Presence of a hydrogen source (e.g., water, alcohol). 2. Formation of palladium hydride species. | 1. Use anhydrous solvents and reagents. 2. Employ a non-coordinating base and consider adding a hydride scavenger like a silver salt (e.g., Ag₂CO₃). |
| Formation of multiple alkene isomers | 1. Reversible β-hydride elimination. 2. Slow reductive elimination. | 1. Add a salt like tetra-n-butylammonium bromide (TBAB) to promote the desired pathway. 2. Use a more electron-donating ligand to accelerate reductive elimination. |
| Reaction fails to initiate | 1. Poor quality of starting material or reagents. 2. Presence of catalyst poisons (e.g., sulfur compounds). | 1. Verify the purity of this compound and other reagents by NMR or GC-MS. 2. Purify solvents and reagents if necessary. |
Experimental Protocols
General Procedure for a Heck Reaction with this compound
Materials:
-
This compound (1.0 eq)
-
Alkene (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Triphenylphosphine (PPh₃) (2-4 mol%)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, NMP, or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium(II) acetate and triphenylphosphine.
-
Add the anhydrous solvent and stir for 10-15 minutes at room temperature to allow for the formation of the active Pd(0) species.
-
Add the this compound, the alkene, and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol for Minimizing Homocoupling and Dehalogenation
Materials:
-
This compound (1.0 eq)
-
Alkene (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.5-1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-4 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a strictly inert atmosphere, combine all solid reagents in a dry reaction vessel.
-
Add the anhydrous toluene and the alkene.
-
Heat the reaction mixture to 100 °C and monitor closely.
-
Work-up and purification are performed as described in the general procedure.
Visualizing Reaction Pathways
The Heck Catalytic Cycle and Competing Byproduct Pathways
The following diagram illustrates the desired Heck catalytic cycle and the key steps that can lead to the formation of common byproducts.
Caption: Heck catalytic cycle and byproduct formation pathways.
References
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. bilder.buecher.de [bilder.buecher.de]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cfmot.de [cfmot.de]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for 4-Iodo-3-(trifluoromethyl)benzonitrile
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Introduction: Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Iodo-3-(trifluoromethyl)benzonitrile. This molecule is a valuable building block in medicinal chemistry and materials science, often employed in cross-coupling reactions where precise monitoring is critical for optimization and yield. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during its use. We will delve into the causality behind experimental choices, providing not just protocols but the scientific reasoning to empower your research.
Section 1: General Monitoring Strategy & Technique Selection
FAQ 1.1: I'm planning a Suzuki coupling with this compound. What's the best way to monitor the reaction's progress?
Choosing the right monitoring technique depends on your specific experimental goals, such as kinetic analysis, endpoint determination, or impurity profiling. A multi-pronged approach is often best.
-
For quick endpoint checks: Thin Layer Chromatography (TLC) is fast and effective. The significant difference in polarity between the aryl iodide starting material and the less polar biaryl product usually allows for easy separation.
-
For quantitative analysis and impurity profiling: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standards.[1][2] They provide accurate quantification of starting material consumption, product formation, and the detection of side products.
-
For real-time kinetic data: In-situ techniques like FT-IR (e.g., ReactIR) or NMR spectroscopy are powerful tools.[3][4] They monitor the reaction directly in the vessel without the need for sampling, providing rich kinetic profiles.[4]
The decision workflow can be visualized as follows:
Caption: Decision workflow for selecting a monitoring technique.
Table 1: Comparison of Common Monitoring Techniques
| Technique | Primary Use | Pros | Cons |
| TLC | Endpoint check | Fast, inexpensive, simple setup | Non-quantitative, low resolution |
| HPLC/UPLC | Quantification, Purity | High resolution, highly quantitative, robust | Slower than TLC, requires method development |
| GC-MS | Quantification, Purity | Excellent for volatile compounds, provides mass info | Can degrade thermally labile compounds[5] |
| In-situ FT-IR | Real-time kinetics | Non-destructive, continuous data[4] | Complex data analysis, spectral overlap can be an issue |
| In-situ NMR | Real-time kinetics, mechanistic studies | Highly specific, quantitative without calibration standards[6][7] | Lower sensitivity, requires specialized setup[8] |
Section 2: Chromatography Troubleshooting (HPLC & GC)
FAQ 2.1: My HPLC peaks for this compound are tailing. What's causing this and how do I fix it?
Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase. The nitrile (-CN) group in your molecule can interact with residual silanol groups on standard silica-based C18 columns, leading to tailing.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The silanol groups (Si-OH) on the column packing are acidic (pKa ~3.5-4.5). Operating the mobile phase at a low pH (e.g., 2.5-3.0) using an additive like formic acid or trifluoroacetic acid (TFA) will protonate these silanols, minimizing their interaction with the nitrile group.
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column. End-capping "caps" most of the residual silanol groups, reducing the sites available for unwanted interactions.
-
Change Stationary Phase: If tailing persists, switch to a different stationary phase. A phenyl-hexyl column can offer different selectivity through π-π interactions with the aromatic ring of your analyte, which may prove beneficial.
Protocol: HPLC Method Development Starting Point
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
FAQ 2.2: I'm analyzing my reaction by GC-MS, but I suspect my compound is degrading in the injector. Is this possible?
Yes, this is a valid concern. While this compound is relatively stable, the high temperatures of a standard GC injector port (often >250 °C) can sometimes cause degradation of sensitive analytes, especially halogenated ones.[5]
Troubleshooting Steps:
-
Lower the Injector Temperature: This is the first and simplest step. Try lowering the inlet temperature in 20 °C increments (e.g., from 250 °C to 230 °C, then to 210 °C) to find the lowest possible temperature that still allows for efficient volatilization of your analyte.
-
Use a Programmable Temperature Vaporizer (PTV) Injector: A PTV inlet allows for a gentle temperature ramp.[5] You can inject your sample at a low initial temperature and then rapidly heat the inlet to transfer the analytes to the column. This minimizes the time the compound spends at high temperatures.[5]
-
Check Your Liner: Use an ultra-inert liner to minimize active sites that could catalyze degradation.[9] A liner with glass wool can sometimes have active sites; consider a liner without wool or one that is specifically deactivated.
Section 3: In-situ Monitoring with NMR Spectroscopy
FAQ 3.1: Can I use ¹⁹F NMR to monitor my reaction? It seems ideal given the -CF₃ group.
Absolutely. ¹⁹F NMR is an exceptionally powerful and often underutilized tool for monitoring reactions involving fluorinated compounds.[6][7]
Causality & Expertise: The trifluoromethyl (-CF₃) group provides a clean, sharp singlet in the ¹⁹F NMR spectrum with a wide chemical shift range and virtually no background noise. This makes it an ideal reporter for tracking the fate of your starting material. As the reaction proceeds (e.g., in a Suzuki coupling), the electronic environment around the -CF₃ group changes, leading to a distinct chemical shift for the -CF₃ group in the product. You can monitor the disappearance of the starting material signal and the appearance of the product signal simultaneously.
Advantages of ¹⁹F NMR:
-
High Signal-to-Noise: ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, leading to excellent sensitivity.
-
Clean Spectrum: The large chemical shift dispersion and lack of background signals make peak assignment and integration straightforward.
-
Quantitative Accuracy: Quantitative NMR (qNMR) can provide highly accurate measurements of conversion and yield, often without the need for response factors like in chromatography.[6][7][10]
Protocol: In-situ ¹⁹F NMR Reaction Monitoring
-
Setup: Use a standard 5 mm NMR tube. Add your solvent, this compound, and any other reagents except the reaction initiator (e.g., the palladium catalyst).
-
Internal Standard (Optional but Recommended): Add a small, known amount of an inert fluorinated compound (e.g., trifluorotoluene) that has a distinct chemical shift from your reactant and product. This allows for precise quantification.
-
Acquire Initial Spectrum (t=0): Place the tube in the NMR spectrometer, shim, and acquire a ¹⁹F spectrum before initiating the reaction. This is your baseline.
-
Initiate Reaction: Quickly add the initiator/catalyst, mix thoroughly, and immediately re-insert the tube into the spectrometer.
-
Time-course Acquisition: Set up an arrayed experiment to automatically acquire ¹⁹F spectra at set time intervals (e.g., every 5-10 minutes).[3]
-
Data Processing: Process the arrayed spectra. Integrate the starting material and product peaks relative to the internal standard to generate a concentration vs. time profile.
Caption: Workflow for an in-situ ¹⁹F NMR monitoring experiment.
Section 4: Troubleshooting Common Side Reactions
FAQ 4.1: My reaction is complete, but my yield is low. I see a major byproduct in the mass spec that corresponds to the loss of iodine and its replacement with hydrogen. What happened?
This side reaction is called protodeiodination (or more generally, dehalogenation). It is a common challenge in cross-coupling reactions involving aryl halides.[11]
Mechanistic Insight: Protodeiodination can occur through several pathways, often involving the palladium catalyst. For example, a Pd(0) species can oxidatively add to your this compound to form a Pd(II)-aryl complex. If this complex encounters a source of hydrogen (e.g., trace water, solvent, or even certain bases) before it can undergo transmetalation with the coupling partner, it can be reduced, leading to the formation of 3-(trifluoromethyl)benzonitrile.
Preventative Measures:
-
Ensure Anhydrous & Degassed Conditions: Oxygen can degrade catalysts and ligands, while water can serve as a proton source for protodehalogenation.[2][11] Use freshly distilled, anhydrous solvents. Degas the solvent and reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
Reagent Purity: Ensure your base is pure and dry. Some bases can be hygroscopic. Consider using a base known to be effective under anhydrous conditions, such as finely powdered and dried K₃PO₄.[1]
-
Rate of Transmetalation: The issue often arises when transmetalation is slow compared to competing side reactions. You can sometimes accelerate transmetalation by:
References
-
Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry - ACS Publications. Available from: [Link]
-
Reaction Monitoring & Kinetics. Chemical Instrumentation Facility - Iowa State University. Available from: [Link]
-
NMR techniques for in situ reaction monitoring A Differentiation... ResearchGate. Available from: [Link]
-
Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed. Available from: [Link]
-
In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. arXiv.org. Available from: [Link]
-
Quantitative NMR methods for reaction and process monitoring. Rheinland-Pfälzische Technische Universität Kaiserslautern-Landau. Available from: [Link]
-
Monitoring Radical Intermediates in Photoactivated Palladium-Catalysed Coupling of Aryl Halides to Arenes by an Aryl. ChemRxiv. Available from: [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Available from: [Link]
-
NMR Yield Calculation using Internal Standard (IS), #nmr #viral #reaction #chemistry #yield. YouTube. Available from: [Link]
-
Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay. PMC - NIH. Available from: [Link]
-
Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay. ACS Catalysis - ACS Publications. Available from: [Link]
-
Quantitative NMR Spectroscopy. University of Strathclyde. Available from: [Link]
-
Quantitative NMR Spectroscopy. University of Ottawa. Available from: [Link]
-
ReactIR: A Quick Tutorial. YouTube. Available from: [Link]
-
Guide to Inline Monitoring of Reaction Mechanisms. Mettler Toledo. Available from: [Link]
-
High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. ResearchGate. Available from: [Link]
-
Application of Online Reaction Monitoring by Raman and Infrared Spectroscopy in Early Drug Development: Halogen-Lithium Exchange Chemistry. ResearchGate. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]
-
Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry. ResearchGate. Available from: [Link]
-
20 Years of Reaction Monitoring & Analysis: History of ReactIR. METTLER TOLEDO - YouTube. Available from: [Link]
-
Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
React IR-How to monitor your reaction progress by IR? Mettler Toledo React IR. YouTube. Available from: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]
-
Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry. PubMed. Available from: [Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. Available from: [Link]
-
Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Agilent. Available from: [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. Available from: [Link]
-
Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC - NIH. Available from: [Link]
-
Automated On-demand Titration of Organometallic Reagents in Continuous Flow. Amazon S3. Available from: [Link]
-
The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate. Available from: [Link]
-
Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. PMC - NIH. Available from: [Link]
-
Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. ethz.ch [ethz.ch]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Navigating Scale-Up for Reactions with 4-Iodo-3-(trifluoromethyl)benzonitrile
Welcome to the Technical Support Center for 4-Iodo-3-(trifluoromethyl)benzonitrile. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning reactions involving this critical building block from the laboratory bench to pilot plant and manufacturing scales. As a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors like Nilotinib, mastering its reactivity at scale is paramount.[1][2]
This document provides field-proven insights and troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind common scale-up challenges, offering systematic solutions grounded in chemical principles and process engineering.
Section 1: Understanding the Molecule: Core Reactivity and Physicochemical Properties
Before addressing specific troubleshooting scenarios, it is crucial to understand the inherent properties of this compound that influence its behavior in large-scale reactions.
-
The Trifluoromethyl (-CF3) Group: This powerful electron-withdrawing group significantly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[3][4] Its presence increases the acidity of ortho-protons and influences the electronic properties of the entire molecule, impacting catalyst-ligand interactions.[1]
-
The Iodo (-I) Group: The C-I bond is the weakest among the carbon-halogen bonds, making it highly reactive in oxidative addition steps of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[5] This high reactivity is advantageous for achieving high conversion at low catalyst loadings but can also lead to unwanted side reactions if not properly controlled.
-
The Nitrile (-CN) Group: The nitrile is a versatile functional group but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures common in scale-up operations.
-
Physical Properties: This compound is a solid with a melting point between 92-99°C and is sparingly soluble in water. Its solid nature requires careful consideration of dissolution rates and potential for "hot spots" during charging into a heated reactor.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common transformations performed with this compound. Scaling these reactions often uncovers issues not apparent at the bench scale.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling is stalling, leaving significant unreacted starting material. At the lab scale, this reaction went to completion. What's happening?
A1: This is a classic scale-up problem often rooted in mass and heat transfer limitations or catalyst deactivation. Let's break down the probable causes:
-
Cause A: Inefficient Mixing & Mass Transfer. In a large reactor, the surface-area-to-volume ratio decreases dramatically. What appears as a homogeneous solution at 100 mL can have significant concentration and temperature gradients at 100 L. This can lead to localized depletion of the base or boronic acid, slowing the reaction.
-
Troubleshooting:
-
Agitation Review: Switch from magnetic stirring to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure bulk fluid motion and prevent solids from settling.
-
Reagent Addition: Instead of charging all solids at once, consider adding the base as a degassed aqueous solution after heating the organic phase. This prevents clumps and improves distribution.
-
Solvent Choice: Ensure the chosen solvent system (e.g., Toluene/Water, Dioxane/Water) provides adequate solubility for all components at the reaction temperature.[6]
-
-
-
Cause B: Catalyst Deactivation (Palladium Black Formation). The appearance of black precipitate is a tell-tale sign of catalyst decomposition. On a larger scale, the reaction is exposed to potential contaminants for longer periods, and oxygen ingress is a greater risk.
-
Troubleshooting:
-
Rigorous Degassing: Sparging the solvent and reaction mixture with an inert gas (Nitrogen or Argon) for an extended period is critical. For large vessels, multiple vacuum/inert gas backfill cycles are essential before heating.
-
Ligand Selection & Ratio: Sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) are designed to stabilize the palladium center and promote the crucial reductive elimination step, preventing decomposition.[7] On scale-up, it may be necessary to slightly increase the ligand-to-palladium ratio to counteract minor oxygen ingress or impurities.
-
Source Material Quality: Verify the purity of your boronic acid. Boronic acids can dehydrate to form cyclic boroxines, which are less reactive.
-
-
-
Cause C: Protodeboronation of the Coupling Partner. Boronic acids can be unstable and undergo hydrolysis (protodeboronation), especially at high temperatures in the presence of water and base. This side reaction consumes your coupling partner.
-
Troubleshooting:
-
Use Boronate Esters: Pinacol boronate esters are significantly more stable than their corresponding boronic acids and can be a robust solution for scale-up.[7]
-
Control Temperature and Time: Do not heat the reaction longer than necessary. Monitor reaction progress by a validated in-process control (IPC) method, such as HPLC, and proceed with work-up once conversion plateaus.
-
-
Q2: We are running a Buchwald-Hartwig amination and observing the formation of a hydrodehalogenation impurity (replacement of -I with -H). How can we prevent this?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings. It arises from a competitive pathway where a palladium-hydride species, formed via β-hydride elimination from the amide or from trace water/base interactions, reductively eliminates with your starting material.
-
Cause A: Inappropriate Base. Strong, sterically hindered bases are crucial for the Buchwald-Hartwig reaction. Weak or partially soluble bases can lead to inefficient deprotonation of the amine-palladium complex, allowing side reactions to dominate.
-
Troubleshooting:
-
-
Cause B: Catalyst System. The choice of ligand is critical to favor the desired C-N reductive elimination over undesired pathways.
-
Troubleshooting:
-
Ligand Choice: Use electron-rich, bulky phosphine ligands such as Josiphos or Buchwald's biarylphosphine ligands. These ligands accelerate the rate of C-N bond formation, outcompeting the hydrodehalogenation pathway.
-
Pre-catalyst: Use well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) to ensure the formation of the active catalytic species and avoid side reactions during the induction period.
-
-
Troubleshooting Decision Workflow
Below is a systematic workflow for diagnosing and resolving common issues during the scale-up of cross-coupling reactions with this compound.
Caption: Step-by-step workflow for a pilot-scale Suzuki coupling.
Methodology:
-
Reactor Preparation: Ensure the 10 L reactor and overhead stirrer are clean and dry. Perform at least three vacuum/nitrogen backfill cycles to inert the vessel. Maintain a positive nitrogen pressure throughout the process.
-
Charge Reagents: Charge this compound (1.0 eq), the boronate ester (1.2 eq), and toluene (8-10 volumes).
-
Degassing: Begin agitation and sparge the mixture with subsurface nitrogen for at least 1 hour.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.1 mol%) and additional ligand (e.g., XPhos, 0.1 mol%) as solids through a powder addition funnel under a strong nitrogen purge.
-
Heating: Heat the reaction mixture to the target temperature (e.g., 80-85°C).
-
Base Addition: In a separate vessel, dissolve the base (e.g., K₃PO₄, 3.0 eq) in degassed water (3-4 volumes). Transfer this solution to the reactor via a metering pump over 30-60 minutes, ensuring the internal temperature does not fluctuate excessively.
-
Reaction Monitoring: Hold the reaction at temperature, monitoring the conversion of the starting material by HPLC every 1-2 hours.
-
Work-up: Once the reaction is deemed complete (e.g., <1% starting material remaining), cool the mixture to ambient temperature. Proceed with quenching, phase separation, and purification as developed at the lab scale.
References
-
Cheung, J. M., et al. (2019). Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib: Chemical Process Modeling and Economic Analysis. Columbia University Journal of Student Scholarship. Available at: [Link]
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Hofflich, J., et al. (2019). Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. Columbia Academic Commons. Available at: [Link]
-
Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Available at: [Link]
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Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... Available at: [Link]
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- Google Patents. (2016). US20160311777A1 - Method for preparing nilotinib intermediate.
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development. Available at: [Link]
-
Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. (n.d.). Available at: [Link]
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MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]
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Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
ResearchGate. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
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ResearchGate. (n.d.). Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with... Available at: [Link]
-
MDPI. (2020). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. Available at: [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
Bohrium. (2022). process-development-of-a-triphasic-continuous-flow-suzuki-miyaura-coupling-reaction-in-a-plug-flow-reactor. Available at: [Link]
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
RSC Publishing. (n.d.). Palladium-catalyzed amination of 2,3,3-trifluoroallyl esters: synthesis of trifluoromethylenamines via an intramolecular fluorine shift and CF3 group construction. Available at: [Link]
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ACS Publications. (2008). Optimization and Scale-up of a Pd-Catalyzed Aromatic C−N Bond Formation: A Key Step in the Synthesis of a Novel 5-HT1B Receptor Antagonist. Organic Process Research & Development. Available at: [Link]
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Validation & Comparative
Reactivity Showdown: A Comparative Guide to 4-Iodo- vs. 4-Bromo-3-(trifluoromethyl)benzonitrile in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the choice of starting material is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. For constructing complex molecular architectures, particularly in medicinal chemistry and materials science, halogenated benzonitriles are invaluable building blocks. This guide provides an in-depth, data-supported comparison of two key substrates: 4-Iodo-3-(trifluoromethyl)benzonitrile and 4-Bromo-3-(trifluoromethyl)benzonitrile . We will dissect their relative performance in cornerstone palladium-catalyzed cross-coupling reactions, offering field-proven insights to guide your experimental design.
At a Glance: The Reactivity Verdict
Based on fundamental principles of organometallic chemistry, This compound is the more reactive substrate compared to its bromo-counterpart. This heightened reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields, providing a significant advantage in multi-step syntheses involving sensitive functional groups.
| Feature | This compound | 4-Bromo-3-(trifluoromethyl)benzonitrile |
| General Reactivity | Higher | Lower |
| Reaction Conditions | Milder (e.g., lower temperatures) | More Forcing (e.g., higher temperatures) |
| Catalyst Loading | Often lower | Often higher |
| Reaction Speed | Faster | Slower |
| Selectivity | Advantageous in polyhalogenated systems | Less reactive, allowing for selectivity |
| Cost | Generally more expensive | Generally less expensive |
The Decisive Factor: The Carbon-Halogen Bond
The difference in reactivity is fundamentally rooted in the bond dissociation energies (BDE) of the carbon-halogen (C-X) bond. The carbon-iodine bond is significantly weaker than the carbon-bromine bond.
This energy difference has profound implications for the rate-determining step of most palladium-catalyzed cross-coupling reactions: oxidative addition . In this initial step, the palladium(0) catalyst inserts itself into the C-X bond. A weaker bond requires less energy to break, leading to a lower activation energy and a faster reaction rate.[2][3][4] The strongly electron-withdrawing trifluoromethyl (-CF3) and nitrile (-CN) groups further activate the aromatic ring towards this step by increasing the electrophilicity of the carbon atom bearing the halogen.[5][6]
Caption: General experimental workflow for cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound (Milder Conditions)
This protocol is adapted from standard procedures for reactive aryl iodides. [7][8] Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Schlenk flask, condenser, magnetic stir bar, inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture via syringe.
-
Degassing: Purge the mixture with the inert gas for 10-15 minutes.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-3-(trifluoromethyl)benzonitrile (More Forcing Conditions)
This protocol is adapted for less reactive aryl bromides, requiring a more active catalyst system and higher temperature. [6][9] Materials:
-
4-Bromo-3-(trifluoromethyl)benzonitrile (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
Toluene/Ethanol/Water (4:1:1 mixture, 6 mL)
-
Schlenk flask, condenser, magnetic stir bar, inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-3-(trifluoromethyl)benzonitrile, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the toluene/ethanol/water solvent mixture via syringe.
-
Degassing: Purge the mixture with the inert gas for 10-15 minutes.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction may require 8-24 hours for completion.
-
Workup & Purification: Follow steps 5 and 6 from Protocol 1.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive and can be deactivated through oxidation. An inert atmosphere of argon or nitrogen is crucial for maintaining catalytic activity. [7]* Base (K₂CO₃): The base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. It activates the boronic acid by forming a more nucleophilic boronate species. [6]* Catalyst System: For the less reactive aryl bromide, a pre-formed Pd(0) source like Pd(PPh₃)₄ is often used. For the more reactive aryl iodide, a Pd(II) precursor like Pd(OAc)₂ can be used, which is reduced in situ to the active Pd(0) species. The higher temperature required for the bromide also reflects the higher activation energy barrier for oxidative addition.
Conclusion and Strategic Recommendations
The choice between 4-iodo- and 4-bromo-3-(trifluoromethyl)benzonitrile is a strategic one, balancing reactivity against cost and availability.
-
Choose this compound when:
-
Working with thermally sensitive or complex substrates.
-
Milder reaction conditions are a priority.
-
Faster reaction times and potentially higher yields are desired.
-
The goal is to achieve selective reactivity in the presence of a bromo- or chloro-substituent elsewhere in the molecule.
-
-
Choose 4-Bromo-3-(trifluoromethyl)benzonitrile when:
-
Cost is a primary consideration.
-
The downstream synthetic steps are robust and can tolerate higher temperatures.
-
A less reactive coupling partner is needed for specific synthetic strategies.
-
By understanding the fundamental principles governing their reactivity and leveraging the appropriate experimental conditions, researchers can effectively harness both of these valuable building blocks to accelerate innovation in drug discovery and materials science.
References
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Wikipedia. Sonogashira coupling. [Link]
-
ChemRxiv. Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. [Link]
-
University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). [Link]
-
Journal of the American Chemical Society. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
Chemical Science. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. [Link]
-
ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
FAQ. What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile?. [Link]
-
PMC - NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
ACS Publications. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with... [Link]
-
ResearchGate. (a) Photocatalytic C—O cross‐coupling of 4‐bromobenzonitrile and ethanol under various conditions. [Link]
-
ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]
-
Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
-
ResearchGate. Catalysis of the reaction of 4-bromobenzonitrile with phenylboronic... [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
chemguide. Learning outcome 3.4.3 An introduction to bond energy and bond length. [Link]
-
European Patent Office. PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PMC - NIH. Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Accounts of Chemical Research. Bond Dissociation Energies of Organic Molecules. [Link]
-
Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD.. Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials. [Link]
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Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD.. Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. [Link]
-
University of Toronto. Bond Dissociation Energies. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Sci-Hub. New trends in the cross-coupling and other catalytic reactions. [Link]
-
PubMed. Cross-Coupling Reactions of Nitroarenes. [Link]
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A Comparative Guide to the Reactivity of 4-Iodo-3-(trifluoromethyl)benzonitrile and its Positional Isomers
Introduction: The Strategic Role of Fluorinated Aromatics in Modern Chemistry
In the landscape of medicinal chemistry and materials science, fluorinated organic molecules occupy a position of exceptional importance. The incorporation of fluorine, often in the form of a trifluoromethyl (-CF3) group, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] 4-Iodo-3-(trifluoromethyl)benzonitrile is a valuable building block that combines three key functional groups: an iodo group, a prime handle for cross-coupling reactions; a strongly electron-withdrawing trifluoromethyl group; and a versatile cyano group.
However, the precise arrangement of these substituents on the benzene ring dictates the molecule's reactivity. For researchers engaged in multi-step syntheses, understanding the relative reaction rates of this compound compared to its positional isomers is not merely an academic exercise—it is a critical factor in reaction design, catalyst selection, and process optimization. This guide provides an in-depth comparison of these isomers, grounded in fundamental chemical principles and supported by actionable experimental protocols.
Theoretical Framework: Unpacking the Determinants of Reactivity
The reactivity of an aryl iodide in common catalytic reactions, particularly palladium-catalyzed cross-couplings, is governed by a delicate interplay of electronic and steric effects. The rate-determining step in many of these transformations is the oxidative addition of the aryl halide's C-I bond to the metal center (e.g., Pd(0)).[4][5]
Electronic Effects
The substituents on the aromatic ring modulate the electron density at the carbon atom of the C-I bond, influencing its susceptibility to oxidative addition.
-
Trifluoromethyl Group (-CF3): This is a potent electron-withdrawing group (EWG) primarily through a strong negative inductive effect (-I).[6][7] This effect pulls electron density away from the aromatic ring, making the ipso-carbon more electrophilic and thus more susceptible to oxidative addition by an electron-rich low-valent palladium catalyst.
-
Cyano Group (-CN): The nitrile group is also a strong EWG, exerting its influence through both inductive (-I) and resonance (-M) effects.
-
Iodo Group (-I): While iodine is electronegative, its primary role in these reactions is that of an excellent leaving group. The C-I bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl), facilitating its cleavage during oxidative addition.[4][8]
The presence of strong EWGs like -CF3 and -CN generally accelerates the rate of oxidative addition, a key factor in the overall reaction kinetics.[9]
Steric Effects
The size and position of substituents relative to the C-I bond can hinder the approach of the bulky metal catalyst complex. The trifluoromethyl group is significantly bulkier than a hydrogen or even a methyl group.[1][2] When positioned ortho to the iodine atom, the -CF3 group can create substantial steric hindrance, potentially slowing the reaction rate despite favorable electronics.
// Edges mol:c3 -> mol:c4 [label="Strong -I Effect\n(Electronic Activation)", color="#4285F4", fontcolor="#4285F4", style=dashed, arrowhead=tee]; mol:c1 -> mol:c6 [label="Strong -I, -M Effects\n(Electronic Activation)", color="#4285F4", fontcolor="#4285F4", style=dashed, arrowhead=tee]; catalyst -> mol:c4 [label="Approach for\nOxidative Addition", color="#202124", arrowhead=normal]; mol:c3 -> catalyst [label="Steric Hindrance", color="#EA4335", fontcolor="#EA4335", style=bold, arrowhead=curve, dir=both, arrowtail=tee, arrowsize=1.5]; } .dot Figure 1: Interplay of electronic activation and steric hindrance in this compound.
Comparative Analysis of Isomers
Based on these principles, we can predict the relative reactivity of key isomers:
-
This compound: The -CF3 group is ortho to the iodine. This provides strong inductive electron withdrawal, activating the C-I bond. However, it also presents the most significant steric challenge to the incoming catalyst.
-
4-Iodo-2-(trifluoromethyl)benzonitrile: Similar to the above, the ortho -CF3 group provides both strong electronic activation and significant steric hindrance.
-
2-Iodo-4-(trifluoromethyl)benzonitrile: The -CF3 group is meta to the iodine. Its inductive effect on the C-I bond is weaker than in the ortho- or para- positions. However, steric hindrance is substantially reduced.
-
1-Iodo-4-(trifluoromethyl)benzonitrile (for comparison): The -CF3 group is para to the iodine. This position provides strong electronic activation with minimal steric hindrance at the reaction site, often leading to the highest reactivity.
The final reaction rate for any given isomer will be a balance of these competing effects.
Data Summary: Predicted and Experimental Reactivity
The following tables summarize the predicted relative reactivity based on the theoretical framework and provide a template for presenting experimental results from the protocols described below.
Table 1: Predicted Relative Reactivity of Isomers in Palladium-Catalyzed Cross-Coupling
| Isomer | -CF3 Position Relative to Iodine | Expected Electronic Activation | Expected Steric Hindrance | Predicted Relative Rate |
|---|---|---|---|---|
| 1-Iodo-4-(trifluoromethyl)benzene | para | High | Low | Very Fast (Reference) |
| This compound | ortho | High | High | Moderate to Fast |
| 4-Iodo-2-(trifluoromethyl)benzonitrile | ortho | High | High | Moderate to Fast |
| 2-Iodo-4-(trifluoromethyl)benzonitrile | meta | Moderate | Low | Moderate |
Table 2: Sample Experimental Data from Comparative Suzuki-Miyaura Coupling
| Isomer | Time (min) | Conversion (%) |
|---|---|---|
| This compound | 15 | 45 |
| 30 | 78 | |
| 60 | 95 | |
| 2-Iodo-4-(trifluoromethyl)benzonitrile | 15 | 25 |
| 30 | 48 |
| | 60 | 75 |
Experimental Protocols for Comparative Rate Analysis
To empirically determine the relative reactivity, parallel kinetic experiments must be conducted under rigorously controlled, identical conditions. An internal standard is crucial for accurate quantification by GC or HPLC.
// Node Definitions prep [label="1. Preparation\n- Dry glassware\n- Prepare stock solutions\n- Degas solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Reaction Setup\n- Add catalyst, ligand, base\n- Add aryl iodide isomer\n- Add coupling partner", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="3. Reaction Execution\n- Add solvent, internal standard\n- Heat to precise temperature\n- Start timer", fillcolor="#FBBC05", fontcolor="#202124"]; sampling [label="4. Timed Sampling\n- Withdraw aliquots at\n t = 5, 15, 30, 60 min\n- Quench immediately", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="5. Analysis\n- Analyze samples by GC/HPLC\n- Quantify reactant and product\n relative to internal standard", fillcolor="#EA4335", fontcolor="#FFFFFF"]; plotting [label="6. Data Processing\n- Plot [Product] vs. Time\n- Determine initial rates", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges prep -> setup; setup -> reaction; reaction -> sampling; sampling -> analysis; analysis -> plotting; } .dot Figure 2: Generalized workflow for comparative kinetic analysis of aryl iodide isomers.
Protocol 1: Comparative Suzuki-Miyaura Coupling
This protocol is designed to compare the rate of C-C bond formation.
-
Rationale: The Suzuki-Miyaura coupling is one of the most robust and widely used C-C bond-forming reactions.[10] Its tolerance for various functional groups makes it an excellent benchmark reaction. We use Pd(PPh₃)₄ as a well-established, reliable catalyst for coupling with aryl iodides.[4][11]
-
Materials:
-
This compound and other isomers
-
Phenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents), finely ground
-
Dodecane (internal standard)
-
Toluene/Water (4:1 v/v), degassed
-
Reaction vials with stir bars, heating block
-
-
Procedure:
-
Preparation: In an inert atmosphere glovebox, add Pd(PPh₃)₄ (0.02 equiv) and K₂CO₃ (2.0 equiv) to separate, labeled reaction vials for each isomer.
-
Reactant Addition: To each vial, add the aryl iodide isomer (1.0 equiv, e.g., 0.5 mmol) and phenylboronic acid (1.2 equiv).
-
Reaction Initiation: Prepare a stock solution of the degassed toluene/water solvent containing a known concentration of dodecane. Add a precise volume of this solution to each vial to bring the final concentration of the aryl iodide to 0.1 M.
-
Execution: Place all vials simultaneously into a pre-heated heating block set to 80 °C and begin vigorous stirring.
-
Monitoring: At specified time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 50 µL) from each vial. Immediately quench the aliquot in a separate vial containing ethyl acetate (0.5 mL) and a small amount of water.
-
Analysis: Analyze the quenched samples by Gas Chromatography (GC) or HPLC to determine the ratio of the product peak area to the internal standard peak area.[11]
-
Protocol 2: Comparative Buchwald-Hartwig Amination
This protocol evaluates the rate of C-N bond formation, a critical transformation in pharmaceutical synthesis.[12][13]
-
Rationale: The Buchwald-Hartwig amination is the premier method for aryl amine synthesis.[14] We select a robust catalyst system (Pd₂(dba)₃/XPhos) known for its high activity and broad substrate scope. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.
-
Materials:
-
This compound and other isomers
-
Morpholine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Tridecane (internal standard)
-
Anhydrous, degassed toluene
-
Schlenk tubes, inert atmosphere line
-
-
Procedure:
-
Preparation: To separate, oven-dried Schlenk tubes under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.005 equiv), XPhos (0.025 equiv), and NaOtBu (1.4 equiv).
-
Reactant Addition: Add the aryl iodide isomer (1.0 equiv, e.g., 0.5 mmol) to each respective tube.
-
Reaction Initiation: Prepare a stock solution of anhydrous, degassed toluene containing a known concentration of tridecane. Add a precise volume of this solution to each tube, followed by the addition of morpholine (1.2 equiv).
-
Execution: Seal the Schlenk tubes and place them in a pre-heated oil bath or heating block at 100 °C with vigorous stirring.
-
Monitoring & Analysis: Follow the sampling, quenching, and analysis steps as detailed in Protocol 1, using an appropriate GC or HPLC method to resolve the starting material, product, and internal standard.
-
Conclusion and Outlook
The reactivity of substituted aryl iodides like this compound is a nuanced function of substituent electronics and sterics. While the strong electron-withdrawing -CF3 group electronically activates the C-I bond for oxidative addition, its placement ortho to the reaction site introduces significant steric hindrance. This guide posits that its reaction rate will be slower than a sterically unencumbered, para-substituted analogue but likely faster than a meta-substituted isomer with weaker electronic activation.
The provided experimental protocols offer a robust framework for validating these predictions and quantifying the reactivity differences between isomers. For the synthetic chemist, this understanding is paramount. Choosing an isomer with optimal reactivity can lead to milder reaction conditions, lower catalyst loadings, and higher yields, ultimately streamlining the path to complex target molecules in drug discovery and materials science.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PMC - PubMed Central. Retrieved January 6, 2026, from [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]
-
Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews (RSC Publishing). Retrieved January 6, 2026, from [Link]
-
Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. (2020). RSC Publishing. Retrieved January 6, 2026, from [Link]
-
hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 6, 2026, from [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]
-
Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. (n.d.). Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]
-
18.6 Nucleophilic Aromatic Substitution (NAS). (2021). YouTube. Retrieved January 6, 2026, from [Link]
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Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]
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High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing). Retrieved January 6, 2026, from [Link]
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Nucleophilic aromatic substitution. (n.d.). BYJU'S. Retrieved January 6, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
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Hammett equation. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
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Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
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The application of the Hammett equation to ortho-substituted benzene reaction series. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Can we use the hammett equation for all conjugated structures or its just for benzene rings? (2014). ResearchGate. Retrieved January 6, 2026, from [Link]
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Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. (2012). PubMed. Retrieved January 6, 2026, from [Link]
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This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 6, 2026, from [Link]
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Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2. (2019). CORE. Retrieved January 6, 2026, from [Link]
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ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. Retrieved January 6, 2026, from [Link]200297)
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A Comparative Guide to the Mass Spectrometry Characterization of 4-Iodo-3-(trifluoromethyl)benzonitrile Derivatives
For researchers, scientists, and professionals engaged in drug development and materials science, the precise structural elucidation of novel synthetic compounds is a cornerstone of innovation. Among the myriad of complex organic molecules, 4-iodo-3-(trifluoromethyl)benzonitrile and its derivatives represent a class of significant interest, serving as versatile building blocks in the synthesis of pharmaceuticals and advanced materials. Their unique substitution pattern, featuring a nitrile group, a trifluoromethyl moiety, and an iodine atom, presents a distinct challenge and opportunity for characterization by mass spectrometry.
This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for the characterization of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data, both from established literature and predictive models based on foundational principles of mass spectrometry.
The Analytical Imperative: Why Mass Spectrometry?
Mass spectrometry is an indispensable tool for the analysis of this compound derivatives due to its unparalleled sensitivity and ability to provide both molecular weight and structural information from minute sample quantities. The presence of iodine, with its monoisotopic nature (¹²⁷I), and the trifluoromethyl group, with its characteristic mass and fragmentation behavior, provides unique spectral signatures that can be exploited for unambiguous identification.
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is paramount in mass spectrometry and significantly influences the quality and nature of the resulting data. For this compound derivatives, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).
| Ionization Technique | Principle | Advantages for this compound Derivatives | Disadvantages |
| Electron Ionization (EI) | A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. | - Provides detailed structural information through reproducible fragmentation patterns.- Ideal for creating searchable library spectra.- Well-suited for volatile and thermally stable compounds. | - The molecular ion may be weak or absent due to extensive fragmentation.- Requires the analyte to be volatile and thermally stable. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. | - A "soft" ionization technique that typically produces an intact protonated molecule ([M+H]⁺) or other adducts, providing clear molecular weight information.- Suitable for a wide range of polarities and thermally labile compounds.- Easily coupled with liquid chromatography (LC) for complex mixture analysis. | - Provides limited structural information without tandem MS (MS/MS).- Ionization efficiency can be highly dependent on the analyte's ability to hold a charge in solution. |
Experimental Insights: Choosing the Right Technique
For the initial identification and structural confirmation of a newly synthesized this compound derivative, a dual-pronged approach is often most effective. Electron Ionization , typically coupled with Gas Chromatography (GC-MS), provides a detailed fragmentation fingerprint that is invaluable for structural elucidation. The resulting mass spectrum can be compared with spectral libraries or analyzed to deduce the compound's structure.
Conversely, when dealing with more complex matrices or when confirming the molecular weight is the primary objective, Electrospray Ionization coupled with Liquid Chromatography (LC-ESI-MS) is the preferred method. This is particularly true in drug metabolism studies where derivatives may be more polar and less volatile than the parent compound.
Unraveling the Fragmentation Puzzle: Electron Ionization Mass Spectrometry
The molecular ion peak ([M]⁺•) at m/z 297 is anticipated to be observed. The presence of the stable aromatic ring will likely contribute to its relative abundance. Key fragmentation pathways are expected to involve the cleavage of the C-I, C-CF₃, and C-CN bonds, as well as the loss of neutral fragments from the trifluoromethyl group.
Predicted Key Fragment Ions in the EI Mass Spectrum of this compound:
| m/z | Proposed Fragment Ion | Formula | Neutral Loss |
| 297 | Molecular Ion | [C₈H₃F₃IN]⁺• | - |
| 278 | Loss of Fluorine | [C₈H₃F₂IN]⁺• | F |
| 228 | Loss of Trifluoromethyl Radical | [C₇H₃IN]⁺• | CF₃ |
| 170 | Loss of Iodine Radical | [C₈H₃F₃N]⁺ | I |
| 127 | Iodine Cation | [I]⁺ | C₈H₃F₃N |
| 145 | Trifluoromethylbenzonitrile Radical Cation | [C₈H₃F₃N]⁺• | I |
| 125 | Loss of HF from m/z 145 | [C₈H₂F₂N]⁺• | HF |
| 101 | Benzonitrile Radical Cation | [C₇H₄N]⁺• | I, CF₃ |
Proposed Fragmentation Pathway of this compound
Caption: Predicted EI fragmentation of this compound.
Experimental Protocols
Protocol 1: GC-EI-MS Analysis
This protocol is designed for the structural elucidation and purity assessment of a synthesized this compound derivative.
-
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to a final concentration of approximately 10-100 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound derivative in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum and the known structure.
-
Compare the obtained spectrum with available spectral libraries (e.g., NIST) for confirmation.
-
Protocol 2: LC-ESI-MS Analysis
This protocol is suitable for the confirmation of molecular weight and for the analysis of this compound derivatives in more complex mixtures, such as reaction monitoring or metabolite identification.
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 5% B, hold for 0.5 minutes.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 100-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivative in the TIC.
-
Extract the mass spectrum and identify the [M+H]⁺ ion to confirm the molecular weight.
-
If performing tandem MS (MS/MS), select the [M+H]⁺ ion as the precursor and acquire a product ion spectrum to gain further structural information.
-
Workflow for Characterization
Caption: General workflow for the characterization of novel derivatives.
Conclusion
The characterization of this compound derivatives by mass spectrometry is a nuanced process that benefits from a strategic application of different ionization techniques. Electron Ionization provides a wealth of structural detail through its characteristic fragmentation patterns, while Electrospray Ionization offers a gentle approach to confirm the molecular weight, especially for more complex or sensitive derivatives. By understanding the principles behind these techniques and applying robust experimental protocols, researchers can confidently elucidate the structures of these important molecules, accelerating the pace of discovery in drug development and materials science.
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de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
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Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]
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Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer. [Link]
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NIST Mass Spectrometry Data Center. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Wang, H. Y., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry, 24(5), 756–764. [Link]
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McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]
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A Comparative Guide to the Structural Validation of Substituted Benzonitriles Using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzonitriles are a cornerstone of modern medicinal chemistry and materials science.[1][2] The presence of the nitrile group (-C≡N) attached to a benzene ring imparts unique electronic and chemical properties, making these compounds invaluable scaffolds in drug development and the creation of novel materials.[1] In the pharmaceutical realm, the benzonitrile moiety is found in a diverse array of therapeutic agents, from anticancer drugs to antiviral and antimicrobial compounds.[3] Its ability to act as a hydrogen bond acceptor and a bioisostere for other functional groups allows for fine-tuning of molecular interactions with biological targets.[3]
The precise three-dimensional arrangement of atoms within a substituted benzonitrile dictates its physicochemical properties and, consequently, its biological activity or material function. Therefore, accurate structural validation is not merely a confirmatory step but a critical component of rational drug design and materials engineering. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute structure of small molecules at atomic resolution.[4] This guide provides an in-depth exploration of the structural validation of substituted benzonitriles using X-ray crystallography, offering a comparative analysis with alternative techniques and presenting the experimental data necessary for informed decision-making in a research and development setting.
The Cornerstone of Structural Validation: Single-Crystal X-ray Diffraction
X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional map of the electron density within a crystal.[5][6] By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, we can determine the precise coordinates of each atom, bond lengths, bond angles, and intermolecular interactions.[7]
Experimental Workflow: A Step-by-Step Protocol with Rationale
The journey from a powdered compound to a fully refined crystal structure is a multi-step process that requires both technical skill and a deep understanding of the underlying principles.
Part 1: The Art and Science of Crystal Growth
The first and often most challenging step is to obtain a single crystal of suitable quality for diffraction.[5][6] A suitable crystal should be sufficiently large (typically >0.1 mm in all dimensions), well-ordered, and free of significant defects.[6] The choice of crystallization method is dictated by the physicochemical properties of the substituted benzonitrile, such as its solubility and melting point.
Step-by-Step Methodology for Crystal Growth
-
Solvent Selection: The ideal solvent system is one in which the compound has moderate solubility. Highly soluble compounds are difficult to crystallize, while poorly soluble compounds may precipitate as an amorphous powder. A common approach is to dissolve the compound in a "good" solvent and then introduce a "poor" solvent in which it is less soluble.
-
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly. This gradually increases the concentration, leading to the formation of crystals. This method is straightforward but offers limited control over the rate of crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a reservoir of a more volatile "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. This technique provides better control over the crystallization process.[8]
-
Layering (Solvent Diffusion): A solution of the compound is carefully layered with a less dense, miscible "poor" solvent.[9] Crystals form at the interface of the two solvents as they slowly mix.[8]
-
-
Temperature Control: For some compounds, slow cooling of a saturated solution can yield high-quality crystals.[10] Conversely, for compounds that are liquids or have low melting points, in-situ crystallization at cryogenic temperatures may be necessary.[11]
Causality Behind Experimental Choices: The goal of any crystallization technique is to achieve a state of supersaturation slowly. Rapid changes in concentration or temperature will lead to the rapid formation of many small crystals or an amorphous precipitate, neither of which is suitable for single-crystal X-ray diffraction.[10] For substituted benzonitriles, the presence of the polar nitrile group and a potentially nonpolar benzene ring can lead to complex solubility behavior, often necessitating the screening of a wide range of solvent systems.
Part 2: From Crystal to Diffraction Pattern: Data Collection
Once a suitable crystal is obtained, the next step is to mount it and collect the diffraction data.
Step-by-Step Methodology for Data Collection
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.[11]
-
Cryogenic Cooling: The mounted crystal is then flash-cooled in a stream of cold nitrogen gas (typically around 100 K).[11] This is a critical step that minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and reducing radiation damage to the crystal from the X-ray beam.[11]
-
Data Collection on a Diffractometer: The crystal is placed in a monochromatic X-ray beam and rotated.[5][11] As the crystal rotates, different sets of crystal lattice planes satisfy the Bragg condition and diffract the X-rays. The diffracted beams are recorded on a detector, producing a series of diffraction images. A complete dataset consists of thousands of reflections at various crystal orientations.[11]
Part 3: Decoding the Data: Structure Solution and Refinement
The collected diffraction data is a set of intensities and positions of the diffracted spots. The challenge lies in converting this information into a three-dimensional model of the molecule.
Step-by-Step Methodology for Structure Solution and Refinement
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.
-
Structure Solution (Solving the Phase Problem): The intensities of the diffracted waves can be measured, but the phase information is lost.[12] For small molecules like substituted benzonitriles, the phase problem is typically solved using direct methods, which are mathematical techniques that use statistical relationships between the intensities to estimate the phases.[6]
-
Model Building and Refinement: Once initial phases are obtained, an initial electron density map is calculated. The atoms of the molecule are then fitted into this map. This initial model is then refined by adjusting the atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed diffraction pattern.[6]
-
Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor and the goodness-of-fit, to ensure its quality and accuracy.[13]
Visualization of the X-ray Crystallography Workflow
Caption: A flowchart illustrating the key stages in determining the crystal structure of a substituted benzonitrile using X-ray crystallography.
A Comparative Analysis: X-ray Crystallography and Its Alternatives
While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[14]
-
Advantages:
-
Limitations:
-
Less precise than X-ray crystallography for determining accurate bond lengths and angles.
-
Structure determination becomes more challenging for larger and more complex molecules.[15]
-
Does not provide information on crystal packing and intermolecular interactions in the solid state.
-
Computational Modeling
Computational methods, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, can be used to predict the structure and properties of molecules.[16]
-
Advantages:
-
Can be used to predict the structure of molecules that are difficult to crystallize.
-
Provides insights into the electronic structure and reactivity of molecules.[17]
-
Can be used to study dynamic processes and intermolecular interactions.
-
-
Limitations:
Comparative Data Summary
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Sample Phase | Solid (single crystal) | Solution | In silico |
| Primary Information | Atomic coordinates, bond lengths/angles, intermolecular interactions | Atomic connectivity, relative stereochemistry, dynamics in solution | Predicted structure, electronic properties, interaction energies |
| Resolution | Atomic | Atomic (connectivity), lower for 3D structure | Dependent on method |
| Key Advantage | Unambiguous 3D structure in the solid state | Information in a biologically relevant solution state | Predictive power and ability to study systems not amenable to experiment |
| Key Limitation | Requires a high-quality single crystal | Less precise for geometric parameters, size limitations | Requires experimental validation |
Logical Relationship Diagram
Caption: A diagram showing the complementary roles of X-ray crystallography, NMR spectroscopy, and computational modeling in the comprehensive structural validation of substituted benzonitriles.
Case Study: Structural Validation of Letrozole, an Aromatase Inhibitor
Letrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[19] Its chemical structure features a substituted benzonitrile moiety that is crucial for its biological activity. The nitrile group of letrozole mimics the carbonyl group of the natural substrate, androstenedione, and interacts with the heme iron of the aromatase enzyme.[20]
Experimental Protocol for the Structural Determination of Letrozole
The crystal structure of letrozole provides a clear example of the power of X-ray crystallography in drug development.
-
Crystal Growth: Single crystals of letrozole suitable for X-ray diffraction were grown by slow evaporation from an ethyl acetate solution.
-
Data Collection: A single crystal was mounted on a diffractometer and data was collected at low temperature (e.g., 150 K) using Mo Kα radiation.
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Insights from the Crystal Structure
The crystal structure of letrozole revealed the precise conformation of the molecule and the spatial relationship between the benzonitrile group and the triazole rings. This information was critical for:
-
Confirming the absolute stereochemistry of the chiral center.
-
Understanding the intermolecular interactions in the solid state, which can influence its physical properties such as solubility and stability.
-
Providing a rigid and accurate 3D model for computational docking studies to understand its binding to the active site of aromatase.
The structural data obtained from X-ray crystallography provided invaluable insights that guided the further development and optimization of letrozole as a life-saving drug.
Conclusion: The Enduring Power of X-ray Crystallography
For the unambiguous structural validation of substituted benzonitriles, single-crystal X-ray crystallography remains the preeminent technique. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms, which is fundamental to understanding and predicting the function of these important molecules in drug discovery and materials science.[5] While complementary techniques such as NMR spectroscopy and computational modeling offer valuable insights into the dynamic behavior in solution and theoretical predictions, X-ray crystallography provides the authoritative, high-resolution snapshot of the molecule's structure that underpins all other investigations. As technology continues to advance, the integration of these techniques will undoubtedly lead to a more holistic and comprehensive understanding of the structure-property relationships of substituted benzonitriles, accelerating innovation in medicine and materials.
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. [Link]
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Navigating the Final Frontier of C-N Coupling: A Comparative Guide to Ligand Efficiency in the Amination of 4-Iodo-3-(trifluoromethyl)benzonitrile
The synthesis of 4-amino-3-(trifluoromethyl)benzonitrile is a critical transformation in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the amino, trifluoromethyl, and nitrile functionalities on the aromatic ring provides a versatile scaffold for molecular exploration. Among the synthetic methodologies available, the Buchwald-Hartwig amination stands out as a powerful and adaptable tool for the construction of the crucial C-N bond. However, the successful amination of 4-iodo-3-(trifluoromethyl)benzonitrile is far from trivial. The inherent electron-deficient nature of the aryl iodide, a consequence of the potent electron-withdrawing effects of both the trifluoromethyl and nitrile groups, presents a significant challenge to the catalytic cycle. This guide provides a comprehensive comparison of different ligand systems for this demanding transformation, offering experimental insights and a robust protocol to aid researchers in navigating this complex synthetic landscape.
The Decisive Role of the Ligand in a Challenging Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] The efficiency of each step is profoundly influenced by the choice of phosphine ligand coordinated to the palladium center. For an electron-deficient substrate like this compound, the oxidative addition of the aryl iodide to the Pd(0) complex is generally facile. However, the subsequent reductive elimination to form the desired C-N bond can be sluggish. This is where the ligand's electronic and steric properties become paramount. Bulky, electron-rich phosphine ligands are known to accelerate the rate-limiting reductive elimination step, preventing unwanted side reactions and promoting high product yields.[2]
Unraveling the Catalytic Pathway
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, 5-10 mL per mmol of aryl iodide)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Addition of Solvent and Amine: Add the anhydrous solvent followed by the amine via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-amino-3-(trifluoromethyl)benzonitrile. [3]
Conclusion and Future Outlook
The Buchwald-Hartwig amination of this compound is a challenging yet highly rewarding transformation. The key to success lies in the judicious selection of a bulky, electron-rich phosphine ligand that can effectively promote the crucial reductive elimination step. While this guide provides a strong foundation for approaching this reaction, further systematic screening of ligands and reaction conditions for this specific substrate would be of great value to the scientific community. The continued development of novel, highly active catalyst systems will undoubtedly further expand the horizons of C-N bond formation and accelerate the discovery of new molecules with significant biological and material applications.
References
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
- Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 3(21), 3417–3419.
- Hama, T., & Hartwig, J. F. (2008). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. The Journal of organic chemistry, 73(10), 3878-3888.
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Wikipedia. (2023, December 1). Buchwald–Hartwig amination. [Link]
- Ur-Rehman, A., et al. (2015). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Chemistry – A European Journal, 21(1), 116-120.
- Kapdi, A. R., & Prajapati, D. (2014). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Guisán-Ceinos, M., et al. (2012).
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comparing Sonogashira coupling yields with different aryl iodides
An In-Depth Guide to Sonogashira Coupling: Comparing Yields with Different Aryl Iodides
Introduction: The Enduring Power of the Sonogashira Coupling
First reported by Kenkichi Sonogashira in 1975, the Sonogashira cross-coupling reaction remains a cornerstone of modern organic synthesis.[1] This powerful transformation forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a dual catalytic system of palladium and copper(I).[2][3] Its value lies in its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced conjugated materials.[1][3]
Among the various aryl halides, aryl iodides are premier substrates for this transformation. The inherent weakness of the carbon-iodine bond facilitates the crucial oxidative addition step in the catalytic cycle, often enabling the reaction to proceed with high efficiency and excellent yields, sometimes even at room temperature.[1][2] This guide, designed for researchers and drug development professionals, provides an in-depth comparison of Sonogashira coupling yields using different aryl iodides, explores the underlying mechanistic principles governing these differences, and offers a robust experimental protocol.
The Mechanism: Why the Aryl Iodide is Key
The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[1][4] The nature of the aryl iodide directly impacts the efficiency of the palladium cycle, specifically the initial, and often rate-limiting, oxidative addition step.[2][5]
-
Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (Ar-I) to form a Pd(II) complex.[1]
-
Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[1]
-
Transmetalation : The alkyne group is transferred from the copper acetylide to the Pd(II) complex.[1][6]
-
Reductive Elimination : The final diorganopalladium(II) complex undergoes reductive elimination, yielding the desired aryl-alkyne product and regenerating the active Pd(0) catalyst.[1]
The C-I bond is weaker and more polarizable than C-Br and C-Cl bonds, making aryl iodides significantly more reactive. This higher reactivity allows for milder reaction conditions and broader substrate scope compared to other aryl halides.[2][3][6]
Comparing Yields: The Impact of Electronic and Steric Effects
The yield and rate of the Sonogashira coupling are highly sensitive to the electronic and steric properties of the substituents on the aryl iodide. Understanding these effects is crucial for predicting reaction outcomes and optimizing conditions.
Electronic Effects
The electronic nature of the substituents on the aryl ring significantly influences the rate of oxidative addition.
-
Electron-Withdrawing Groups (EWGs) : Aryl iodides bearing EWGs (e.g., -NO₂, -CN, -CHO) generally exhibit enhanced reactivity.[7] These groups decrease the electron density on the aromatic ring, making the carbon of the C-I bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This often leads to faster reactions and higher yields.[8][9][10]
-
Electron-Donating Groups (EDGs) : Conversely, aryl iodides with EDGs (e.g., -OCH₃, -CH₃, -NH₂) tend to react more slowly.[9] These groups increase the electron density on the ring, making the oxidative addition step less favorable. While excellent yields can still be achieved, these substrates may require higher temperatures, longer reaction times, or more active catalyst systems.[8][9]
Steric Effects
Steric hindrance, particularly from substituents at the ortho position to the iodide, can significantly impede the reaction.[5] Bulky groups can physically block the palladium catalyst from accessing the C-I bond, slowing down or even preventing the oxidative addition step.[5][11] This steric clash can lead to dramatically lower yields or require specialized, sterically demanding phosphine ligands on the palladium catalyst to facilitate the reaction.[4][11]
Data Summary: Aryl Iodide Performance in Sonogashira Coupling
The following table summarizes representative yields for the Sonogashira coupling of various aryl iodides with phenylacetylene under typical conditions. This data illustrates the principles discussed above.
| Aryl Iodide | Substituent | Substituent Effect | Typical Conditions | Yield (%) | Reference |
| Iodobenzene | -H | Neutral | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | ~95% | [1][6] |
| 4-Iodonitrobenzene | 4-NO₂ | Strong EWG | Pd(OAc)₂, K₂CO₃, DMF, 110 °C | 98% | [9] |
| 4-Iodobenzonitrile | 4-CN | Strong EWG | Pd-LHMS-3, Hexamine, H₂O, 80 °C | 95% | [12] |
| 4-Iodoanisole | 4-OCH₃ | Strong EDG | Pd-LHMS-3, Hexamine, H₂O, 80 °C | 92% | [12] |
| 4-Iodotoluene | 4-CH₃ | Weak EDG | Pd(OAc)₂, K₂CO₃, DMF, 110 °C | 94% | [9] |
| 2-Iodotoluene | 2-CH₃ | Steric Hindrance | CuI/PPh₃, KOH, H₂O, 100 °C | 47% | |
| 2-Iodothiophene | - | Heteroaromatic | CuI/PPh₃, KOH, H₂O, 100 °C | 89% | |
| 3-Iodopyridine | - | Heteroaromatic | CuI/PPh₃, KOH, H₂O, 100 °C | 91% |
Note: Yields are highly dependent on the specific catalyst, base, solvent, and temperature used. The conditions listed are representative and may not be directly comparable across different catalyst systems.
Field-Proven Experimental Protocol
This section provides a detailed, self-validating protocol for a standard Sonogashira coupling reaction. The causality behind each step is explained to provide a deeper understanding of the process.
Reagents and Equipment
-
Aryl Iodide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)
-
Palladium Catalyst : e.g., Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%) or Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5.0 mol%)
-
Base : Anhydrous triethylamine (Et₃N) or diisopropylamine (DIPEA) (~10 mL, serves as base and solvent)
-
Co-solvent (optional) : Anhydrous THF or DMF (5-10 mL)
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Step-by-Step Methodology
-
Flask Preparation : Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere. This is critical because the Pd(0) active species is oxygen-sensitive and can be deactivated through oxidation, leading to low yields.[5]
-
Reagent Addition : To the flask, add the aryl iodide (1.0 mmol), palladium catalyst (e.g., 2.5 mol% Pd(PPh₃)₂Cl₂), and copper(I) iodide (5.0 mol%).[1] The order of addition of solids is generally not critical at this stage.
-
Inert Atmosphere Purge : Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Base Addition : Add the anhydrous solvent (if using) and the amine base (e.g., Et₃N) via syringe. The amine serves not only as a base to neutralize the HI byproduct but also as a ligand for the copper, facilitating the formation of the copper acetylide.[2]
-
Alkyne Addition : Add the terminal alkyne (1.1 equiv) dropwise via syringe while stirring. A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl iodide.
-
Reaction Monitoring : Stir the reaction at room temperature. For less reactive substrates (e.g., those with EDGs or steric hindrance), gentle heating (40-80 °C) may be required.[2][5] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC/MS until the starting aryl iodide is consumed.
-
Workup :
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and insoluble salts.[1]
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl to remove the amine base and copper salts. Follow with a wash with brine.
-
-
Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure aryl-alkyne.[1]
Conclusion
The choice of aryl iodide is a critical parameter in the Sonogashira cross-coupling reaction. Its electronic and steric profile directly dictates the efficiency of the rate-limiting oxidative addition step and, consequently, the overall reaction yield. Aryl iodides with electron-withdrawing substituents are generally the most reactive, while those with electron-donating or sterically bulky groups require more carefully optimized conditions. By understanding these fundamental principles, researchers can better predict reaction outcomes, troubleshoot challenging couplings, and efficiently synthesize a vast array of complex alkynylated molecules.
References
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides - Benchchem.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023-02-07).
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substr
- What is the best procedure for Sonogashira coupling?
- Sonogashira Coupling - Organic Synthesis.
- Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05).
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021-02-10).
- Sonogashira coupling - Wikipedia.
- CuI/PPh3-catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium - ElectronicsAndBooks. (2008-10-30).
- Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach - ACS Public
- Sonogashira Coupling | NROChemistry.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020-04-20).
- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes | The Journal of Organic Chemistry - ACS Public
- Sonogashira-Hagihara reaction of various types of aryl iodides a and...
- The effect of steric bulk in Sonogashira coupling reactions | Request PDF - ResearchG
- Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013-01-14).
- Cu-free Sonogashira cross-coupling reactions of aryl-iodides over the Pd-LHMS-3 catalyst in water a … - ResearchG
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A Researcher's Guide to Navigating C-I vs. C-Br Bond Reactivity in Trifluoromethylbenzonitriles
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern medicinal chemistry. Among these scaffolds, trifluoromethylbenzonitriles are of particular interest due to the unique electronic properties conferred by the trifluoromethyl (CF₃) and nitrile (CN) groups, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. When these molecules are further substituted with multiple halogens, such as iodine and bromine, they become powerful intermediates for building molecular complexity through selective cross-coupling reactions.
This guide provides an in-depth comparison of the relative reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in trifluoromethylbenzonitrile systems. We will delve into the fundamental principles governing this reactivity, supported by experimental data, and offer practical guidance for achieving selective functionalization in your own research.
The Decisive Factor: Bond Strength and the Oxidative Addition Step
The differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The first and often rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. Weaker bonds will undergo this step more readily.
The established trend for the BDE of C-X bonds is C-F > C-Cl > C-Br > C-I.[1][2] This directly translates to a general reactivity trend of C-I > C-Br > C-Cl > C-F in oxidative addition.[3]
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
| Table 1: Average Bond Dissociation Energies (BDEs) for Carbon-Halogen Bonds. Data sourced from various compilations.[1][4][5] |
The significantly lower BDE of the C-I bond compared to the C-Br bond is the primary reason for its enhanced reactivity. This energy difference can be exploited to achieve selective reactions at the C-I position while leaving the C-Br bond intact, provided the reaction conditions are carefully controlled.
The oxidative addition step is a critical juncture in the catalytic cycle, as depicted below. The palladium(0) catalyst inserts into the C-X bond, forming a palladium(II) intermediate. This intermediate then proceeds through transmetalation and reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.
Navigating Selectivity in Trifluoromethylbenzonitriles
While the intrinsic reactivity order of C-I > C-Br is a reliable starting point, the electronic and steric environment of the trifluoromethylbenzonitrile scaffold adds further layers of complexity and opportunity for control. The strongly electron-withdrawing nature of both the CF₃ and CN groups can influence the electron density at the carbon atoms bearing the halogens, potentially modulating their reactivity in the oxidative addition step.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation. In substrates containing both iodine and bromine, selective coupling at the C-I bond is generally achievable.
For instance, in the case of a dihalogenated trifluoromethylbenzene, steric hindrance can play a decisive role in directing selectivity. A study on the Suzuki-Miyaura coupling of 1,4-dibromo-2-(trifluoromethyl)benzene with arylboronic acids demonstrated excellent regioselectivity for reaction at the C-4 position, which is meta to the CF₃ group and thus less sterically hindered than the C-1 position.[7] While this example uses two bromine atoms, the same steric principle applies when comparing a C-I and a C-Br bond at similarly hindered positions. The inherent reactivity difference would favor the C-I bond, but steric factors must always be considered.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol is a representative example for the selective coupling at a C-I bond in the presence of a C-Br bond on a trifluoromethylbenzonitrile core.
-
Reaction Setup: To an oven-dried Schlenk flask, add the iodo(bromo)trifluoromethylbenzonitrile (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand.
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water. The system should be thoroughly degassed by bubbling with argon or nitrogen for 15-30 minutes.
-
Reaction: Heat the reaction mixture under an inert atmosphere at a controlled temperature (e.g., 60-80 °C). The lower temperature helps to favor the more reactive C-I bond and prevent reaction at the C-Br bond.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[8][9][10] Similar to Suzuki coupling, the higher reactivity of the C-I bond can be exploited for selective amination. The choice of ligand is particularly critical in this reaction to achieve high yields and selectivity. Bulky, electron-rich phosphine ligands often facilitate the oxidative addition of less reactive aryl bromides, so for selective C-I amination, milder conditions and potentially less activating ligands can be employed.[8]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.[11] This reaction is known for its high sensitivity to the C-X bond, making it an excellent choice for selective functionalization. It is well-established that Sonogashira couplings can be performed selectively on aryl iodides in the presence of aryl bromides by carefully controlling the reaction temperature, often at or slightly above room temperature.[11]
A study on the site-selective Sonogashira cross-coupling of 1,4-dibromo-2-(trifluoromethyl)benzene showed a preference for reaction at the C-4 position, again highlighting the influence of steric and electronic factors.[12] When applying this to a C-I/C-Br substituted trifluoromethylbenzonitrile, the inherent reactivity difference strongly favors selective alkynylation at the iodine-bearing carbon.
A Workflow for Selective Functionalization
Achieving the desired outcome in a polyhalogenated system requires a systematic approach. The following workflow provides a logical decision-making process for selectively functionalizing either the C-I or C-Br bond in a trifluoromethylbenzonitrile substrate.
Summary of Experimental Observations
The following table summarizes typical outcomes and conditions for achieving selectivity in cross-coupling reactions involving bromo(iodo)aryl substrates.
| Reaction Type | Target Bond | Typical Conditions | Expected Outcome | Key References |
| Suzuki-Miyaura | C-I | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 60-80°C | High selectivity for C-I coupling. | [13][14] |
| C-Br | More active catalyst (e.g., with SPhos), higher temp. (>90°C) | Coupling at C-Br (often after C-I is reacted). | [15][16] | |
| Buchwald-Hartwig | C-I | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80°C | Selective C-N bond formation at the C-I position. | [8][9] |
| C-Br | Catalyst with bulky, electron-rich ligand, >100°C | Amination at the C-Br position. | [8][17] | |
| Sonogashira | C-I | Pd(PPh₃)₄, CuI, Et₃N, THF, Room Temp - 40°C | Excellent selectivity for C-I alkynylation. | [11][18] |
| C-Br | Higher temperatures, different ligand/base systems. | Alkynylation at the C-Br position. | [18] |
Conclusion
The relative reactivity of C-I versus C-Br bonds in trifluoromethylbenzonitriles is a predictable and exploitable feature for synthetic chemists. The foundational principle of lower bond dissociation energy leading to higher reactivity holds true, with the C-I bond being significantly more susceptible to oxidative addition by palladium catalysts. By carefully manipulating reaction conditions—particularly temperature, catalyst system, and ligands—researchers can achieve highly selective functionalization. This control allows for the sequential introduction of different moieties onto the aromatic core, providing a powerful strategy for the efficient synthesis of complex molecules for drug discovery and materials science.
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de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
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Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Chemical Reviews, 116(19), 12564–12649. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Langer, P., et al. (2011). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki–Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Journal of Fluorine Chemistry, 132(11), 944-953. [Link]
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Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442–4489. [Link]
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A Researcher's Guide to the Kinetics of Cross-Coupling Reactions with 4-Iodo-3-(trifluoromethyl)benzonitrile
For researchers, scientists, and professionals in drug development, understanding the kinetics of cross-coupling reactions is paramount for optimizing synthetic routes, scaling up production, and ensuring process robustness. This guide provides an in-depth comparison of the kinetic profiles of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—with a focus on the versatile and electronically distinct substrate, 4-iodo-3-(trifluoromethyl)benzonitrile. While direct, comprehensive kinetic data for this specific substrate is not extensively documented in publicly available literature, this guide synthesizes established principles and data from electronically analogous systems to provide a robust framework for experimental design and interpretation.
The unique structure of this compound, featuring a reactive carbon-iodine bond and two strong electron-withdrawing groups (trifluoromethyl and nitrile), presents both opportunities and challenges in cross-coupling chemistry. These electron-withdrawing substituents significantly influence the electronic properties of the aryl iodide, which in turn impacts the rates of key elementary steps within the catalytic cycles of these reactions.[1][2]
Comparative Kinetic Profiles of Cross-Coupling Reactions
The rate of a palladium-catalyzed cross-coupling reaction is determined by the kinetics of its elementary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. The nature of the aryl halide is a critical factor, with the reactivity trend generally following Ar-I > Ar-Br > Ar-Cl, due to the decreasing bond dissociation energy of the carbon-halogen bond. This trend suggests that this compound is a highly reactive substrate for oxidative addition, which is often the rate-determining step.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For electron-deficient aryl iodides like this compound, the oxidative addition to the Pd(0) catalyst is expected to be rapid. The subsequent transmetalation step, involving the transfer of the organic group from the organoboron reagent to the palladium center, can be influenced by the choice of base and solvent.
| Catalyst System | Relative Rate | Key Considerations |
| Pd(PPh₃)₄ / K₂CO₃ | Moderate | A standard, versatile catalyst. The excess phosphine ligand can sometimes inhibit the reaction at lower temperatures.[4] |
| Pd(OAc)₂ / SPhos | High | Buchwald ligands like SPhos can accelerate the reaction, particularly the reductive elimination step, and improve catalyst stability. |
| PdCl₂(dppf) | High | The dppf ligand often promotes efficient coupling with a wide range of boronic acids. |
Note: Relative rates are generalized from studies on various aryl iodides.
Heck Coupling
The Heck reaction couples the aryl iodide with an alkene. The reaction mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. The regioselectivity of the alkene insertion can be a key parameter to optimize. A domino approach for Heck coupling has been utilized for the synthesis of β-trifluoromethylstyrene derivatives from iodoarenes, which could be relevant for reactions with this compound.[5]
| Catalyst System | Relative Rate | Key Considerations |
| Pd(OAc)₂ / PPh₃ | Moderate | A classic catalyst system. Ligand-to-palladium ratio can influence the rate and stability. |
| Ligandless (e.g., Pd(OAc)₂) | Variable | Can be effective, especially with highly reactive substrates, but catalyst decomposition can be an issue. |
| Palladacycles | High | Often exhibit high turnover numbers and stability. |
Note: Relative rates are generalized from studies on various aryl iodides.
Sonogashira Coupling
The Sonogashira reaction forms a C-C bond between the aryl iodide and a terminal alkyne, typically using a dual palladium and copper catalytic system. The reaction is known for its mild conditions and high efficiency. For electron-deficient aryl iodides, the reaction is generally fast.
| Catalyst System | Relative Rate | Key Considerations |
| Pd(PPh₃)₂Cl₂ / CuI | High | The classic and widely used catalyst system. The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.[6] |
| Copper-free systems | Variable | Developed to avoid issues associated with copper, such as alkyne homocoupling. The choice of base and ligand is critical. |
| Heterogeneous Pd catalysts | Moderate to High | Offer advantages in catalyst separation and reuse. The reaction kinetics can be influenced by mass transfer limitations.[1][7] |
Note: Relative rates are generalized from studies on various aryl iodides.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is essential for a deep understanding of the reaction mechanism and for rational optimization. Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology that can provide detailed kinetic information from a minimal number of experiments.[8]
General Workflow for Kinetic Monitoring
Caption: A generalized workflow for conducting a kinetic analysis of a cross-coupling reaction.
Detailed Protocol for a Suzuki-Miyaura Coupling Kinetic Study
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk tube)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Solvent and Standard Addition: Add the solvent mixture (10 mL) and a known amount of the internal standard.
-
Initiation and Sampling: Add the palladium catalyst (e.g., 0.02 mmol, 2 mol%) to initiate the reaction. Start a timer and begin stirring vigorously at the desired temperature. At predetermined time points, withdraw aliquots (e.g., 0.1 mL) of the reaction mixture using a syringe and quench them in a vial containing a small amount of a quenching agent (e.g., diethyl ether and a drop of water).
-
Analysis: Analyze the quenched samples by GC to determine the concentrations of the starting material and the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial rate can be determined from the slope of the initial linear portion of this curve.
Catalytic Cycles: A Visual Representation
The catalytic cycles for Suzuki-Miyaura, Heck, and Sonogashira reactions share the common steps of oxidative addition and reductive elimination, but differ in the intermediate steps.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Catalytic Cycle
Caption: The catalytic cycle for the Heck cross-coupling reaction.
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
A thorough kinetic investigation of cross-coupling reactions with this compound is crucial for the development of efficient and scalable synthetic processes. While direct comparative kinetic data for this specific substrate is sparse, the principles outlined in this guide, derived from analogous systems, provide a solid foundation for researchers. By understanding the relative reactivities of different catalytic systems and employing robust kinetic analysis protocols, scientists can make informed decisions to optimize their reaction conditions, leading to improved yields, shorter reaction times, and more sustainable chemical processes.
References
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
de Vries, J. G. (2007). The Handbook of Homogeneous Catalysis. Wiley-VCH. [Link]
-
Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 44(28), 4302-4320. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction. Chemical Science, 7(1), 18-29. [Link]
-
Prakash, G. K. S., et al. (2012). A domino approach of Heck coupling for the synthesis of β-trifluoromethylstyrenes. Organic Letters, 14(4), 1146-1149. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Amatore, C., & Jutand, A. (2000). Role of the Halide Salt in the Mechanism of the Stille and Suzuki Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314-321. [Link]
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Safety Operating Guide
Proper Disposal of 4-Iodo-3-(trifluoromethyl)benzonitrile: A Comprehensive Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Iodo-3-(trifluoromethyl)benzonitrile (CAS No. 161320-00-9), a compound frequently utilized in pharmaceutical research and drug development. By elucidating the chemical rationale behind these procedures, we aim to empower researchers to manage this hazardous waste stream with confidence and precision, thereby safeguarding both personnel and the environment.
Hazard Identification and Chemical Profile
A thorough understanding of the inherent hazards of this compound is the foundation of its safe handling and disposal. This compound is a halogenated aromatic nitrile, a class of substances that requires careful management due to its potential toxicity and environmental persistence.
Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 161320-00-9 | [1][2] |
| Molecular Formula | C₈H₃F₃IN | [1][2] |
| Molecular Weight | 297.02 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 92-99 °C | [1] |
| Hazards | Harmful if swallowed (Acute Toxicity 4, Oral) | [1] |
The primary acute hazard associated with this compound is oral toxicity.[1] The trifluoromethyl group and the iodine atom contribute to its chemical stability and potential for bioaccumulation, while the nitrile group is a well-known toxicophore that can release cyanide under certain metabolic or environmental conditions. Due to its halogenated nature, improper disposal can lead to the formation of persistent and toxic byproducts in the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including preparation for disposal, the appropriate personal protective equipment must be worn. The rationale for each piece of PPE is to create a barrier against the specific hazards posed by this solid, powdered chemical.
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory to prevent dermal absorption.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against accidental splashes or dust particles.
-
Lab Coat: A standard lab coat protects against contamination of personal clothing.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used to prevent inhalation.[1]
Spill Management: Immediate and Controlled Response
Accidental spills of powdered this compound require a swift and methodical response to prevent dispersal and exposure. The primary goal is to contain the powder without creating airborne dust.
Spill Cleanup Protocol:
-
Alert Personnel and Restrict Access: Immediately notify others in the vicinity and cordon off the affected area to prevent cross-contamination.
-
Don Appropriate PPE: Ensure you are wearing the full complement of PPE as described in Section 2.
-
Gently Cover the Spill: To avoid creating dust, gently cover the spilled powder with absorbent pads or wet paper towels.[3][4] This action helps to dissolve and contain the solid material.[3][5]
-
Careful Collection: Once the powder is wetted, use a scoop or dustpan to carefully collect the absorbed material.[6] Place the collected waste into a designated, sealable plastic bag.
-
Decontaminate the Area:
-
Wipe the spill area with a damp cloth or paper towel.
-
Follow with a decontamination solution appropriate for your laboratory's standard operating procedures (e.g., a mild detergent and water, followed by a rinse).
-
All cleaning materials (paper towels, wipes) must be disposed of as hazardous waste.[4][6]
-
-
Package and Label Waste: Securely seal the plastic bag containing the spilled material and contaminated cleaning supplies. Affix a hazardous waste label with the full chemical name and associated hazards.
Waste Disposal Procedures: A Step-by-Step Guide
The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste. Due to its chemical structure, this compound requires specific disposal pathways.
Waste Characterization and Segregation:
As a halogenated organic compound, this compound falls under specific EPA hazardous waste categories. While not explicitly listed by name, it would likely be classified under the "F" list of hazardous wastes from non-specific sources if it were a spent solvent, specifically F002, which includes certain spent halogenated solvents.[7][8] However, for unused or waste chemical product, it should be managed as a hazardous waste based on its characteristics and chemical class. The key is to segregate it into the halogenated organic waste stream.[9]
Disposal Workflow Diagram:
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol:
-
Container Selection: Choose a waste container that is compatible with halogenated organic solids. The container must be in good condition, with a secure, tight-fitting lid.[9]
-
Waste Transfer: In a designated area, such as a chemical fume hood, carefully transfer the this compound waste into the selected container. Minimize the generation of dust.
-
Labeling: Affix a hazardous waste label to the container.[9] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date accumulation started
-
The specific hazards (e.g., "Toxic")
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[10] Ensure the container is within secondary containment to mitigate any potential leaks.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Preferred Disposal Method - Incineration: The most appropriate disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[11] This process is necessary to ensure the complete destruction of the molecule, preventing the release of persistent organic pollutants. The high temperatures and specialized scrubbers in these facilities are designed to handle the acidic gases (such as hydrogen fluoride and hydrogen iodide) that are produced during the combustion of halogenated materials.
Decontamination of Laboratory Equipment
All laboratory equipment, including glassware, spatulas, and weighing boats, that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
Decontamination Protocol:
-
Initial Rinse: In a chemical fume hood, rinse the contaminated equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. This rinsate must be collected and disposed of as halogenated hazardous waste.[9]
-
Washing: Wash the rinsed equipment with warm, soapy water.[12]
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely or dry it in an oven.
-
Empty Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[9][13] The rinsate is to be collected as hazardous waste.[9] After triple-rinsing and air-drying, the container can be disposed of in the regular trash after defacing the label.[13]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles outlined in this guide are grounded in established safety protocols and regulatory requirements, ensuring that the disposal of this compound is conducted in a manner that is both safe and compliant.
References
-
Instructions for Cleaning Spills of Powdered Hazardous Drugs. Duke University Occupational & Environmental Safety Office. [Link]
-
Hazardous Drugs Spill Clean Up. University of Toronto Environmental Health & Safety. [Link]
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OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. American Journal of Hospital Pharmacy. [Link]
-
Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville Environmental Health & Safety. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering Shared Labs. [Link]
-
A Quick Guide to Lab Equipment Decontamination. Microlit. [Link]
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Laboratory Equipment Decontamination Procedures. Central Michigan University. [Link]
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Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]
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Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety. [Link]
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EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
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Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
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EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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Personal protective equipment for handling 4-Iodo-3-(trifluoromethyl)benzonitrile
Comprehensive Safety & Handling Guide: 4-Iodo-3-(trifluoromethyl)benzonitrile
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound (CAS No. 161320-00-9), a compound whose structural motifs—an aromatic iodide, a trifluoromethyl group, and a nitrile—necessitate a rigorous and well-understood safety strategy. Our objective is to move beyond mere compliance and foster a culture of proactive safety, ensuring that every researcher is empowered with the knowledge to handle this and similar reagents with the utmost confidence and protection.
Hazard Assessment: Understanding the Risk Profile
This compound is classified with the GHS07 pictogram, signaling a warning for specific health hazards.[1] The primary documented hazard is H302: Harmful if swallowed.[1] However, a comprehensive risk assessment requires an analysis of structurally similar compounds to anticipate potential, unlisted hazards. For instance, analogs such as 4-Bromo-3-(trifluoromethyl)benzonitrile and 4-Iodo-2-(trifluoromethyl)benzonitrile are classified as toxic or harmful through inhalation and dermal contact, in addition to causing skin and eye irritation.[2] Therefore, a conservative and protective approach is warranted.
Table 1: Hazard Profile of this compound and Analogs
| Hazard Classification | This compound[1] | Structural Analogs (Bromo/Iodo-trifluoromethyl-benzonitriles)[2][3][4] | Inferred Prudent Hazard Assessment |
| Acute Oral Toxicity | Category 4 (Harmful) | Category 3 or 4 (Toxic or Harmful) | Harmful if swallowed. |
| Acute Dermal Toxicity | Not Classified | Category 3 or 4 (Toxic or Harmful) | Potentially harmful in contact with skin. |
| Acute Inhalation Toxicity | Not Classified | Category 3 or 4 (Toxic or Harmful) | Potentially harmful if inhaled. |
| Skin Corrosion/Irritation | Not Classified | Category 2 (Causes skin irritation) | Assume causes skin irritation. |
| Eye Damage/Irritation | Not Classified | Category 2 (Causes serious eye irritation) | Assume causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Not Classified | Category 3 (May cause respiratory irritation) | Assume may cause respiratory irritation. |
This synthesized hazard profile informs our core directive: to prevent exposure through all potential routes—ingestion, inhalation, and dermal contact.
Core Principles of Protection: The "Why" Behind the "What"
The selection of Personal Protective Equipment (PPE) is not a checklist exercise; it is a scientifically-grounded strategy to create barriers between the researcher and the chemical hazard. For this compound, our strategy is built on three pillars:
-
Containment: Since this compound is a solid, the primary risk during handling (e.g., weighing, transferring) is the generation of airborne dust or fine particulates.[1] Engineering controls, such as a chemical fume hood, are the first and most critical line of defense to contain these particulates.[4]
-
Isolation: PPE serves as the last line of defense, isolating the user's body from any material that escapes containment. This includes protecting the respiratory tract, eyes, and skin.
-
Decontamination: Procedures for doffing PPE and cleaning work surfaces are essential to prevent secondary exposure after the handling process is complete.
Required Personal Protective Equipment (PPE): A Step-by-Step Protocol
Adherence to the following PPE protocol is mandatory when handling this compound.
Step 1: Respiratory Protection
Given the potential for respiratory irritation and inhalation toxicity, respiratory protection is crucial, especially when handling the solid powder outside of a fully contained system.[2][3]
-
Minimum Requirement: A NIOSH-approved N95 dust mask or equivalent particulate respirator (e.g., FFP2 in Europe) should be used for handling small quantities inside a certified chemical fume hood.[1][2][5]
-
Rationale: The N95 filter is designed to capture at least 95% of airborne particles, effectively preventing the inhalation of the fine powder.
-
Best Practice: For larger quantities or in situations with a higher risk of aerosolization, a respirator with a higher protection factor, such as a half-mask or full-face respirator with P100 (or FFP3) particulate filters, should be considered.[6] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[6]
Step 2: Eye and Face Protection
The potential for serious eye irritation necessitates robust protection against splashes and airborne particles.[7]
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards (or equivalent) are required.
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust. Goggles provide 360-degree protection.
-
Best Practice: When there is a significant risk of splashing (e.g., during dissolution or reaction quenching), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[8]
Step 3: Hand Protection
To prevent dermal contact and absorption, chemically resistant gloves are essential.
-
Minimum Requirement: Disposable nitrile gloves are a suitable choice for incidental contact.[6][9] Always check gloves for pinholes or tears before use.
-
Rationale: Nitrile provides good resistance to a broad range of chemicals and is effective against solid particulates.[9]
-
Best Practice: For extended handling or when immersing hands, double-gloving (wearing two pairs of nitrile gloves) provides an added layer of protection. If a breach occurs in the outer glove, the inner glove continues to protect the skin. Contaminated gloves must be removed immediately using the proper technique (peeling them off without touching the outer surface) and disposed of as hazardous waste. Wash hands thoroughly after removing gloves.
Step 4: Body Protection
Protecting the skin on the arms and body is a critical component of laboratory safety.
-
Minimum Requirement: A buttoned, long-sleeved laboratory coat is required.
-
Rationale: The lab coat protects street clothes and skin from contamination.
-
Best Practice: A 100% cotton or Nomex® lab coat is preferable to polyester blends, which can melt and fuse to the skin in a fire.[6] Ensure the coat is fully buttoned and the sleeves are not rolled up. For operations with a higher splash risk, a chemically resistant apron can be worn over the lab coat.[9] Closed-toe shoes that cover the entire foot are also mandatory.[6]
Operational Plan: Safe Handling Workflow
A systematic workflow minimizes the risk of exposure at every stage of the process. All handling of the solid compound must be performed inside a certified chemical fume hood.[4]
Caption: Workflow for Safe Handling of Solid this compound.
Emergency Protocols: Immediate and Effective Response
In the event of an exposure or spill, a rapid and correct response is critical.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Minor Spill (Inside Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), and place the cloth in the hazardous waste container.
-
Perform a final decontamination of the area.
For any major spill or any spill outside of a fume hood, evacuate the area, alert your institution's environmental health and safety (EHS) department, and prevent entry.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, absorbent materials, and empty containers. Place these items in a clearly labeled, sealed hazardous waste container.[7][10]
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.
Follow all local, state, and federal regulations for hazardous waste disposal, and consult with your institution's EHS department for specific procedures.[10]
Conclusion: A Commitment to Safety
The safe handling of this compound is achieved through a multi-layered approach that combines a thorough understanding of its potential hazards with the stringent use of engineering controls and personal protective equipment. By treating this compound with the respect it deserves—assuming it to be hazardous via all routes of exposure—and by adhering to the detailed operational plans for handling and disposal, researchers can confidently advance their work while ensuring their personal safety and protecting their colleagues and the environment.
References
-
University of California, Los Angeles - Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Brandon Hire Station. (n.d.). PPE Safety Kits - Nitrile Gloves. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
